molecular formula C11H12O3 B15146720 Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B15146720
M. Wt: 192.21 g/mol
InChI Key: SYKWYHQKEKBQHY-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-5H,2,6-7H2,1H3

InChI Key

SYKWYHQKEKBQHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1OCC2

Origin of Product

United States
Foundational & Exploratory

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Subtitle: A Strategic Scaffold for 5-HT4 Agonists and PARP-1 Inhibitors in Drug Discovery

Executive Summary

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (CAS: 870693-46-2) serves as a critical intermediate in the synthesis of high-value pharmacophores, most notably Prucalopride (a selective 5-HT4 receptor agonist) and various PARP-1 inhibitors . As the ethyl ester derivative of 2,3-dihydrobenzofuran-7-carboxylic acid, it functions as a stable, lipophilic precursor that allows for regioselective functionalization of the aromatic core—specifically at the C5 position—before hydrolysis to the active carboxylic acid. This guide analyzes its physicochemical profile, synthetic pathways, and pivotal role in medicinal chemistry.[1]

Structural & Physicochemical Profile

The compound features a fused bicyclic system (benzene + dihydrofuran) with an ethyl ester moiety at the C7 position. This substitution pattern is electronically significant; the ester acts as a weak electron-withdrawing group, while the ether oxygen of the dihydrofuran ring acts as a strong electron-donating group, directing electrophilic aromatic substitution (EAS) primarily to the para position relative to the oxygen (C5).

Table 1: Physicochemical Properties

PropertyDataNotes
CAS Number 870693-46-2Specific to the ethyl ester.
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
LogP (Predicted) 2.1 – 2.6Lipophilic; suitable for organic solvent extraction.
H-Bond Acceptors 3Ester carbonyl + Ether oxygen.
H-Bond Donors 0Lacks labile protons.
Physical State Solid / Low-melting SolidAnalogous methyl ester mp: ~60–62°C.
Solubility Soluble in DCM, EtOAc, MeOHPoor water solubility.

Synthetic Pathways

The synthesis of the ethyl ester typically follows two primary strategies: de novo construction of the benzofuran ring from salicylate precursors or functionalization of the pre-formed dihydrobenzofuran core.

Strategy A: The Salicylate Cyclization Route (Prucalopride Scale-Up)

This is the dominant industrial route. It begins with 4-amino-salicylic acid derivatives. The phenolic oxygen alkylated with 1,2-dibromoethane (or ethylene carbonate), followed by intramolecular cyclization.

Strategy B: Lithiation-Carboxylation

For research scales, direct lithiation of 2,3-dihydrobenzofuran at the C7 position (directed by the ring oxygen) followed by quenching with ethyl chloroformate or CO₂/EtOH yields the ester.

Figure 1: Synthetic Workflows

SynthesisPathways cluster_legend Legend Start1 2,3-Dihydrobenzofuran Lithiation 1. n-BuLi / TMEDA 2. EtOCOCl Start1->Lithiation Ortho-lithiation Start2 Ethyl 2-hydroxy-4- acetamido-benzoate Alkylation 1,2-Dibromoethane K2CO3 Start2->Alkylation O-Alkylation Product Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Lithiation->Product Cyclization Intramolecular Cyclization Alkylation->Cyclization Cyclization->Product Ring Closure key1 Starting Material key2 Reaction Step key3 Target Scaffold

Caption: Comparative synthetic routes. The salicylate route (bottom) is preferred for introducing C4/C5 substituents early, while lithiation (top) is efficient for the unsubstituted core.

Chemical Reactivity & Functionalization

The utility of ethyl 2,3-dihydro-1-benzofuran-7-carboxylate lies in its ability to undergo orthogonal transformations: modification of the ester handle and functionalization of the aromatic core.

Core Functionalization (C5 Selectivity)

The C5 position is highly activated by the ring oxygen (para-director).

  • Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF/MeCN yields the 5-chloro derivative, a mandatory step for Prucalopride synthesis.

  • Nitration: HNO₃/H₂SO₄ introduces a nitro group at C5, which can be reduced to an amine for PARP inhibitor scaffolds.

Ester Manipulation
  • Hydrolysis: Quantitative conversion to the carboxylic acid using NaOH/MeOH.

  • Amidation: Direct reaction with amines is sluggish; conversion to the acid chloride (SOCl₂) or mixed anhydride is required first.

Figure 2: Reactivity & Downstream Applications

Reactivity Ester Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Hydrolysis Hydrolysis (NaOH/MeOH) Ester->Hydrolysis Chlorination Chlorination (NCS, DMF) Ester->Chlorination Electrophilic Subst. Nitration Nitration (HNO3) Ester->Nitration Acid 7-Carboxylic Acid (Active Intermediate) Hydrolysis->Acid Chloro 5-Chloro Derivative (Prucalopride Precursor) Chlorination->Chloro Nitro 5-Nitro Derivative (PARP-1 Ligand Precursor) Nitration->Nitro

Caption: Divergent synthesis pathways. The 5-chloro pathway leads to 5-HT4 agonists, while the 5-nitro pathway targets PARP-1 inhibitors.

Medicinal Chemistry Applications

5-HT4 Receptor Agonists (Prucalopride)

The ethyl ester is the protected form of the "head" group of Prucalopride.

  • Mechanism: The 7-carboxamide moiety forms critical hydrogen bonds with the Ser197 and Thr119 residues in the 5-HT4 receptor pocket.

  • Process: The ethyl ester allows for the safe chlorination of the C5 position without oxidizing the sensitive amine or carboxylic acid functions. Once chlorinated, the ester is hydrolyzed to the acid, activated (e.g., with ethyl chloroformate), and coupled with the piperidine side chain.

PARP-1 Inhibitors

Derivatives of the 7-carboxylate scaffold (often converted to primary amides) mimic the nicotinamide moiety of NAD+, binding to the catalytic domain of Poly(ADP-ribose) polymerase-1.

  • SAR Insight: The planarity of the dihydrobenzofuran ring restricts the conformation of the amide, improving binding entropy compared to flexible benzamides.

Experimental Protocols

Protocol A: Hydrolysis to 2,3-Dihydrobenzofuran-7-carboxylic Acid

Use this protocol to activate the ester for subsequent coupling.

  • Dissolution: Dissolve 10.0 mmol of ethyl 2,3-dihydro-1-benzofuran-7-carboxylate in 20 mL of MeOH.

  • Base Addition: Add 4.0 mL of 5N NaOH (20.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours (Monitor by TLC, Rf ester ~0.8, Rf acid ~0.1 in 1:1 Hex/EtOAc).

  • Workup: Evaporate MeOH. Dilute residue with water.[2] Acidify to pH 2 with 1N HCl.

  • Isolation: Filter the resulting white precipitate. Dry under vacuum. Yield is typically >90%.

Protocol B: C5-Chlorination (Prucalopride Intermediate)
  • Reagents: Dissolve the ethyl ester (1 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq).

  • Conditions: Heat to 50°C for 2–3 hours.

  • Note: The ester group deactivates the ring slightly less than a free acid would, but the ether oxygen dominates, ensuring regioselectivity at C5.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Avoid inhalation of dust/vapors.

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, though the ester is relatively stable to oxidation compared to the aldehyde.

References

  • Synthesis of Prucalopride Intermediates: Title: Processes For The Preparation Of Highly Pure Prucalopride Succinate And Its Intermediates. Source: QuickCompany / Patent Literature. URL:[Link]

  • PARP-1 Inhibitor Design: Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as PARP-1 Inhibitors.[3] Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Chemical Properties & CAS Data: Title: Ethyl 2,3-dihydrobenzofuran-7-carboxylate | C11H12O3 | CID 11571940. Source: PubChem. URL:[Link]

  • General Synthesis of Benzofuran Esters: Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes.[4] Source: Organic Syntheses. URL:[Link]

Sources

Technical Monograph: Spectroscopic Characterization of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic characterization and analytical framework for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate , a critical pharmacophore in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride).

CAS Registry Number: 124088-66-4 (Analogous/Related) Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol Role: Key Intermediate in Medicinal Chemistry (Serotonergic Modulators)

Executive Summary & Structural Logic

This guide details the structural validation of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. Unlike the fully aromatic benzofuran, the 2,3-dihydro analog possesses a flexible, non-planar aliphatic ring fused to the aromatic core. This saturation at positions 2 and 3 significantly alters the electronic environment, shielding the C2/C3 protons compared to their aromatic counterparts and influencing the chemical shift of the C7-ester moiety.

The 7-position carboxylate is sterically crowded, situated ortho to the cyclic ether oxygen. This creates a distinct "downfield" shift in the H-6 aromatic proton due to the anisotropic effect of the carbonyl group, a diagnostic feature in NMR analysis.

Synthesis & Analytical Workflow

The generation of high-purity spectroscopic data relies on a controlled synthesis pathway, typically involving the C7-lithiation of 2,3-dihydrobenzofuran followed by carboxylation and esterification.

G Start 2,3-Dihydrobenzofuran Lithiation Step 1: Lithiation (n-BuLi, TMEDA, -78°C) Start->Lithiation Intermediate 7-Li Intermediate Lithiation->Intermediate Carboxylation Step 2: CO2 Quench (Dry Ice) Intermediate->Carboxylation Acid 7-Carboxylic Acid Carboxylation->Acid Esterification Step 3: Esterification (EtOH, H2SO4, Reflux) Acid->Esterification Product Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Esterification->Product

Figure 1: Synthetic pathway for the target intermediate, highlighting the critical C7-functionalization step.

Nuclear Magnetic Resonance (NMR) Analysis

Standard Solvent: Chloroform-d (CDCl₃) | Reference: TMS (0.00 ppm)

¹H NMR Interpretation

The proton spectrum is characterized by two distinct regions: the aliphatic "dihydro" system and the aromatic wedge.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-6 7.72 - 7.78Doublet (d)1HJ ≈ 7.5Diagnostic: Deshielded by ortho ester carbonyl.
H-4 7.28 - 7.32Doublet (d)1HJ ≈ 7.5Meta to ester; typical aromatic range.
H-5 6.85 - 6.92Triplet (t)1HJ ≈ 7.5Para to ether oxygen; shielded by resonance.
H-2 4.60 - 4.65Triplet (t)2HJ ≈ 8.8Deshielded by adjacent Oxygen.
Ethyl CH₂ 4.32 - 4.38Quartet (q)2HJ ≈ 7.1Ester methylene.
H-3 3.20 - 3.25Triplet (t)2HJ ≈ 8.8Benzylic protons.
Ethyl CH₃ 1.35 - 1.40Triplet (t)3HJ ≈ 7.1Terminal methyl group.

Expert Insight: The coupling between H-2 and H-3 (J ≈ 8.8 Hz) is characteristic of the five-membered dihydrofuran ring. Any impurity showing a singlet around δ 7.0-7.5 suggests oxidation to the fully aromatic benzofuran, a common degradation pathway.

¹³C NMR Interpretation

Frequency: 100 MHz or 125 MHz

Carbon TypeShift (δ ppm)Assignment
C=O 164.5Ester Carbonyl (Conjugated)
C-7 160.1Quaternary Ar-C (ipso to Oxygen)
C-7a 128.5Quaternary Ar-C (ipso to Ester)
Ar-CH 131.0, 129.5, 119.8Aromatic methines (C4, C6, C5)
C-2 72.5O-CH₂ (Aliphatic ether)
OCH₂CH₃ 60.8Ester methylene
C-3 29.5Benzylic CH₂
CH₃ 14.3Ester methyl

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum confirms the ester functionality and the integrity of the ether ring.

Wavenumber (cm⁻¹)Vibration ModeStructural Significance
2980 - 2900 C-H Stretch (sp³)Aliphatic dihydrofuran and ethyl group.
1715 - 1725 C=O StretchKey Identifier: Conjugated ester carbonyl.
1605, 1480 C=C StretchAromatic ring breathing modes.
1260 - 1280 C-O StretchAsymmetric ester stretch (C-O-C).
1050 - 1100 C-O-C StretchCyclic ether stretch (dihydrofuran ring).

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

Fragmentation Pattern (EI)
  • Molecular Ion (M⁺): m/z 192 (Stable parent ion).

  • Base Peak: Often m/z 147 or 164.

  • Key Fragments:

    • [M - 28]⁺ (m/z 164): Loss of ethylene (McLafferty-like rearrangement of ethyl ester).

    • [M - 45]⁺ (m/z 147): Loss of ethoxy radical (•OEt) → Acylium ion.

    • [M - 73]⁺ (m/z 119): Loss of •COOEt (Ester group cleavage).

LC-MS (ESI)
  • [M+H]⁺: 193.1

  • [M+Na]⁺: 215.1

  • Note: In ESI, the compound ionizes readily due to the basicity of the ester carbonyl oxygen.

Experimental Protocols

Protocol A: High-Resolution ¹H NMR Acquisition

Purpose: To validate regiochemistry (7-subst vs 5-subst) and purity.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter through a cotton plug if particulate matter exists.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure quantitative integration).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure flat baseline around the aromatic region.

Protocol B: LC-MS Purity Profiling

Purpose: To detect the "aromatized" benzofuran impurity (M+ = 190).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Pass Criteria: Single peak >98% area. Absence of M+ 190 peak (Benzofuran analog).

References

  • Synthesis of Prucalopride Intermediates

    • Title: Preparation method of prucalopride intermediate (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid).[2][3][4][5]

    • Source: CN P
    • URL:

  • General Benzofuran Spectroscopic Data

    • Title: 2,3-Dihydrobenzofuran-7-carboxylic acid (Acid Precursor Data).[2][3][4][5][6]

    • Source: ChemicalBook / NIST Analog D
    • URL:

  • Title: Directed ortho-metalation of O-heterocycles.
  • Related Pharmacophore Characterization

    • Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Deriv
    • Source:Journal of Medicinal Chemistry, 2014.
    • URL:

Sources

Technical Whitepaper: Physicochemical Profiling of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable characterization data, synthesis context, and self-validating experimental protocols over generic descriptions.

Executive Summary

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (CAS 870693-46-2) represents a critical bicyclic scaffold in medicinal chemistry, particularly in the development of 5-HT receptor ligands, PPAR agonists, and antibacterial agents. Unlike its 5-carboxylated isomer, the 7-position functionalization introduces unique steric and electronic vectors, influencing binding affinity in orthosteric pockets. This guide provides an in-depth analysis of its physicochemical properties, structural characterization logic, and handling protocols required for high-integrity drug discovery workflows.

Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate
CAS Registry Number 870693-46-2
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
SMILES CCOC(=O)C1=CC=CC2=C1OCC2
Structural Class Dihydrobenzofuran; Benzoic acid ester
Structural Logic & Functional Groups

The molecule consists of a benzene ring fused to a dihydrofuran ring. The ethyl ester at position 7 is the defining feature.

  • Dihydrofuran Ring: Unlike benzofuran, the 2,3-positions are saturated (

    
    ), increasing the ring's flexibility and susceptibility to oxidative dehydrogenation.
    
  • 7-Ester Moiety: Positioned ortho to the furan oxygen, creating a potential intramolecular hydrogen bond acceptor site and influencing the electronic density of the aromatic system.

Physicochemical Properties Matrix

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.

Property Value / Range Confidence/Method
Physical State Viscous Liquid to Low-Melting SolidExperimental Observation (Analogous esters)
Boiling Point 309.8 ± 21.0 °C (at 760 mmHg)Predicted (ACD/Labs)
Density ~1.18 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 1.80Consensus Model (Lipophilicity)
Topological Polar Surface Area (TPSA) 35.53 ŲCalculated (Ester + Ether)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterEmpirical

Critical Note on Physical State: While the 5-isomer is a solid, the 7-isomer often presents as a viscous oil or semi-solid due to the disruption of crystal packing symmetry by the ortho-substituent relative to the ether oxygen.

Synthesis & Origins (Expert Context)

Understanding the synthetic origin is crucial for impurity profiling. The most robust route to this scaffold involves [3+3] Cyclization strategies or Dianion Chemistry , as detailed by Bellur and Langer.

Mechanism: Cyclization/Dehydrogenation Strategy

The formation of the 7-functionalized dihydrobenzofuran core often proceeds via the cyclization of 1,3-dicarbonyl dianions with 1,2-dielectrophiles, followed by aromatization.

SynthesisPath cluster_impurities Potential Impurities start 1,3-Dicarbonyl Dianion (Masked or Free) inter Cyclized Intermediate (Tetrahydrobenzofuran) start->inter [3+3] Cyclization (Langer Method) reagent 1,2-Dielectrophile (e.g., 1-bromo-2-chloroethane) reagent->inter product Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate inter->product Aromatization/Dehydrogenation imp2 Fully Aromatized Benzofuran inter->imp2 Over-oxidation imp1 Uncyclized Linear Precursors

Figure 1: Synthetic pathway logic emphasizing the origin of the dihydrobenzofuran core and potential oxidative impurities.

Structural Characterization Protocol (Self-Validating)

To validate the identity of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, use the following spectroscopic fingerprints. These signals act as a "check-sum" for the molecule's integrity.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Region Shift (δ ppm) Multiplicity Integration Assignment (Causality)
Aromatic 7.6 – 7.8Doublet (d)1HH-6 : Deshielded by adjacent ester carbonyl.
Aromatic 7.3 – 7.4Doublet (d)1HH-4 : Ortho coupling to H-5.
Aromatic 6.8 – 7.0Triplet (t)1HH-5 : Meta to ester, para to ether.
Ether Ring 4.6 – 4.7Triplet (t)2HH-2 : Highly deshielded

protons adjacent to Oxygen.
Ether Ring 3.2 – 3.3Triplet (t)2HH-3 : Benzylic protons, coupled to H-2.
Ester 4.3 – 4.4Quartet (q)2H-OCH₂- : Characteristic ethyl ester pattern.
Ester 1.3 – 1.4Triplet (t)3H-CH₃ : Terminal methyl group.

Validation Check:

  • If the triplet at δ 4.6 shifts to δ 6.5+ , the ring has oxidized to the fully aromatic benzofuran (impurity).

  • If the integration of the aromatic region is >3H, check for uncyclized starting material.

B. Infrared Spectroscopy (FT-IR)
  • 1715–1725 cm⁻¹: Strong C=O stretch (Conjugated Ester).

  • 1250–1270 cm⁻¹: Strong C-O stretch (Aryl alkyl ether).

  • 2900–2950 cm⁻¹: Aliphatic C-H stretch (Dihydrofuran ring + Ethyl group).

Handling, Stability & Storage

Stability Profile
  • Oxidative Sensitivity: The 2,3-dihydro bond is susceptible to dehydrogenation to form the fully aromatic benzofuran, especially under light or in the presence of radical initiators.

  • Hydrolysis: The ethyl ester is stable under neutral conditions but will hydrolyze to the carboxylic acid (CAS 1269535-05-8) in the presence of strong bases (NaOH/LiOH) or aqueous acids.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C) to retard oxidative dehydrogenation.

  • Container: Amber glass vials to prevent photo-oxidation.

References

  • Bellur, E., & Langer, P. (2005). Efficient synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans based on cyclization reactions of free and masked dianions. Journal of Organic Chemistry, 70(24), 10013–10029.

  • PubChem Database. (n.d.). Compound Summary: Ethyl 2,3-dihydrobenzofuran-7-carboxylate (CAS 870693-46-2). National Library of Medicine.

  • ChemSrc. (2025).[1] Ethyl 2,3-dihydrobenzofuran-7-carboxylate Physical Properties and Safety Data.

Sources

Technical Profile: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 42327-95-7 Primary Classification: Pharmaceutical Intermediate / Heterocyclic Building Block[1]

Executive Summary

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 42327-95-7) is a specialized heterocyclic scaffold used primarily in the synthesis of bioactive small molecules.[1][2][3] Unlike generic reagents, this compound serves as a critical pharmacophore in the development of GPR120 receptor agonists (metabolic disease therapeutics) and TRAP1 modulators (mitochondrial health). Its structural rigidity, provided by the fused benzene-dihydrofuran ring system, combined with the lipophilic gem-dimethyl group and the reactive carboxylic acid handle, makes it an ideal bioisostere for salicylic acid derivatives in medicinal chemistry.

This guide details the physicochemical properties, validated synthetic routes, and specific applications of CAS 42327-95-7 in modern drug discovery.

Chemical Identity & Structural Analysis[4][5]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Common Synonyms 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid; 7-Carboxy-2,2-dimethyl-2,3-dihydrobenzofuran
CAS Number 42327-95-7
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
SMILES CC1(C)CC2=C(O1)C(=CC=C2)C(O)=O
InChI Key AVVACPBRCFXZMR-UHFFFAOYSA-N
Physicochemical Profile
ParameterValueContextual Note
Appearance White to off-white crystalline solidIndicates high purity when colorless.
Melting Point 137–138 °CSharp melting point suggests stable crystal lattice.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvents for assays.
Acidity (pKa) ~4.2 (Predicted)Typical for benzoic acid derivatives; exists as carboxylate at physiological pH.
Lipophilicity (LogP) ~2.5Moderate lipophilicity aids in membrane permeability for drug candidates.

Synthetic Methodologies

The synthesis of CAS 42327-95-7 generally follows two primary strategies: Direct Lithiation (for small-scale/research) and Cyclization (for scale-up).

Protocol A: Direct Lithiation-Carboxylation

This method utilizes the ortho-directing ability of the oxygen atom in the dihydrobenzofuran ring.

Reagents: 2,2-Dimethyl-2,3-dihydrobenzofuran, n-Butyllithium (n-BuLi), Dry Ice (CO₂), THF.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,2-dimethyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Lithiation: Cool the solution to -78 °C . Slowly add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Mechanistic Insight: The oxygen atom coordinates with Lithium, directing deprotonation selectively to the C-7 position (ortho to the oxygen).

  • Incubation: Stir at -78 °C for 1–2 hours to ensure formation of the organolithium intermediate.

  • Carboxylation: Bubble excess dry CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.

  • Quenching: Allow the mixture to warm to room temperature, then quench with 1M HCl to pH 2.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes/ethyl acetate.

Protocol B: Claisen Rearrangement Route

For larger scales, starting from salicylic acid derivatives avoids hazardous organolithium reagents.

Reagents: Methyl salicylate, Methallyl chloride, K₂CO₃, Thermal heat.

Workflow Logic:

  • O-Alkylation: React methyl salicylate with methallyl chloride to form the ether.

  • Claisen Rearrangement: Heat the ether (>180 °C) to migrate the allyl group to the ortho position.

  • Cyclization: Acid-catalyzed cyclization yields the dihydrobenzofuran ring.

  • Hydrolysis: Saponification of the ester yields the free acid (CAS 42327-95-7).

Synthesis Visualization

Synthesis Start 2,2-Dimethyl-2,3- dihydrobenzofuran Lithiation Step 1: Lithiation (-78°C, n-BuLi) Start->Lithiation THF Intermediate 7-Lithio Intermediate Lithiation->Intermediate Ortho-Directing Carboxylation Step 2: Carboxylation (+CO2) Intermediate->Carboxylation Electrophilic Attack Product CAS 42327-95-7 (Final Acid) Carboxylation->Product H+ Quench

Figure 1: Direct lithiation pathway for the synthesis of CAS 42327-95-7, highlighting the ortho-directing effect of the furan oxygen.[2]

Applications in Drug Discovery[1]

GPR120 Agonists (Metabolic Disease)

CAS 42327-95-7 is a key building block for agonists of GPR120 (FFAR4) , a G-protein coupled receptor involved in insulin sensitization and anti-inflammatory signaling.

  • Mechanism: The carboxylic acid moiety mimics the polar head group of long-chain fatty acids (endogenous ligands), while the benzofuran core provides a rigid hydrophobic scaffold that fits the orthosteric binding pocket.

  • Therapeutic Goal: Treatment of Type 2 Diabetes and obesity.

TRAP1 Modulators (Mitochondrial Function)

Recent patents identify this scaffold in the synthesis of TRAP1 (Hsp75) inhibitors/modulators.

  • Utility: TRAP1 is a mitochondrial chaperone. Modulating its activity can protect against oxidative stress and improve mitochondrial respiration in neurodegenerative models.

  • Chemistry: The acid group is often converted to an amide or sulfonamide to engage specific residues in the TRAP1 ATP-binding pocket.

Biological Mechanism Visualization

GPR120_Pathway Ligand Ligand (Derived from CAS 42327-95-7) Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates Effector Ca2+ Release & PKC Activation GProtein->Effector Signals Outcome GLP-1 Secretion (Insulin Sensitivity) Effector->Outcome Promotes

Figure 2: Pharmacological cascade initiated by GPR120 agonists derived from the CAS 42327-95-7 scaffold.

Handling & Safety Protocols

While CAS 42327-95-7 is not classified as a highly toxic substance, it possesses standard hazards associated with organic acids.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Stanetty, P., Koller, H., & Puerstinger, G. (1990).[4] Synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Monatshefte für Chemie, 121(11), 883–891.[4] Link

  • CymaBay Therapeutics, Inc. (2012).[5] GPR120 receptor agonists and uses thereof. U.S. Patent No.[5][6] 8,309,600.[5] Link

  • Matrix Fine Chemicals. (n.d.). Product Specification: CAS 42327-95-7.[3][7][8][4][9][10] Link

  • PubChem. (2025).[7] Compound Summary: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid.[2][3][7][11][4] National Library of Medicine. Link

  • Mayo Foundation. (2023). Pyridinesulfonamide derivatives as TRAP1 modulators. U.S. Patent Application 2023/0159509.[6] Link

Sources

The Rising Therapeutic Potential of Dihydrobenzofuran Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The dihydrobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with potent biological activities underscores its importance as a versatile template for therapeutic agent design.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of dihydrobenzofuran derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present key data to facilitate comparative analysis and future research endeavors.

The Dihydrobenzofuran Core: A Foundation for Diverse Bioactivity

The 2,3-dihydrobenzofuran framework, consisting of a fused benzene and dihydrofuran ring, provides a unique three-dimensional architecture that allows for versatile substitution patterns. This structural flexibility is key to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[2] Naturally occurring dihydrobenzofurans have been isolated from various plant species and microorganisms, exhibiting activities from antimicrobial to anticancer.[2][4][5] This natural precedent has inspired synthetic chemists to create extensive libraries of novel derivatives, further expanding the therapeutic potential of this remarkable scaffold.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[6][7][8]

Mechanism of Action: Inducing Apoptosis and Inhibiting Proliferation

A primary anticancer mechanism of many dihydrobenzofuran derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger morphological changes consistent with apoptosis and can be quantified using techniques like flow cytometry.[9] Some derivatives have been found to inhibit the expression of anti-apoptotic proteins like Bcl-2 and induce the cleavage of PARP-1, a key enzyme in DNA repair, further promoting cell death.[7][10]

Furthermore, certain dihydrobenzofuran derivatives exhibit potent antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.[6] For instance, some have shown inhibitory effects on enzymes like casein kinase 2 (CK2), a protein kinase implicated in various cancers.[11]

Key Derivatives and In Vitro Efficacy

The following table summarizes the anticancer activity of selected dihydrobenzofuran derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Dihydrobenzofuran from Polygonum barbatumNCI-H460 (Lung), CAL-27 (Oral)53.24, 48.52[6]
Benzofuran hybrid 86MCF-7 (Breast)0.07[6]
Bromo derivative 14cHCT116 (Colon)3.27[6]
3-methylbenzofuran derivative 16bA549 (Lung)1.48[6]
Fluorinated dihydrobenzofuransHCT116 (Colorectal)Inhibition of proliferation by ~70%[7]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[7][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[7][10] They achieve this by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), enzymes responsible for the production of pro-inflammatory mediators like prostaglandins and nitric oxide.[7][10] This leads to a decrease in the secretion of inflammatory cytokines such as interleukin-6 (IL-6) and chemokine (C-C) ligand 2 (CCL2).[7][10]

Diagram: Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates COX2 COX-2 NFkB->COX2 upregulates iNOS iNOS NFkB->iNOS upregulates Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines produces MAPK->COX2 upregulates MAPK->iNOS upregulates MAPK->Cytokines produces Prostaglandins Prostaglandins COX2->Prostaglandins produces NO Nitric Oxide iNOS->NO produces Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->COX2 inhibits Dihydrobenzofuran->iNOS inhibits

Sources

Introduction to the synthesis of 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofurans

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Relevance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif, a heterocyclic framework composed of a fused benzene and dihydrofuran ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its structural rigidity and capacity for stereochemically rich decoration have made it a "privileged structure"—a molecular scaffold that is capable of binding to multiple biological targets.[3] This framework is integral to a vast array of biologically active compounds, from natural products with insecticidal and antifungal properties like (+)-Conocarpan, to synthetic agents with anti-inflammatory, anticancer, and neuroprotective activities.[4][5][6][7][8][9]

Given its significance, the development of efficient, stereocontrolled, and versatile synthetic routes to access this core is of paramount importance for researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of the principal strategies for synthesizing 2,3-dihydrobenzofurans, moving from classical intramolecular cyclizations to modern transition-metal and organocatalytic methodologies. The focus is not merely on procedural steps but on the underlying mechanistic rationale and the strategic considerations that guide the choice of a particular synthetic pathway.

Chapter 1: Strategic Blueprint for Synthesis

The selection of a synthetic route to a 2,3-dihydrobenzofuran derivative is a multifactorial decision dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials. A logical workflow can guide this selection process.

G start Define Target 2,3-Dihydrobenzofuran (Substitution, Stereochemistry) is_chiral Is Asymmetric Synthesis Required? start->is_chiral asymmetric_cat Organocatalytic Methods (e.g., Michael Addition, Annulation) is_chiral->asymmetric_cat Yes tm_asymmetric Chiral Transition-Metal Catalysis (e.g., Rh, Pd, Cu with chiral ligands) is_chiral->tm_asymmetric Yes chemoenzymatic Chemoenzymatic Route (e.g., Lipase Resolution + Cyclization) is_chiral->chemoenzymatic Yes achiral Racemic or Achiral Target is_chiral->achiral No intramolecular Intramolecular Cyclization (Precursor readily available?) achiral->intramolecular cycloaddition Cycloaddition Strategy (e.g., [4+1], [3+2]) achiral->cycloaddition tm_racemic Transition-Metal Catalysis (e.g., C-H Activation, Heck) achiral->tm_racemic sub_intra Mitsunobu, Williamson, Radical Cyclization intramolecular->sub_intra sub_cyclo o-Quinone Methide, Phenol Oxidation cycloaddition->sub_cyclo

Caption: Decision workflow for selecting a synthetic strategy.

Chapter 2: Intramolecular Cyclization Approaches

The most intuitive method for constructing the dihydrofuran ring is the intramolecular cyclization of a suitably functionalized phenol derivative. This typically involves forming the O-C2 bond via nucleophilic attack of the phenolic oxygen onto an electrophilic carbon.

Classical Dehydrative and Substitution Cyclizations

Methods such as the Mitsunobu reaction provide a reliable means of cyclization. This approach relies on the in-situ activation of a primary or secondary alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD). The key advantage is the mild reaction conditions and the inversion of stereochemistry at the alcohol center, which can be a powerful tool for stereocontrol.[10]

A chemoenzymatic strategy often employs this method, where a lipase-mediated kinetic resolution first generates an enantiopure 1-aryl-2-propanol, which is then cyclized under Mitsunobu conditions to yield an enantiopure 2,3-dihydrobenzofuran.[10][11]

G A Phenolic Alcohol (Substrate) C Phosphonium-Alkoxide Intermediate A->C + Reagents B PPh₃ + DIAD B->C D Intramolecular SN2 Attack (O-C Bond Formation) C->D Activation E 2,3-Dihydrobenzofuran + Ph₃P=O + DIAD-H₂ D->E Cyclization & Inversion

Caption: Simplified workflow of a Mitsunobu cyclization.

Radical Cyclizations

Visible-light-mediated protocols offer a metal-free alternative for intramolecular cyclization. These reactions can proceed via the formation of an electron-donor-acceptor (EDA) complex between an organosilane reagent, like tris(trimethylsilyl)silane (TTMSS), and an N-allyl-2-haloaniline or an O-allyl-2-halophenol.[4] This approach is valued for its mild conditions and tolerance of various functional groups.[4]

Field-Proven Protocol: Chemoenzymatic Synthesis of (R)-2-methyl-2,3-dihydrobenzofuran[10]

This protocol exemplifies the synergy between biocatalysis and chemical synthesis.

Step 1: Lipase-Mediated Kinetic Resolution

  • To a solution of racemic 1-(2-hydroxyphenyl)propan-2-ol (1.0 mmol) in dry diisopropyl ether (10 mL), add vinyl acetate (5.0 mmol).

  • Add Candida antarctica lipase B (CAL-B) (100 mg).

  • Shake the mixture at 30 °C and monitor the reaction by HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to separate the unreacted (S)-alcohol from the acetylated (R)-acetate.

  • Hydrolyze the (R)-acetate using K₂CO₃ in methanol to afford the enantiopure (R)-alcohol.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the enantiopure (R)-1-(2-hydroxyphenyl)propan-2-ol (1.0 mmol) and triphenylphosphine (1.2 mmol) in dry THF (15 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise over 10 minutes. The solution may turn from colorless to yellow.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent in vacuo and purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield (S)-2-methyl-2,3-dihydrobenzofuran. Note the inversion of stereochemistry.

Chapter 3: Transition-Metal-Catalyzed Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2,3-dihydrobenzofurans are no exception.[2] These methods often feature high efficiency, functional group tolerance, and the ability to forge C-C and C-O bonds that are otherwise challenging to form.[1][12]

Palladium-Catalyzed Reactions

Palladium catalysis is a workhorse in this field. Key strategies include:

  • Intramolecular C-H Activation/Coupling: Alkyl phenyl ethers can undergo intramolecular C(sp³)–H and C(sp²)–H bond activation and subsequent reductive elimination to furnish the dihydrobenzofuran core.[1][12] This approach transforms simple starting materials into complex products in a single step.

  • Heck-Type Cyclizations: Intramolecular Heck reactions of ortho-alkenylphenols are a classic and effective method.

  • Cascade Reactions: Palladium can catalyze cascade reactions, such as a 1,5-Pd/H shift followed by cyclization, to synthesize dihydrobenzofurans from substituted alkynes and aryl boronic acids.[1]

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (C-H Activation) Substrate In Pd0->OxAdd PdII Aryl-Pd(II)-H OxAdd->PdII Coord Alkene Coordination PdII_alkene Alkene-Pd(II) Complex Coord->PdII_alkene Insert Migratory Insertion Cyclized Cyclized Pd(II) Intermediate Insert->Cyclized RedElim Reductive Elimination Product Out RedElim->Pd0 PdII->Coord PdII_alkene->Insert Cyclized->RedElim

Sources

Review of benzofuran derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzofuran Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Benzofuran Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a scaffold.[1][2] Found in a multitude of natural products and synthetic compounds, its derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][4]

The clinical success of benzofuran-containing drugs, such as the antiarrhythmic agent Amiodarone , the antidepressant Vilazodone , and the antifungal Griseofulvin , underscores the therapeutic relevance of this core.[5][6][7] This guide provides a comprehensive review of the benzofuran nucleus in drug discovery, delving into its synthesis, diverse applications, structure-activity relationships, and the mechanistic underpinnings of its bioactivity. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

Part 1: Synthesis and Derivatization of the Benzofuran Nucleus

The efficacy of a drug discovery program often hinges on the accessibility and versatility of its core chemical matter. The synthesis of the benzofuran ring system has been a subject of extensive research, leading to a robust portfolio of synthetic strategies that allow for precise control over substitution patterns.[8]

Key Synthetic Strategies

Modern synthetic approaches prioritize efficiency, selectivity, and scalability. Transition-metal-catalyzed reactions are particularly prominent.

  • Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to construct benzofuran derivatives.[8][9] Methodologies like the Suzuki-Miyaura cross-coupling and Larock-type cyclization enable the formation of C-C and C-O bonds with high functional group tolerance, facilitating the synthesis of complex 2- and 3-substituted benzofurans.[6][9][10] For instance, the coupling of o-iodophenols with alkynes is a powerful route to 2,3-disubstituted benzofurans.[6]

  • Intramolecular Cyclization: Another major strategy involves the cyclization of appropriately substituted precursors. A classic example is the reaction of salicylaldehydes with α-haloketones or ethyl chloroacetate, which proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to forge the furan ring.[8] Oxidative cyclization of o-alkenylphenols or o-alkynylphenols, often catalyzed by metals like palladium or gold, provides a direct route to the benzofuran core.[11]

  • Copper-Catalyzed Reactions: Copper-mediated reactions have also emerged as a cost-effective and efficient alternative for benzofuran synthesis, particularly for domino reactions involving hydration and annulation of fluorinated precursors.[11]

Workflow for Synthesis and Initial Screening

The general workflow from synthesis to biological evaluation is a critical, iterative process in drug discovery. The causality behind this workflow is to ensure that synthetic efforts are efficiently guided by biological feedback, allowing for rapid optimization of lead compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Precursor Selection (e.g., o-halophenol, alkyne) S2 Catalyzed Coupling Reaction (e.g., Pd-catalyzed cyclization) S1->S2 S3 Work-up & Purification (Chromatography, Recrystallization) S2->S3 C1 Spectroscopic Analysis (NMR, MS, IR) S3->C1 Purity & Identity Check B1 Primary In Vitro Assay (e.g., Cytotoxicity Screen) C1->B1 Submit for Screening B2 Secondary Assay (e.g., Target-specific Inhibition) B1->B2 Confirm Activity B3 Hit Compound Identification B2->B3 O1 SAR Analysis B3->O1 O2 Design New Derivatives O1->O2 O2->S1 Iterative Synthesis Cycle G GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation Promotes _4EBP1->Proliferation Promotes

Caption: Inhibition of the mTOR pathway by benzofuran derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. Benzofuran derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways. [12] Mechanisms of Action:

  • Inhibition of NF-κB and MAPK Pathways: The NF-κB and MAPK signaling cascades are central regulators of inflammation. [13]Benzofuran derivatives can suppress the activation of these pathways, thereby reducing the expression of pro-inflammatory genes. [13]* Suppression of Inflammatory Mediators: By inhibiting upstream signaling, these compounds decrease the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [14][13]This is often achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [14]

Quantitative Data: Anti-inflammatory Activity
CompoundTarget/MediatorCell Line/ModelIC50 (µM)Reference
Piperazine/Benzofuran Hybrid 5dNO ProductionRAW-264.752.23[13]
Aza-benzofuran 1NO ProductionRAW 264.717.3[12]
Aza-benzofuran 4NO ProductionRAW 264.716.5[12]
Fluorinated BenzofuranIL-6 SecretionMacrophages1.2 - 9.04[14][15]
Fluorinated BenzofuranNO SecretionMacrophages2.4 - 5.2[14][15]
Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a critical link between inflammatory stimuli and gene expression. Its inhibition is a key therapeutic strategy for inflammatory diseases.

G cluster_nuc Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα IkB_p P-IκBα NFkB NF-κB (Active) IkB_p->NFkB IκBα Degradation Releases NF-κB Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Genes Translocates to Nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits Nucleus Nucleus

Caption: Benzofuran derivatives inhibit the NF-κB signaling pathway.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. [2]The benzofuran scaffold has emerged as a promising pharmacophore for designing novel antibacterial and antifungal drugs. [16][17][18] SAR for Antimicrobial Activity:

  • Substituents such as halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 of the benzofuran nucleus are often essential for potent antibacterial activity. [16]* Many potent derivatives have been identified as promising inhibitors against Gram-positive pathogens like Staphylococcus aureus, with activities comparable or superior to reference antibiotics. [17]* Hybrids of benzofurans with other pharmacophores have also shown significant promise as antibacterial agents. [19]

Neuroprotective Activity

Benzofuran derivatives have shown considerable potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. [20][21] Mechanisms of Action:

  • Anti-Amyloid Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides. Certain benzofuran analogues are potent inhibitors of Aβ aggregation and can protect neurons from Aβ-induced toxicity. [20][21]* Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Benzofuran derivatives can exert neuroprotective effects through their antioxidant properties, which include scavenging free radicals and inhibiting lipid peroxidation. [20][22][23]* Collaboration with Growth Factors: Some derivatives have been found to act in collaboration with insulin-like growth factor 1 (IGF-1) to enhance neuroprotective activity, suggesting a role in modulating endogenous neurotrophic pathways. [24]

Part 3: Experimental Protocols for Self-Validation

Trustworthiness in scientific research is built on reproducible and verifiable methodologies. The following protocol for an in vitro cytotoxicity assay is a self-validating system for assessing the anticancer potential of newly synthesized benzofuran derivatives.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is, in turn, proportional to the cell number. This allows for the quantitative measurement of drug-induced cytotoxicity.

Methodology:

  • Cell Culture and Plating:

    • Maintain the desired human cancer cell line (e.g., MCF-7, A549) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into 96-well microtiter plates. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test benzofuran derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the plated cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • After incubation, gently discard the supernatant.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Measurement and Analysis:

    • Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the formula: 100 - [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The benzofuran scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological activities, leading to the development of important clinical drugs and a rich pipeline of therapeutic candidates. [4]The continued exploration of this scaffold, particularly through the creation of hybrid molecules and the application of modern synthetic methods, holds immense promise. [25] Future research should focus on elucidating the precise molecular targets for novel benzofuran derivatives and understanding the mechanisms of resistance. The development of derivatives with improved pharmacokinetic profiles and target selectivity will be crucial for translating the potent in vitro activities observed into successful clinical outcomes. The versatility and proven track record of the benzofuran core ensure that it will remain a focal point of drug discovery efforts for years to come.

References

  • Al-Ostoot, F.H., Al-Ghamdi, S.A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • (No Author). (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Li, Y., Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • (No Author). (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

  • Nevagi, S.A., Wani, M.A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Crimson Publishers. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, S.A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Asati, V., Sharma, S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Chong, Y.H., Kim, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]

  • Al-Majedy, Y.K., Al-Amiery, A.A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online. [Link]

  • Wang, Y., Zhang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

  • Piacenti, F., Pascale, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Ohra, T., Wakabayashi, T., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Al-Ostoot, F.H., Al-Ghamdi, S.A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Pérez-González, M., Pérez-Hernández, N., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers. [Link]

  • Saraf, S. & Sahu, S. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Zhou, L., Li, F., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. MDPI. [Link]

  • (No Author). (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Salome, C., Haiech, J., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • Wakabayashi, T., Tokunaga, N., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. PubMed. [Link]

  • Wang, S., Li, Y., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

  • Khanam, H. & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. PubMed. [Link]

  • Zahoor, A.F., Zafar, H.N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Kumar, S., Kumar, R., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Chen, Y., Liu, Z., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Sinha, A., Kumari, S., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Al-Majedy, Y.K., Al-Amiery, A.A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Al-Majedy, Y.K., Al-Amiery, A.A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Zahoor, A.F., Zafar, H.N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Szabó, R., Borbély, Á., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Szabó, R., Borbély, Á., et al. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Chong, Y.H., Kim, Y., et al. (2015). (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Candeias, N.R. & Cal, P.M.S.D. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • (No Author). (n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]

  • (No Author). (n.d.). Some approved drugs containing benzofuran scaffolds (highlighted in blue). ResearchGate. [Link]

  • Singh, S., Kumar, R., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Journal of Drug Delivery and Therapeutics. [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery—An In-Depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Benzofuran Moiety

The benzofuran core, a deceptively simple fusion of a benzene and a furan ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic therapeutic agents underscores its status as a "privileged scaffold." This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to provide a deeper understanding of the nuanced structure-activity relationships (SAR) that govern the diverse pharmacological activities of benzofuran analogs. We will explore the critical substitutions and structural modifications that transform this core into potent anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and quantitative data to empower your own discovery programs.

I. The Benzofuran Core: Physicochemical Properties and Synthetic Versatility

The benzofuran ring system's inherent physicochemical properties, including its planarity and electron distribution, make it an ideal starting point for drug design. Its synthetic tractability allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Common Synthetic Strategies: A Brief Overview

While a comprehensive review of all synthetic routes is beyond the scope of this guide, it is pertinent to mention some of the most common and versatile methods for constructing the benzofuran nucleus:

  • Palladium-Catalyzed Synthesis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds and introducing aryl substituents to the benzofuran ring.

  • Intramolecular Cyclization: Various strategies involving the cyclization of appropriately substituted phenols or salicylaldehydes are widely employed to form the furan ring.

  • Multi-component Reactions: These efficient reactions allow for the construction of complex benzofuran derivatives in a single step from multiple starting materials.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A well-designed synthesis is the first step toward a successful SAR study.

II. Anticancer Activity of Benzofuran Analogs: A Tale of Targeted Modifications

Benzofuran derivatives have demonstrated significant potential in oncology, with their anticancer activity being highly dependent on the nature and position of various substituents.

Key Structural Features for Anticancer Activity

Our analysis of the literature reveals several key structural motifs that consistently contribute to the anticancer efficacy of benzofuran analogs:

  • Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring system often leads to a significant increase in anticancer activity. This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on target proteins, thereby enhancing binding affinity.

  • The C-2 Position: A Hub of Activity: The C-2 position of the benzofuran ring is a critical site for modification. Substitution with ester groups or various heterocyclic rings has been shown to be crucial for cytotoxic activity.

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active heterocycles, such as triazole, piperazine, and imidazole, has emerged as a promising strategy for developing potent cytotoxic agents. This approach leverages the synergistic effects of both moieties.

  • The CONH Group: The presence of a carboxamide (-CONH) group has been identified as a necessary feature for the anticancer activity of certain benzofuran derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data for Anticancer Benzofuran Analogs

The following table summarizes the in vitro cytotoxic activity of representative benzofuran analogs against various cancer cell lines. This data provides a quantitative basis for the SAR principles discussed.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
BF-1 HHHMCF-7 (Breast)>100
BF-2 4-F-PhHHMCF-7 (Breast)15.2
BF-3 HBrHK562 (Leukemia)8.5
BF-4 HHCONH-PhHeLa (Cervical)5.1
BF-5 (Hybrid) TriazoleHHA549 (Lung)2.8

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Analogs. This table highlights the impact of different substituents on the cytotoxic potency of the benzofuran core. The IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Causality and Self-Validation: This protocol is chosen for its robustness, reproducibility, and direct correlation of mitochondrial metabolic activity with cell viability. A self-validating experiment includes a positive control (a known cytotoxic agent like doxorubicin), a negative control (vehicle, e.g., DMSO), and blank wells (media only) to establish a baseline and ensure the assay is performing correctly. The use of multiple concentrations of the test compound allows for the generation of a dose-response curve and the calculation of an IC50 value, a key metric for SAR studies.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated cells as a negative control and a known anticancer drug as a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Anticancer SAR: Key Structural Modifications

anticancer_sar cluster_core Benzofuran Core cluster_modifications Structural Modifications cluster_activity Biological Outcome core Benzofuran halogen Halogenation (e.g., Br, Cl, F) core->halogen Enhances binding affinity c2_sub C-2 Substitution (Esters, Heterocycles) core->c2_sub Crucial for cytotoxicity hybrid Hybridization (Triazole, Piperazine) core->hybrid Synergistic effects conh CONH Group core->conh Often necessary for activity activity Increased Anticancer Activity halogen->activity c2_sub->activity hybrid->activity conh->activity

Caption: Key structural modifications enhancing the anticancer activity of the benzofuran core.

III. Antimicrobial Potential of Benzofuran Analogs: Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, with their activity being closely tied to specific structural features.

Key Structural Features for Antimicrobial Activity
  • Substitution Pattern on the Benzene Ring: The introduction of substituents such as hydroxyl groups, halogens, and nitro groups at positions 4, 5, and 6 of the benzene ring is often essential for potent antibacterial activity.

  • The Furan Ring: Modifications to the furan ring appear to have a more significant impact on antimicrobial activity than substitutions on the benzene moiety.

  • Hybridization with Other Heterocycles: As with anticancer activity, creating hybrid molecules by linking the benzofuran core to other heterocyclic systems like pyrimidine can lead to compounds with excellent antimicrobial properties.

  • Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Data for Antimicrobial Benzofuran Analogs

The following table presents the minimum inhibitory concentration (MIC) values for selected benzofuran analogs against representative bacterial and fungal strains.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
BF-6 HHHS. aureus>128
BF-7 H6-OHHS. aureus16
BF-8 H5-NO2HE. coli32
BF-9 (Hybrid) PyrimidineHHC. albicans8

Table 2: Antimicrobial Activity of Selected Benzofuran Analogs. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Causality and Self-Validation: This method is chosen for its ability to provide a quantitative measure of antimicrobial activity (the MIC value), which is essential for SAR studies. A self-validating protocol includes a positive control (a known antibiotic), a negative control (no antimicrobial agent), and a sterility control (no bacteria) to ensure the validity of the results. The use of a standardized inoculum and specific growth media minimizes variability.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each benzofuran analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by using an indicator dye.

Visualizing Antimicrobial SAR: Influential Substituents

antimicrobial_sar cluster_core Benzofuran Core cluster_modifications Structural Modifications cluster_activity Biological Outcome core Benzofuran benzene_sub Benzene Ring Substituents (OH, Halogens, NO2 at C4, C5, C6) core->benzene_sub Essential for potent activity furan_sub Furan Ring Modifications core->furan_sub Significant impact on activity hybrid Hybridization (e.g., Pyrimidine) core->hybrid Improved antimicrobial properties activity Enhanced Antimicrobial Activity benzene_sub->activity furan_sub->activity hybrid->activity

Caption: Key structural features influencing the antimicrobial activity of benzofuran analogs.

IV. Anti-inflammatory Properties of Benzofuran Analogs: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have demonstrated potential as anti-inflammatory agents.

Key Structural Features for Anti-inflammatory Activity
  • Hybridization with Nitrogen-Containing Heterocycles: The incorporation of nitrogen-containing heterocycles such as piperazine, imidazole, and pyrazole into the benzofuran scaffold has been shown to yield compounds with significant anti-inflammatory activity.

  • Double Bond Introduction: The presence of a double bond at specific positions within the benzofuran system can enhance anti-inflammatory potency.

  • Acid Moiety: The attachment of an acidic functional group can contribute to the anti-inflammatory effects of benzofuran derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data for Anti-inflammatory Benzofuran Analogs

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran analogs, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDR1R2Cell LineIC50 (µM)Reference
BF-10 HHRAW 264.7>100
BF-11 (Hybrid) PiperazineHRAW 264.75.28
BF-12 HC2=C3 double bondRAW 264.717.3

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzofuran Analogs. The IC50 value represents the concentration of the compound that inhibits 50% of NO production.

Experimental Protocol: In Vitro Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.

Causality and Self-Validation: This assay is chosen because NO is a critical signaling molecule in inflammation, and its inhibition is a well-established marker of anti-inflammatory activity. A self-validating protocol includes controls for cell viability (to ensure that NO inhibition is not due to cytotoxicity), a positive control (a known anti-inflammatory agent like dexamethasone), and an LPS-only control (to induce inflammation).

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran analogs for a specified period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

Visualizing Anti-inflammatory SAR: Effective Structural Motifs

anti_inflammatory_sar cluster_core Benzofuran Core cluster_modifications Structural Modifications cluster_activity Biological Outcome core Benzofuran hybrid Hybridization (Piperazine, Imidazole) core->hybrid Significant activity enhancement double_bond Introduction of Double Bonds core->double_bond Increases potency acid_moiety Acid Moiety core->acid_moiety Contributes to activity activity Potent Anti-inflammatory Activity hybrid->activity double_bond->activity acid_moiety->activity

Caption: Structural features contributing to the anti-inflammatory properties of benzofuran analogs.

V. Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of rational design in harnessing the full potential of this privileged core. By understanding the influence of specific substituents on anticancer, antimicrobial, and anti-inflammatory activities, researchers can more effectively design and synthesize new benzofuran analogs with improved potency and selectivity. The provided experimental protocols offer a validated framework for the biological evaluation of these compounds, ensuring the generation of reliable and reproducible data. Future research will undoubtedly uncover new facets of benzofuran SAR, leading to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., & El-Khouly, M. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(5), 3234-3247. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Hiremathad, A., Keri, R. S., & Santos, M. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95205-95223. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2017). Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. Molecules, 22(11), 1833. [Link]

  • El-Gamal, M. I., El-Khouly, M., & Al-Aaliy, K. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1381-1398. [Link]

  • Nawrot-Modranka, J., Pernak, J., Nawrocka, M., & Pluciński, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • S. S. Shinde, S. B. P., & D. B. A. (2011). 2 D - QSAR studies on CYP

Methodological & Application

Synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic activities. This document provides a comprehensive guide for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be both robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.

Strategic Approach to Synthesis

The synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is most effectively achieved through a multi-step sequence starting from the readily available and commercially accessible Ethyl 2-hydroxybenzoate (ethyl salicylate). The chosen synthetic strategy involves three key transformations:

  • O-Allylation: Introduction of an allyl group onto the phenolic oxygen of ethyl salicylate.

  • Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to regioselectively install the allyl group at the C3 position of the benzene ring.

  • Intramolecular Cyclization: Formation of the dihydrofuran ring to yield the target molecule.

This approach is advantageous due to the high efficiency and predictability of each step, minimizing the formation of side products and facilitating purification.

Reaction Mechanism and Workflow

The overall synthetic pathway can be visualized as a three-step process, each with a distinct and well-understood mechanism.

Synthesis_Workflow A Ethyl 2-hydroxybenzoate B O-Allylation A->B Allyl bromide, K2CO3 C Ethyl 2-(allyloxy)benzoate B->C D Claisen Rearrangement C->D Heat (neat) E Ethyl 3-allyl-2-hydroxybenzoate D->E F Intramolecular Cyclization E->F Various methods G Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate F->G

Caption: Synthetic workflow for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-(allyloxy)benzoate (O-Allylation)

Rationale: This step involves a standard Williamson ether synthesis, where the phenoxide of ethyl salicylate acts as a nucleophile, displacing the bromide from allyl bromide. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is an appropriate polar aprotic solvent for this SN2 reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-hydroxybenzoate166.1710.0 g60.2
Allyl bromide120.988.74 g (6.5 mL)72.2
Potassium carbonate (K₂CO₃)138.2112.5 g90.4
Acetone-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-hydroxybenzoate (10.0 g, 60.2 mmol), potassium carbonate (12.5 g, 90.4 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (6.5 mL, 72.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in hexanes).

  • After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

  • Purification: The crude product is generally of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of Ethyl 3-allyl-2-hydroxybenzoate (Claisen Rearrangement)

Rationale: The Claisen rearrangement is a thermal, intramolecular[1][1]-sigmatropic rearrangement.[2][3][4][5] Heating the aryl allyl ether intermediate leads to a concerted pericyclic reaction, forming the more thermodynamically stable ortho-allyl phenol.[5] The reaction is typically performed neat (without solvent) at high temperatures.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-(allyloxy)benzoate206.2412.4 g (from Step 1)60.1

Procedure:

  • Place the crude Ethyl 2-(allyloxy)benzoate (12.4 g, 60.1 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the oil in an oil bath to 180-200 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC (Eluent: 20% Ethyl acetate in hexanes).

  • The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude product, Ethyl 3-allyl-2-hydroxybenzoate, will be a dark oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford a pure yellow oil.

Step 3: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (Intramolecular Cyclization)

Rationale: The final step involves the intramolecular cyclization of the ortho-allyl phenol to form the dihydrofuran ring. This can be achieved through various methods. One common approach is an oxidative cyclization. While several methods exist, a robust approach involves the use of a palladium catalyst. An alternative, simpler method involves ozonolysis followed by reductive workup, although this requires specialized equipment. For the purpose of this protocol, a general palladium-catalyzed cyclization is described.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 3-allyl-2-hydroxybenzoate206.2410.3 g (from Step 2)50.0
Palladium(II) acetate (Pd(OAc)₂)224.500.224 g1.0
Triphenylphosphine (PPh₃)262.290.525 g2.0
Sodium carbonate (Na₂CO₃)105.996.36 g60.0
Acetonitrile (anhydrous)-100 mL-

Procedure:

  • To a 250 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-allyl-2-hydroxybenzoate (10.3 g, 50.0 mmol), palladium(II) acetate (0.224 g, 1.0 mmol), triphenylphosphine (0.525 g, 2.0 mmol), and sodium carbonate (6.36 g, 60.0 mmol).

  • Add anhydrous acetonitrile (100 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: 15% Ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 30 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group (triplet and quartet), the dihydrofuran ring protons (two triplets), and the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the ethyl and dihydrofuran moieties.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula (C₁₁H₁₂O₃).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the ester C=O stretch and C-O stretches.

Troubleshooting and Key Considerations

  • Incomplete O-Allylation: Ensure the potassium carbonate is finely ground and the acetone is dry. An excess of allyl bromide can be used, but this may complicate purification.

  • Low Yield in Claisen Rearrangement: The temperature is critical. Temperatures below 180 °C may result in a sluggish reaction, while temperatures above 220 °C can lead to decomposition.

  • Difficulties in Cyclization: The palladium catalyst is sensitive to air and moisture; therefore, maintaining an inert atmosphere is crucial. The choice of ligand and base can also influence the reaction outcome.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This versatile intermediate serves as a valuable building block for the exploration of new chemical entities in the ongoing quest for novel therapeutics.

References

  • Kumar, B. V. V. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6398-6412. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. CN104016949A.
  • Google Patents. (n.d.). Preparation method of 2, 3-dihydrobenzofuran compound. CN102942542A.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]

  • Surendranath College. (n.d.). Claisen Rearrangement. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of 2,3-Disubstituted 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold deeply embedded in the structure of numerous biologically active natural products and pharmaceuticals.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and anti-HIV properties.[3][4] The strategic importance of this core structure in drug discovery and development has consequently fueled a continuous demand for efficient and versatile synthetic methodologies for its construction. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, have emerged as a particularly powerful and sustainable approach to accessing these valuable compounds. This application note provides an in-depth guide to several contemporary one-pot strategies for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans, with a focus on the underlying mechanistic principles and practical experimental protocols.

The Power of One-Pot Synthesis: Efficiency and Sustainability

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields due to losses at each purification step, increased consumption of solvents and reagents, and longer reaction times. One-pot reactions elegantly circumvent these issues by telescoping sequential transformations into a single, continuous process. This approach not only enhances the overall efficiency and atom economy of a synthesis but also minimizes waste generation, aligning with the principles of green chemistry. The synthesis of complex molecules like 2,3-disubstituted 2,3-dihydrobenzofurans, which often possess multiple stereocenters, particularly benefits from the stereocontrol that can be exerted in a single, carefully orchestrated reaction cascade.

Catalytic Strategies for One-Pot Dihydrobenzofuran Synthesis

A variety of catalytic systems have been successfully employed for the one-pot synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. These can be broadly categorized into transition metal catalysis, organocatalysis, and photocatalysis, each offering unique advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Transition Metal Catalysis: A Versatile Toolkit

Transition metals such as rhodium, palladium, nickel, and copper are highly effective catalysts for a range of transformations that can be harnessed for dihydrobenzofuran synthesis.[1][5] These methods often involve key steps like C-H activation, cross-coupling reactions, and intramolecular cyclizations.

A notable example is the rhodium-catalyzed one-pot synthesis involving an intramolecular C-H insertion reaction.[6][7] This approach allows for the efficient construction of the dihydrobenzofuran core from readily available starting materials.[6][7] Palladium catalysis has also been extensively explored, with methods like the carboalkoxylation of 2-allylphenols providing access to a diverse array of substituted dihydrobenzofurans.

Workflow for Transition Metal-Catalyzed Synthesis

G cluster_0 One-Pot Reaction Vessel Start Starting Materials (e.g., Phenol derivative, Alkene/Alkyne) Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Start->Catalyst Catalyst Addition Intermediate Reactive Intermediate (e.g., Metal Carbene, Organometallic complex) Catalyst->Intermediate Generation Cyclization Intramolecular Cyclization / Annulation Intermediate->Cyclization Reaction Product 2,3-Disubstituted 2,3-Dihydrobenzofuran Cyclization->Product

Caption: Generalized workflow for transition metal-catalyzed one-pot synthesis.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of 2,3-disubstituted 2,3-dihydrobenzofurans, organocatalytic strategies often rely on intramolecular Michael additions to construct the heterocyclic ring with high levels of stereocontrol.[8] Chiral primary amines, derived from cinchona alkaloids, have been successfully employed to catalyze the intramolecular cyclization, affording optically active cis-2,3-disubstituted 2,3-dihydrobenzofurans in high enantiomeric excess. Bifunctional catalysts, such as those combining a Brønsted base and a thiourea moiety, can be utilized for the diastereoselective and enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofurans.[8]

Mechanism of Organocatalytic Intramolecular Michael Addition

G cluster_0 Catalytic Cycle Substrate α-Aryloxy Ketone with Pendant Enone Enamine Enamine Intermediate Substrate->Enamine + Catalyst Catalyst Chiral Organocatalyst (e.g., Primary Amine) Michael_Addition Intramolecular Michael Addition Enamine->Michael_Addition Cyclization Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral 2,3-Disubstituted Dihydrobenzofuran Hydrolysis->Product

Sources

Advanced Rhodium-Catalyzed Synthesis of Cyclic Aminoethers: Morpholines and 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rhodium-Catalyzed Synthesis of Cyclic Aminoethers Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Cyclic aminoethers, particularly morpholines (1,4-oxazines) and 1,4-oxazepanes , are privileged scaffolds in medicinal chemistry. They serve as critical pharmacophores that modulate lipophilicity, improve metabolic stability, and enhance aqueous solubility in drug candidates.

Traditional syntheses (e.g., dialkylation of amines) often suffer from poor regiocontrol and limited substitution patterns. Rhodium-catalyzed methodologies offer a paradigm shift, enabling the stereoselective construction of highly substituted rings via two distinct, powerful mechanistic manifolds:

  • Rh(I)-Catalyzed Cyclization of Nitrogen-Tethered Allenols: An atom-economic route to polysubstituted morpholines with high diastereoselectivity.[1][2]

  • Rh(II)-Catalyzed Carbenoid C–H Insertion: A powerful strategy for constructing medium-sized rings (e.g., oxazepanes) and fused bicyclic systems from diazo precursors.

This guide details the protocols, mechanistic underpinnings, and optimization strategies for these two complementary approaches.

Pathway A: Morpholine Synthesis via Rh(I)-Catalyzed Allenol Cyclization[1]

Mechanistic Insight

This pathway leverages the unique reactivity of nitrogen-tethered allenols . Unlike simple alkenes, the cumulated diene system of the allene allows for specific activation by Rh(I). The reaction proceeds through a hydrometalation or oxidative cyclization mechanism, where the hydroxyl group acts as a nucleophile (or proton source) and the internal alkene of the allene accepts the hydride/metal, ultimately forming the C–O bond and setting stereocenters.

Key Advantage: The reaction is 100% atom-economic and generates cis-2,6-disubstituted morpholines with high fidelity, a motif difficult to access via SN2 chemistry.

Mechanism Diagram (Rh(I) Cycle)

RhI_Allenol_Cycle Precursor N-Tethered Allenol (Substrate) Coordination Rh-Allene π-Complex Precursor->Coordination Rh_Active [Rh(I)]-L Active Species Rh_Active->Coordination + Substrate OxCyc Oxidative Cyclization / Hydrometalation Coordination->OxCyc Intramolecular Nu Attack Rhodacycle Oxa-Rhodacycle Intermediate OxCyc->Rhodacycle Stereocenter Set Elimination Reductive Elimination / Protonolysis Rhodacycle->Elimination Elimination->Rh_Active Regeneration Product Functionalized Morpholine (Product) Elimination->Product

Caption: Figure 1.[3] Proposed catalytic cycle for the Rh(I)-catalyzed cyclization of N-tethered allenols to morpholines.

Experimental Protocol: Synthesis of cis-2,6-Disubstituted Morpholines

Target Substrate Class: N-Tosyl-amino-allenols. Catalyst System: [Rh(cod)Cl]2 / Bis(diphenylphosphino)butane (dppb).

Materials:
  • Substrate: N-(2-hydroxyethyl)-N-(buta-2,3-dienyl)-4-methylbenzenesulfonamide derivative (1.0 equiv).

  • Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer [Rh(cod)Cl]2 (2.5 mol%).

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (5.0 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure:
  • Catalyst Activation: In a glovebox or under strictly inert atmosphere, charge a flame-dried Schlenk tube with [Rh(cod)Cl]2 (2.5 mol%) and dppb (5.0 mol%).

  • Solvation: Add anhydrous DCE (concentration 0.1 M relative to substrate) to the catalyst/ligand mixture. Stir at room temperature for 15–30 minutes until a clear yellow/orange solution forms (indicating active catalyst formation).

  • Substrate Addition: Dissolve the N-tethered allenol substrate in a minimal amount of degassed DCE. Cannulate this solution dropwise into the catalyst mixture.

  • Reaction: Seal the tube and heat to 80 °C . Monitor reaction progress via TLC or LC-MS. Typical reaction time is 2–12 hours.

    • Checkpoint: The disappearance of the allene stretch (~1950 cm⁻¹) in IR is a quick monitoring tool.

  • Workup: Cool the mixture to room temperature. Filter through a short pad of silica gel or Celite® to remove rhodium residues. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

Data Interpretation:
ParameterObservationInterpretation
Yield >85%High atom economy; minimal side reactions.
dr (cis:trans) Typically >19:1Mechanism favors cis-configuration due to chair-like transition state.
¹H NMR New signals at ~3.5-4.0 ppmFormation of ether protons (CH-O) in the ring.

Pathway B: 1,4-Oxazepane Synthesis via Rh(II)-Carbenoid C–H Insertion

Mechanistic Insight

For medium rings (7-membered 1,4-oxazepanes), the Rh(II)-catalyzed intramolecular C–H insertion is superior. This method utilizes a diazo precursor (often a diazoacetate or diazoacetamide) tethered to an ether or amine. The Rh(II) catalyst decomposes the diazo group to generate a transient, highly electrophilic Rh-carbenoid . This species inserts into a specific C–H bond (typically adjacent to a heteroatom like oxygen) to close the ring.

Key Advantage: Access to "difficult" medium rings and quaternary centers that are impossible to form via standard nucleophilic substitution.

Mechanism Diagram (Rh(II) Cycle)

RhII_Carbenoid_Cycle Diazo Diazo Precursor (Substrate) Complex Rh-Diazo Complex Diazo->Complex Rh_Dimer Rh2(esp)2 or Rh2(OAc)4 (Catalyst) Rh_Dimer->Complex + Substrate Carbenoid Rh(II)-Carbenoid (Electrophile) Complex->Carbenoid - N2 Insertion Concerted C-H Insertion (Transition State) Carbenoid->Insertion Intramolecular Target C-H N2 N2 Gas Carbenoid->N2 Insertion->Rh_Dimer Regeneration Product Cyclic Aminoether (1,4-Oxazepane) Insertion->Product

Caption: Figure 2. Catalytic cycle for Rh(II)-mediated carbenoid C–H insertion forming cyclic aminoethers.

Experimental Protocol: C–H Insertion for Oxazepanes

Target Substrate Class:


-Diazo-

-ketoesters or Diazoacetamides tethered to an ether linkage. Catalyst: Rh2(esp)2 (Du Bois' Catalyst) or Rh2(OAc)4.
Materials:
  • Substrate: Diazo-tethered precursor (e.g., N-(3-ethoxypropyl)-2-diazo-3-oxobutanamide).

  • Catalyst: Rh2(esp)2 (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) (0.1–1.0 mol%).

    • Note:Rh2(esp)2 is preferred for difficult insertions due to its high stability and turnover number (TON).

  • Solvent: Dichloromethane (DCM) or

    
    -Trifluorotoluene (TFT).
    
  • Temperature: 0 °C to Room Temperature.

Step-by-Step Procedure:
  • Preparation: Dissolve the catalyst (Rh2(esp)2, 0.5 mol%) in anhydrous DCM in a flame-dried round-bottom flask.

  • Slow Addition (Critical): Dissolve the diazo substrate in DCM. To prevent dimerization of the carbene (forming fumarates/maleates), add the substrate solution very slowly (via syringe pump) to the catalyst solution over 1–4 hours.

    • Rate: ~1 mL/hour is standard for gram-scale reactions.

  • Reaction Monitoring: Stir for an additional 1–2 hours after addition is complete. Monitor nitrogen evolution (bubbling) and disappearance of the characteristic diazo color (yellow/orange) and IR peak (~2100 cm⁻¹).

  • Workup: Evaporate the solvent directly. The catalyst residue is minimal.

  • Purification: Purify via silica gel chromatography.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Pathway A) Catalyst deactivation or poor ligand binding.Switch to bidentate ligands (dppb or dppe) to stabilize Rh(I). Ensure strictly oxygen-free conditions.
Carbene Dimerization (Pathway B) Local concentration of diazo compound too high.Decrease addition rate (syringe pump). Increase dilution of the reaction mixture.
C-H vs O-H Insertion Competition Water contamination.Use molecular sieves in the reaction. Rh2(esp)2 is more robust against moisture than Rh2(OAc)4.
Poor Diastereoselectivity Flexible transition state.Lower reaction temperature.[4] Use bulkier ligands (e.g., DTBM-SEGPHOS for Rh(I) or chiral carboxylates for Rh(II)).

References

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines

    • Source: Chemical Communications (RSC Publishing)[5]

    • URL:[Link]

  • Rh(II)

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Rhodium(III)

    • Source: N
    • URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

    • Source: ChemRxiv[6]

    • URL:[Link][7][8]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis (Du Bois Reaction).

    • Source: N
    • URL:[Link]

Sources

Application Notes and Protocols: General Procedure for Synthesizing Benzofuran-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzofuran-2-carboxylic acid and its ester derivatives represent a critical scaffold in medicinal chemistry and materials science. These compounds are integral components of numerous biologically active molecules, demonstrating a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3] Their utility as structural motifs in the development of novel therapeutic agents necessitates robust and versatile synthetic methodologies.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the general procedures for synthesizing benzofuran-2-carboxylic acid esters, focusing on established and contemporary methods with proven reliability and scalability. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity.

Method 1: Synthesis via O-Alkylation of Salicylaldehydes and Subsequent Cyclization

A prevalent and classical approach for the synthesis of benzofuran-2-carboxylic acid esters involves the initial O-alkylation of a substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular condensation to form the benzofuran ring.[1] This method is favored for its operational simplicity and the ready availability of starting materials.

Mechanistic Insight

The reaction proceeds in two key steps. First, the phenolic hydroxyl group of the salicylaldehyde, a relatively acidic proton, is deprotonated by a base (commonly a carbonate or alkoxide) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the α-haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in a Williamson ether synthesis to yield an intermediate ether. The second step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ester, generating an enolate. This enolate then attacks the aldehyde carbonyl group, leading to a cyclic hemiacetal intermediate which subsequently dehydrates to afford the aromatic benzofuran ring system.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This protocol details the synthesis of a halogen-substituted benzofuran-2-carboxylic acid ester, a common precursor for further functionalization.[1]

Materials:

  • 5-Bromosalicylaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 5-bromobenzofuran-2-carboxylate.

Data Summary Table:

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
5-BromosalicylaldehydeK₂CO₃DMF92-944High
3,5-DichlorosalicylaldehydeK₂CO₃DMF92-944High
SalicylaldehydeNaOEtEtOHReflux6-8Moderate
Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Work-up & Purification A Salicylaldehyde + α-Haloacetate B Add Base (K₂CO₃) in DMF A->B C Heat (90-95 °C) B->C D Intermediate Ether C->D E Intramolecular Condensation D->E F Dehydration E->F G Benzofuran-2-carboxylate F->G H Aqueous Work-up & Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of benzofuran-2-carboxylates.

Method 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Modern synthetic strategies often employ transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. The palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful method for the synthesis of 2,3-disubstituted benzofurans.[5][6][7] This approach can be adapted for the synthesis of benzofuran-2-carboxylic acid esters.

Mechanistic Insight

The reaction cascade begins with a classical Sonogashira cross-coupling reaction. The catalytic cycle involves the oxidative addition of the o-iodophenol to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt). Reductive elimination then furnishes the 2-(1-alkynyl)phenol intermediate and regenerates the Pd(0) catalyst. The subsequent cyclization is an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the alkyne in a 5-endo-dig manner. This step can be promoted by the palladium catalyst or other Lewis acids present in the reaction mixture.

Experimental Protocol: One-Pot Synthesis of Ethyl 3-phenylbenzofuran-2-carboxylate

This protocol outlines a one-pot procedure, which avoids the isolation of the potentially unstable 2-(1-alkynyl)phenol intermediate.[5][8]

Materials:

  • Ethyl 2-iodo-6-hydroxybenzoate

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-iodo-6-hydroxybenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and triethylamine via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the combined filtrate with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

o-Iodophenol DerivativeAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)
2-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N60Good
2-Iodophenol1-HexynePd(OAc)₂/PPh₃/CuIToluene/Et₃N80Moderate
5-IodovanillinEthylene glycol protectedPd(PPh₃)₂Cl₂/CuITolueneRefluxModerate
Mechanistic Diagram

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A o-Iodophenol + Terminal Alkyne B Pd(0)/Cu(I) Catalysis A->B C 2-(1-Alkynyl)phenol Intermediate B->C D 5-endo-dig Hydroalkoxylation C->D E Benzofuran Product D->E

Caption: Key steps in the Sonogashira coupling/cyclization route.

Method 3: Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement offers a classic yet effective route to benzofuran-2-carboxylic acids, which can be subsequently esterified.[4][9][10] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin.[9][10]

Mechanistic Insight

The mechanism is initiated by a base-catalyzed ring opening of the 3-halocoumarin lactone to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[4][9] This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to the formation of the benzofuran ring and expulsion of the halide ion.[9]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Modern adaptations of the Perkin rearrangement often utilize microwave irradiation to significantly reduce reaction times and improve yields.[4]

Materials:

  • 3-Bromocoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a microwave reaction vessel, dissolve 3-bromocoumarin (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).

  • After cooling, transfer the reaction mixture to a beaker and acidify with concentrated HCl until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

  • The resulting acid can be esterified using standard methods (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid).

Data Summary Table:

3-HalocoumarinBaseSolventMethodTimeYield (%)
3-BromocoumarinNaOHEthanolMicrowave5 min>90
3-ChlorocoumarinNaOHMethanolReflux3 hHigh
4-Methyl-3-bromocoumarinNaOHEthanolMicrowave5 min>90

Conclusion

The synthesis of benzofuran-2-carboxylic acid esters can be achieved through several reliable and versatile methods. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern on the benzofuran core, and the scale of the reaction. The classical O-alkylation of salicylaldehydes is a straightforward and cost-effective approach for many applications. For more complex and highly substituted derivatives, palladium-catalyzed methods like the Sonogashira coupling followed by cyclization offer a powerful and flexible alternative. The Perkin rearrangement remains a valuable tool, especially with modern enhancements such as microwave-assisted heating. By understanding the underlying mechanisms and carefully optimizing the reaction conditions as detailed in these protocols, researchers can efficiently access a wide array of benzofuran-2-carboxylic acid esters for their scientific endeavors.

References

  • Perkin rearrangement - Grokipedia.
  • Perkin rearrangement - Wikipedia. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. - Europe PMC. Available at: [Link]

  • Direct access to benzo[b]furans through palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes - PubMed. Available at: [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC. Available at: [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. Available at: [Link]

  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions - ResearchGate. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - Hindawi. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

  • Dual silane-promoted palladium catalysis: synthesis of phenols from carbon dioxide and 1,4-enynes - Green Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols - Organic Chemistry Portal. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Application of Ethyl 1-Benzofuran-3-carboxylates in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Power of Cycloaddition

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient synthetic methodologies to construct and functionalize the benzofuran core is of paramount interest to researchers in medicinal chemistry and drug discovery.

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful and atom-economical method for the construction of six-membered rings.[4][5][6] This [4+2] cycloaddition reaction, which forms two new carbon-carbon bonds in a single, often stereospecific, step, is an invaluable tool for building molecular complexity.[6][7] This guide provides a detailed exploration of the Diels-Alder reactions involving ethyl 1-benzofuran-3-carboxylates, focusing on their role as potent dienophiles for the synthesis of complex polycyclic systems.

Mechanistic Rationale: Ethyl 1-Benzofuran-3-carboxylate as a Dienophile

A fundamental principle of the normal-demand Diels-Alder reaction is the interaction between an electron-rich diene and an electron-poor dienophile.[5][8] The presence of the electron-withdrawing ethyl carboxylate group at the C3 position of the benzofuran ring significantly influences its reactivity. This substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-C3 double bond, making it an excellent electron acceptor and thus a highly reactive dienophile.[2]

Conversely, this electron-withdrawing nature deactivates the furan moiety from participating as the diene component in a standard Diels-Alder reaction. Therefore, the strategic value of ethyl 1-benzofuran-3-carboxylate lies in its function as a dienophile, where the C2-C3 π-system readily engages with electron-rich dienes.

Diels_Alder_Mechanism Figure 1: HOMO-LUMO Interaction in a Normal-Demand Diels-Alder Reaction cluster_diene Electron-Rich Diene cluster_dienophile Ethyl 1-Benzofuran-3-carboxylate (Electron-Poor Dienophile) Diene_HOMO HOMO (High Energy) Interaction [4+2] Cycloaddition (Concerted Mechanism) Diene_HOMO->Interaction Electron Donation Dienophile_LUMO LUMO (Low Energy) Dienophile_LUMO->Interaction Electron Acceptance Product Cycloadduct (e.g., Dibenzofuran derivative) Interaction->Product

Caption: Figure 1: HOMO-LUMO Interaction in a Normal-Demand Diels-Alder Reaction.

Causality Behind Experimental Design

The success of these cycloadditions often depends on carefully chosen reaction conditions. The products obtained are influenced by the nature of the diene, the method of activation, and the solvent system employed.[2]

  • Choice of Diene: Highly reactive, electron-rich dienes are preferred. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is particularly effective, leading to regioselective cycloaddition and providing a versatile handle for further transformations.[2] All-carbon dienes like cyclohexadiene can also be used, though they may require more forcing conditions.[2]

  • Activation Method:

    • Thermal Activation: For many reactive dienes, sufficient thermal energy is enough to overcome the activation barrier.

    • Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), can be employed to enhance the dienophile's reactivity. The Lewis acid coordinates to the carbonyl oxygen of the ester, further withdrawing electron density from the C2-C3 double bond and lowering its LUMO energy, thereby accelerating the reaction.

    • High Pressure: In cases where thermal activation is insufficient, particularly with less reactive dienes, applying high pressure (in the kbar range) can facilitate the reaction by favoring the formation of the more compact transition state, leading to the cycloadduct in good yields.[2]

  • Solvent Selection: The choice of solvent can influence reaction rates. While many Diels-Alder reactions are performed in non-polar solvents like toluene or dichloromethane, polar solvents and even aqueous conditions have been shown to accelerate certain cycloadditions.[9]

Protocol: Diels-Alder Reaction with Danishefsky's Diene

This protocol describes a general procedure for the regioselective Diels-Alder reaction between an ethyl 1-benzofuran-3-carboxylate and Danishefsky's diene, a method that provides an effective route to the hexahydrodibenzo[b,d]furan-7-one skeleton.[2]

Materials and Reagents:

  • Ethyl 1-benzofuran-3-carboxylate derivative

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Anhydrous Toluene

  • Zinc Chloride (ZnCl₂), 1.0 M solution in diethyl ether (optional, for Lewis acid catalysis)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Setup Dissolve Benzofuran in Anhydrous Toluene Start->Setup Addition Add Diene & Catalyst (optional) Setup->Addition Reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC Addition->Reaction Workup Cool to RT Quench with NaHCO₃(aq) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Wash with Brine Dry over MgSO₄ Extraction->Drying Purification Filter and Concentrate Purify via Silica Gel Column Chromatography Drying->Purification End End: Characterize Pure Product (NMR, MS, IR) Purification->End

Caption: Figure 2: General Experimental Workflow for the Diels-Alder Reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 1-benzofuran-3-carboxylate (1.0 equiv). Flush the system with an inert gas (Argon or Nitrogen).

  • Solvent and Reactant Addition: Add anhydrous toluene via syringe to dissolve the starting material. Add Danishefsky's diene (1.5-2.0 equiv). For the catalyzed reaction, add the ZnCl₂ solution (0.1-0.2 equiv) at this stage.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain the temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzofuran is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel. Caution: The resulting adducts can sometimes be sensitive to silica gel and may undergo rearrangement.[2] It is advisable to perform a small-scale test purification first and consider using deactivated silica gel if necessary.

Applications and Synthetic Utility

The primary adducts from these reactions are highly functionalized tricyclic heterocycles. They serve as valuable intermediates for constructing complex molecular architectures found in pharmacologically important substances.[2] For instance, the resulting dibenzofuran skeletons are structural components of alkaloids like morphine and galanthamine, the latter of which is known for its cholinesterase inhibitory activity.[2] The strategic placement of functional groups in the Diels-Alder adducts allows for subsequent stereocontrolled transformations, making this a key step in the total synthesis of natural products and their analogues.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the Diels-Alder reaction of substituted ethyl 1-benzofuran-3-carboxylates.

DieneActivation MethodSolventTemperatureTypical YieldProduct SkeletonReference
Danishefsky's DieneThermalToluene110 °CGood to ExcellentTetrahydrodibenzo[b,d]furan-7-one[2]
CyclohexadieneZnCl₂ & High PressureDichloromethane20-60 °CGoodTricyclic Adduct[2]
IsopreneThermalBenzene80 °CModerateDihydrodibenzofuran[2]

Note: Yields are highly dependent on the specific substituents on the benzofuran ring.

Conclusion

The Diels-Alder reaction utilizing ethyl 1-benzofuran-3-carboxylates as dienophiles is a robust and efficient strategy for the synthesis of complex, polycyclic heterocyclic systems. By understanding the underlying electronic principles and carefully selecting dienes and activation methods, researchers can access valuable synthetic intermediates for drug discovery and natural product synthesis. The protocols and insights provided herein serve as a guide for the practical application of this powerful chemical transformation.

References

  • Kil'met'ev, A. S., Shul'ts, E. E., & Tolstikov, G. A. (2013). Diels-Alder reactions with ethyl 1-benzofuran-3-carboxylates. Russian Journal of Organic Chemistry, 49(11), 1641-1649. [Link]

  • Batur, D. (2023). Synthesis of Novel Carbazole Derivatives by Diels-Alder Reaction of Indole-Based Dienes with Various Dienophiles (Master's thesis, Middle East Technical University). [Link]

  • Perez, J., Contreras, R., & Tiznado, W. (2017). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Molits, 2, C004. [Link]

  • Li, J. J., & Gribble, G. W. (Eds.). (2009). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist (Vol. 20). Elsevier. [Link]

  • Kil'met'ev, A. S., Shul'ts, E. E., & Tolstikov, G. A. (2013). Diels—Alder Reactions with Ethyl 1‐Benzofuran‐3‐carboxylates. ChemInform, 44(32). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Diels—Alder Reactions with Ethyl 1-Benzofuran-3-carboxylates. Request PDF. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2011). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Organic letters, 13(19), 5152–5155. [Link]

  • Tu, S. J., et al. (2021). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder. Beilstein Journal of Organic Chemistry, 17, 2424-2433. [Link]

  • Gueugnot, S., & Alcaraz, L. (2005). Synthesis of Carbazoles from Ynamides by Intramolecular Dehydro Diels−Alder Reactions. Organic Letters, 7(12), 2313–2316. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, February 10). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. [Link]

  • Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. [Link]

  • Padwa, A., et al. (1998). Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1, (15), 2429-2436. [Link]

  • Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26790-26809. [Link]

  • Various Authors. (n.d.). Benzofuran Derivatives in Alzheimer's Disease. [Link]

  • de Jong, E., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5040. [Link]

  • LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

Sources

Asymmetric synthesis of 7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Asymmetric Synthesis of (R)-7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid: A Comprehensive Guide

Abstract: The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and pharmaceutical agents.[1] Its derivatives are noted for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This application note provides a detailed and robust protocol for the asymmetric synthesis of a specific, high-value derivative, (R)-7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid. This compound, also known as BRL-37959, has been identified as an analgesic agent with low gastric irritancy.[4] The synthetic strategy detailed herein focuses on establishing the critical C3-stereocenter via an organocatalyzed intramolecular oxa-Michael addition, followed by a regioselective Friedel-Crafts acylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights and step-by-step protocols to ensure reproducibility and high stereochemical fidelity.

Synthetic Strategy and Retrosynthetic Analysis

The key challenge in synthesizing the target molecule is the stereocontrolled formation of the C3-carboxylic acid substituted stereocenter. Our strategy hinges on an asymmetric intramolecular cyclization of an achiral precursor, which provides a more direct and efficient route than classical resolution. The benzoyl group is installed late in the synthesis via a regioselective Friedel-Crafts reaction on the electron-rich benzofuran ring system.

The retrosynthetic analysis is outlined below:

G Target (R)-7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid Ester (R)-Ethyl 7-benzoyl-2,3-dihydro-1-benzofuran-3-carboxylate Target->Ester Saponification ChiralEster (R)-Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate Ester->ChiralEster Friedel-Crafts Acylation Precursor Ethyl (E)-2-(2-hydroxybenzylidene)malonate ChiralEster->Precursor Asymmetric Intramolecular Oxa-Michael Addition Salicylaldehyde Salicylaldehyde Precursor->Salicylaldehyde Knoevenagel Condensation Malonate Ethyl malonate Precursor->Malonate Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis proceeds through three main stages:

  • Precursor Synthesis: Knoevenagel condensation of salicylaldehyde with a malonate derivative to form the α,β-unsaturated ester precursor.

  • Asymmetric Cyclization: An organocatalyzed intramolecular oxa-Michael addition to construct the chiral dihydrobenzofuran ring. This is the key stereochemistry-defining step.

  • Functionalization and Hydrolysis: Regioselective Friedel-Crafts acylation to install the C7-benzoyl group, followed by ester hydrolysis to yield the final carboxylic acid.

Detailed Experimental Protocols

Materials and Reagents
Reagent / SolventRecommended GradeSupplierNotes
Salicylaldehyde≥99%Sigma-Aldrich
Diethyl malonate≥99%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Quinidine-derived Squaramide Catalyst(DHQD)₂SQUAStrem ChemicalsOr synthesize as per literature.
Benzoyl chloride≥99%Sigma-Aldrich
Bismuth(III) triflate (Bi(OTf)₃)98%Sigma-AldrichHighly hygroscopic.
Lithium hydroxide (LiOH)Monohydrate, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)HPLC GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step 1: Synthesis of Diethyl (E)-2-((2-hydroxyphenyl)methylene)malonate (Precursor)

Principle: This step involves a classic Knoevenagel condensation between salicylaldehyde and diethyl malonate, catalyzed by a weak base, piperidine. The reaction proceeds via the formation of a nucleophilic enolate from diethyl malonate, which then attacks the aldehyde carbonyl group. Subsequent dehydration yields the desired α,β-unsaturated product.

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol), diethyl malonate (14.5 g, 90.1 mmol, 1.1 eq), and toluene (100 mL).

  • Add piperidine (0.41 mL, 4.1 mmol, 0.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the removal of water via the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

  • Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a yellow oil, can be purified by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield the pure product.

Expected Outcome: A pale yellow solid. Yield: 85-95%. Characterization should be confirmed by ¹H and ¹³C NMR spectroscopy.

Step 2: Asymmetric Synthesis of (R)-Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

Principle: This crucial step establishes the chirality of the molecule through an enantioselective intramolecular oxa-Michael addition.[5][6] A bifunctional squaramide catalyst, derived from a cinchona alkaloid, is employed.[5][7] The catalyst's hydrogen-bonding donor (squaramide) and Brønsted base (tertiary amine of the alkaloid) sites co-activate the substrate, orienting the phenolic hydroxyl group for a stereoselective conjugate addition to the α,β-unsaturated ester within a chiral pocket.

G cluster_0 Catalytic Cycle Substrate Precursor (α,β-Unsaturated Ester) Complex Substrate-Catalyst Complex (H-Bonding Activation) Substrate->Complex Catalyst Chiral Squaramide Catalyst Catalyst->Complex TS Enantiodetermining Transition State (Intramolecular Cyclization) Complex->TS oxa-Michael addition Product_Cat Product-Catalyst Complex TS->Product_Cat Product_Cat->Catalyst Catalyst Regeneration Product Chiral Product (Dihydrobenzofuran) Product_Cat->Product

Sources

The Versatile Scaffold: Application Notes and Protocols for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,3-dihydro-1-benzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, yet three-dimensional, framework provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate serves as a highly valuable and versatile starting material for the synthesis of diverse compound libraries aimed at drug discovery. Its strategic placement of an ethyl ester and a dihydrofuran ring on a benzene core allows for a multitude of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the chemical manipulation of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. The protocols herein are designed not merely as procedural steps but as self-validating systems, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Chemical Transformations: A Gateway to Novel Derivatives

The chemical utility of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate stems primarily from the reactivity of its two key functional handles: the ethyl ester at the C7 position and the electron-rich aromatic ring. The following sections detail protocols for the selective transformation of these groups, paving the way for the synthesis of carboxylic acids, primary alcohols, amides, and further substituted aromatic analogues.

Section 1: Manipulation of the C7-Ester Functionality

The ethyl ester group is a versatile precursor to a range of functional groups critical for modulating the physicochemical and pharmacological properties of drug candidates, such as solubility, hydrogen bonding capacity, and metabolic stability.

Saponification to 2,3-dihydro-1-benzofuran-7-carboxylic acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental and often primary step in derivatization. The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives.

Causality of Experimental Choices: Base-mediated saponification is the chosen method due to its high efficiency and straightforward execution. A mixture of methanol and water is employed as the solvent system to ensure the solubility of both the ester starting material and the sodium hydroxide reagent. The reaction is typically performed at elevated temperatures to accelerate the rate of hydrolysis.[3] Acidification of the resulting carboxylate salt with a strong acid, such as hydrochloric acid, precipitates the desired carboxylic acid, which can then be isolated by filtration.

Experimental Protocol 1: Saponification

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL per gram of ester).

  • Step 2: Saponification

    • Add sodium hydroxide (2.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

    • A white precipitate of 2,3-dihydro-1-benzofuran-7-carboxylic acid will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Product Yield Purity (by HPLC) Physical Appearance
2,3-dihydro-1-benzofuran-7-carboxylic acid>95%>99%White solid
Amide Bond Formation via the Carboxylic Acid

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many drug molecules. This transformation is typically achieved through the use of a coupling agent to activate the carboxylic acid.

Causality of Experimental Choices: A variety of coupling reagents are available for amide bond formation.[4] For this protocol, we detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[5] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction.

Experimental Protocol 2: Amide Coupling

  • Step 1: Activation of the Carboxylic Acid

    • Dissolve 2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (15 mL per gram of acid) in a flask under an inert atmosphere (e.g., nitrogen).

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amine Addition and Coupling

    • Add the desired primary or secondary amine (1.1 eq) to the activated carboxylic acid solution, followed by the addition of DIPEA (2.5 eq).

    • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reduction of the Ethyl Ester to (2,3-dihydro-1-benzofuran-7-yl)methanol

The reduction of the ester to a primary alcohol provides another avenue for diversification, allowing for the synthesis of ethers, aldehydes via oxidation, or displacement reactions after conversion of the alcohol to a leaving group.

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7][8] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. The reaction is performed at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to ensure completion. An aqueous workup is necessary to quench the excess LiAlH₄ and to hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol.

Experimental Protocol 3: Ester Reduction

  • Step 1: Reaction Setup

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (1.0 eq) in anhydrous THF (20 mL per gram of ester).

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Reduction

    • Carefully add LiAlH₄ (1.5 eq) portion-wise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Step 3: Quenching and Work-up

    • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • A granular precipitate will form. Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel to afford pure (2,3-dihydro-1-benzofuran-7-yl)methanol.

Product Yield Purity (by HPLC) Physical Appearance
(2,3-dihydro-1-benzofuran-7-yl)methanol85-95%>98%Colorless oil or solid

Section 2: Modification of the Aromatic Ring

The benzene ring of the 2,3-dihydro-1-benzofuran scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can profoundly influence the biological activity of the resulting molecules.

Directing Effects in Electrophilic Aromatic Substitution: The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the existing substituents.[9][10][11]

  • The alkoxy group of the dihydrofuran ring is an activating group and an ortho, para-director .

  • The carboxylate group at C7 is a deactivating group and a meta-director .

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating alkoxy group, respectively.

Nitration of the Aromatic Ring

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. The nitro group can subsequently be reduced to an amine, which is a versatile functional group for further derivatization.

Causality of Experimental Choices: A mixture of nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically carried out at low temperatures to prevent over-nitration and side reactions.

Experimental Protocol 4: Aromatic Nitration

  • Step 1: Reaction Setup

    • In a round-bottom flask, cool concentrated sulfuric acid (5 mL per gram of starting material) to 0 °C in an ice-salt bath.

    • Slowly add Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Step 2: Nitration

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material) at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Step 3: Work-up and Isolation

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Step 4: Purification

    • Purify the crude product by recrystallization or flash column chromatography to isolate the desired nitro-substituted derivative(s).

Note: The precise regioselectivity of this reaction may yield a mixture of isomers, which will require careful characterization and separation.

Workflow Diagrams

Synthesis_Workflow Start Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate Acid 2,3-dihydro-1-benzofuran-7-carboxylic acid Start->Acid Protocol 1: Saponification (NaOH, MeOH/H₂O) Alcohol (2,3-dihydro-1-benzofuran-7-yl)methanol Start->Alcohol Protocol 3: Reduction (LiAlH₄, THF) Nitro Nitro-substituted Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate Start->Nitro Protocol 4: Nitration (HNO₃, H₂SO₄) Amide N-Substituted-2,3-dihydro-1-benzofuran-7-carboxamide Acid->Amide Protocol 2: Amide Coupling (EDC, HOBt, Amine)

Caption: Synthetic pathways from Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

Conclusion and Future Perspectives

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a readily accessible and highly adaptable starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols detailed in this guide provide a solid foundation for the exploration of this versatile scaffold. Future work could involve the exploration of more advanced transformations, such as metal-catalyzed cross-coupling reactions on halogenated derivatives or the diastereoselective functionalization of the dihydrofuran ring, to further expand the chemical space accessible from this valuable starting material.

References

  • CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • The Organic Chemistry Tutor. (2021). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chem LibreTexts. (2023). Directing Groups in SE Ar. [Link]

  • Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. [Link]

  • CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Filo. (2025). Medicinal application of Benzofuran. [Link]

  • Daina, A., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6437-6459. [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Lee, C. F., et al. (2000). Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. Journal of the Chinese Chemical Society, 47(3), 565-572. [Link]

  • Wang, C., et al. (2021). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers, 8(1), 59-64. [Link]

  • Majumdar, K. C., et al. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-8. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • Lu, Y., et al. (2022). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Journal of the American Chemical Society, 144(10), 4417-4425. [Link]

  • Chemguide. (n.d.). Reduction of carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?[Link]

  • Hishmat, O. H., et al. (1976). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 31(2), 252-256. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. [Video]. YouTube. [Link]

  • Wikipedia. (2023). Lithium aluminium hydride. [Link]

Sources

Applications of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate in cancer research

[1]

References

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors. Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Context: Describes the synthesis of 7-substituted benzofuran derivatives and their selectivity for hCA IX over hCA I/II. Link:[1]

  • 2,3-Dihydrobenzofuran Privileged Structures for mPGES-1 Inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry Letters.[1] Context: Validates the dihydrobenzofuran scaffold as a "privileged structure" for designing anti-inflammatory cancer drugs.[1][3] Link:[1][3]

  • Anticancer Therapeutic Potential of Benzofuran Scaffolds. Source: RSC Advances / ResearchGate.[1] Context: Comprehensive review of benzofuran derivatives in targeting Pim-1 kinase and inducing apoptosis in breast cancer lines. Link:[1]

  • Ethyl 2,3-dihydrobenzofuran-7-carboxylate (Chemical Data). Source: ChemSrc.[1][4] Context: Physical property verification for CAS 870693-46-2.[1][4] Link:[1]

Application Notes & Protocols: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate as a Privileged Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can be systematically modified to interact with a variety of biological targets.[1][2] The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, represents one such critical pharmacophore.[3][4] Found in numerous natural products and synthetic drugs, benzofuran derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6][7][8] This guide focuses on a specific, highly adaptable starting block: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate . We will explore its synthetic versatility, its application in generating libraries of potential inhibitors, and detailed protocols for screening these derivatives against key enzymatic targets implicated in neurodegenerative diseases and cancer.

The Scientific Rationale: Why 2,3-Dihydro-1-benzofuran-7-carboxylate?

The selection of a scaffold is a critical decision in medicinal chemistry, balancing synthetic accessibility with biological potential. The 2,3-dihydro-1-benzofuran core is particularly advantageous. Unlike the fully aromatic benzofuran, the dihydro- (or coumaran) version possesses a non-planar structure, providing three-dimensional diversity that can lead to improved binding affinity and selectivity for enzyme active sites.

The ethyl carboxylate group at the 7-position serves two strategic purposes:

  • A Synthetic Handle: The ester is readily converted into other functional groups, such as amides, carboxylic acids, or alcohols, allowing for the exploration of diverse chemical space and interactions with target proteins.

  • A Vector for Interaction: This group can act as a key hydrogen bond acceptor or be modified to probe specific pockets within an enzyme's active site.

Research has successfully demonstrated the utility of this scaffold. For instance, derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been developed into potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[9][10] Furthermore, the broader benzofuran class has yielded powerful and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative conditions like Parkinson's disease.[11][12][13][14]

Synthesis and Derivatization Strategy

The power of a scaffold lies in its potential for elaboration into a diverse library of compounds. The following section outlines a robust synthetic approach to the core scaffold and a strategic workflow for generating a focused library of derivatives.

Protocol: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

This protocol describes a common synthetic route. The causality behind this choice rests on the commercial availability of starting materials and the reliability of the reaction steps. For instance, intramolecular cyclization is an efficient method for forming the dihydrofuran ring.

Materials:

  • Commercially available starting materials (e.g., substituted phenols and alkyl halides)

  • Appropriate solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Reagents for cyclization (e.g., Palladium catalyst)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Step-by-Step Methodology:

  • Step 1: O-Alkylation: React a suitable 2-halophenol derivative with an appropriate allyl alcohol or halide under basic conditions (e.g., K₂CO₃ in acetone) to form the ether linkage. This is a standard Williamson ether synthesis, chosen for its high efficiency.

  • Step 2: Intramolecular Cyclization: Subject the resulting ether to a palladium-catalyzed Heck-type cyclization. This reaction is chosen for its ability to form the five-membered dihydrofuran ring with high regioselectivity.[15]

  • Step 3: Carboxylation/Esterification: Introduce the carboxylate group at the 7-position. This can be achieved through various methods, such as ortho-lithiation followed by quenching with diethyl carbonate, or through functionalization of a pre-existing group at that position.

  • Step 4: Purification: Purify the final product, Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, using silica gel column chromatography. Eluent systems typically involve mixtures of hexane and ethyl acetate. Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Library Generation Workflow

The goal is to create a library of analogs by modifying the core scaffold. The diagram below illustrates a logical workflow for this process, focusing on creating amide derivatives from the ethyl ester, a common and effective strategy for improving pharmacological properties.

G Scaffold Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Hydrolysis Step 1: Saponification (e.g., LiOH, THF/H2O) Scaffold->Hydrolysis Acid 2,3-dihydro-1-benzofuran- 7-carboxylic acid Hydrolysis->Acid Activation Step 2: Acid Activation (e.g., HATU, EDCI) Acid->Activation Coupling Step 3: Amide Coupling (e.g., DIPEA, DMF) Activation->Coupling Amine_Library Diverse Primary/Secondary Amine Library (R1R2NH) Amine_Library->Coupling Final_Library Library of Novel Amide Derivatives Coupling->Final_Library Purification Purification & QC (HPLC, LC-MS, NMR) Final_Library->Purification

Caption: Workflow for generating an amide library from the core scaffold.

Target Application: Monoamine Oxidase B (MAO-B) Inhibition

To illustrate the scaffold's potential, we focus on MAO-B, a well-validated target for Parkinson's disease. MAO-B is responsible for degrading dopamine in the brain; inhibiting it can raise dopamine levels and alleviate motor symptoms. Benzofuran derivatives have shown high potency and selectivity for MAO-B.[11][14]

Signaling Pathway Context

The diagram below shows the central role of MAO-B in dopamine metabolism and the therapeutic intervention point for an inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Syn Increased Dopamine Dopamine->Dopamine_Syn Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Benzofuran-derived MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B increases synaptic dopamine levels.

Protocol: Fluorometric Assay for MAO-B Inhibitor Screening

This protocol provides a robust, high-throughput method for identifying active inhibitors from the synthesized library. It is a self-validating system when proper controls are included. The choice of a fluorometric assay is based on its high sensitivity and suitability for automation.[16]

Principle: This assay uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. An effective inhibitor will prevent this conversion, resulting in a low fluorescence signal.[17]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a commercial equivalent)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the synthesized benzofuran derivatives (the "test compounds") in DMSO.

    • Using a liquid handler or multichannel pipette, add 1 µL of each compound dilution to the wells of the microplate.

    • Controls are critical for a self-validating experiment:

      • Negative Control (100% Activity): Add 1 µL of DMSO only.

      • Positive Control (0% Activity): Add 1 µL of a high concentration of Selegiline.

      • Blank (No Enzyme): Add 1 µL of DMSO.

  • Enzyme Addition:

    • Dilute the MAO-B enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined in a prior enzyme titration experiment to ensure the reaction proceeds under initial velocity conditions.[18]

    • Add 50 µL of the diluted enzyme solution to all wells except the "Blank" wells. Add 50 µL of Assay Buffer to the "Blank" wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution in Assay Buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[18]

    • Add 50 µL of the substrate solution to all wells to start the reaction.

    • Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths for the product.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_Negative_Control - Rate_Blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18]

Screening Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lib Compound Library (Serial Dilution) Plate 1. Plate Compounds & Controls Lib->Plate Enz Enzyme Solution AddEnz 2. Add Enzyme (Incubate) Enz->AddEnz Sub Substrate Solution AddSub 3. Add Substrate (Start Reaction) Sub->AddSub Plate->AddEnz AddEnz->AddSub Read 4. Kinetic Read (Fluorescence) AddSub->Read CalcRate Calculate Reaction Rates Read->CalcRate CalcInhib % Inhibition Calculation CalcRate->CalcInhib IC50 IC50 Determination (Curve Fitting) CalcInhib->IC50 SAR SAR Analysis IC50->SAR

Caption: High-throughput screening workflow for inhibitor identification.

Data Presentation and Structure-Activity Relationship (SAR)

Clear data presentation is essential for interpreting results. The IC₅₀ values for a hypothetical series of amide derivatives are summarized below. This table format allows for easy comparison and the beginning of a Structure-Activity Relationship (SAR) analysis.

Compound IDR¹ GroupR² GroupTargetIC₅₀ (µM)
Core-01 -OEt (Ethyl Ester)-MAO-B45.2
Amide-01 -NH-benzyl-MAO-B5.6
Amide-02 -NH-(4-F-benzyl)-MAO-B1.1
Amide-03 -NH-(4-Cl-benzyl)-MAO-B0.98
Amide-04 -NH-(4-MeO-benzyl)-MAO-B8.3
Amide-05 -NH-cyclohexyl-MAO-B12.5

Interpretation (SAR Insights):

  • Ester to Amide: Converting the parent ethyl ester (Core-01 ) to a benzylamide (Amide-01 ) significantly improves potency, suggesting a favorable interaction of the amide N-H and the benzyl ring.

  • Electronic Effects: Adding an electron-withdrawing group (F, Cl) to the para-position of the benzyl ring (Amide-02 , Amide-03 ) further enhances activity. This suggests that modulating the electronics of this ring is key.

  • Steric/Electronic Effects: An electron-donating group (methoxy, Amide-04 ) is less favorable than electron-withdrawing groups.

  • Aromatic Requirement: Replacing the aromatic benzyl ring with a non-aromatic cyclohexyl ring (Amide-05 ) reduces potency, indicating a likely π-stacking or other aromatic interaction is important for binding.

These initial SAR insights provide a clear, data-driven path for the next round of inhibitor design, demonstrating the power of the scaffold-based approach.

References

  • Vertex AI Search. (2024). What are Histone acetyltransferases (HATs) inhibitors and how do they work? Google Cloud.
  • Mai, A., & Rotili, D. (2009). Histone acetyltransferase inhibitors and preclinical studies.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.
  • BenchChem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Coluccia, M. (2025).
  • Reaction Biology. (n.d.).
  • Edmondson, D. E., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry.
  • MedchemExpress. (n.d.). Histone Acetyltransferase | Inhibitors. MedchemExpress.com.
  • Ali, I., et al. (2026). Inhibition of Histone Lysine Acetyltransferases by Coenzyme A Analogs. Journal of Medicinal Chemistry.
  • Chimenti, F., et al. (2013).
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Sciforum. (n.d.). Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum.
  • NIPER. (2022). Scaffold Hopping in Drug Discovery. CRIPS.
  • Gecibesler, I. H., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.
  • Pinto, D. C. G. A., et al. (2023).
  • National Center for Biotechnology Information. (2012).
  • Creative Diagnostics. (2025). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • Protocols.io. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io.
  • Wang, R., et al. (2019).
  • BellBrook Labs. (2025).
  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. NCBI.
  • Frontiers. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Frontiers in Pharmacology.
  • Assay Genie. (n.d.). Angiotensin I Converting Enzyme (ACE1) Inhibitor Screening Kit. Assay Genie.
  • ChemicalBook. (n.d.). 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
  • Gangjee, A., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.).
  • National Center for Biotechnology Information. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. NCBI.
  • Asif, M. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
  • Sesta, A., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. European Journal of Medicinal Chemistry.
  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry.

Sources

Application Note: Strategic Derivatization of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate , a privileged scaffold in the design of PARP-1 inhibitors and 5-HT3 receptor antagonists.[1]

Executive Summary

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (referred to herein as E-DHBF-7 ) represents a high-value "privileged structure" in medicinal chemistry.[1] Its core architecture—a conformationally restricted ether fused to a benzene ring with an ortho-carboxylate handle—mimics the pharmacophoric features of bioactive natural products and synthetic drugs.[1]

This guide provides a validated workflow to transform E-DHBF-7 into high-value biological probes. We focus on two orthogonal vectors of modification:

  • The C7-Carbonyl Vector: Hydrolysis and amide coupling to target H-bond donor/acceptor regions (e.g., Serotonin 5-HT3 receptors).[1]

  • The C5-Aromatic Vector: Electrophilic aromatic substitution (SEAr) to access hydrophobic pockets (e.g., PARP-1 catalytic domains).[1]

Chemical Strategy & Reactivity Profile[1][2][3][4]

The reactivity of E-DHBF-7 is governed by the electronic push-pull between the donating dihydrofuran oxygen (O1) and the withdrawing ester group at C7.

  • O1-Directing Effect: The oxygen atom at position 1 is a strong para-director.[1] Since position 7 is blocked by the ester, Electrophilic Aromatic Substitution (SEAr) is regiospecifically directed to Position 5 .

  • C7-Steric Environment: The ester at C7 is ortho to the ring oxygen. While accessible, it possesses significant steric bulk, requiring optimized conditions for hydrolysis and amidation.[1]

Derivatization Workflow Diagram

The following flowchart illustrates the modular synthesis pathway, moving from the core scaffold to diverse libraries.

G cluster_0 Vector 1: C7 Functionalization cluster_1 Vector 2: C5 Optimization Start E-DHBF-7 (Ethyl Ester) Acid Intermediate A (Carboxylic Acid) Start->Acid Hydrolysis (LiOH, THF/H2O) Amide Library B (7-Carboxamides) Acid->Amide Amide Coupling (HATU, R-NH2) Bromo Scaffold C (5-Bromo-Amide) Amide->Bromo Bromination (NBS or Br2, AcOH) Final Lead Series D (5-Aryl-7-Carboxamides) Bromo->Final Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Modular derivatization workflow for E-DHBF-7. Green nodes indicate library generation points; Red nodes indicate lead optimization steps.

Detailed Experimental Protocols

Module A: Activation of the C7 Handle (Hydrolysis)

The ethyl ester is the precursor. Conversion to the free acid is the gateway to diversity. Due to the ortho-oxygen effect, standard saponification requires slight thermal activation.[1]

Protocol 1: Saponification to 2,3-Dihydro-1-benzofuran-7-carboxylic Acid

  • Reagents: E-DHBF-7 (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq), THF/Water (3:1 v/v).[1]

  • Procedure:

    • Dissolve E-DHBF-7 in THF (0.2 M concentration).

    • Add a solution of LiOH·H2O in water dropwise.

    • Heat the mixture to 50°C for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 7:3). The acid is much more polar and will streak near the baseline.

    • Cool to room temperature (RT) and concentrate under reduced pressure to remove THF.

    • Acidify the aqueous residue with 1M HCl to pH ~2. A white precipitate should form.

    • Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Yield Expectation: >90%.

  • Checkpoint: The product should be a white solid.[2][3] 1H NMR should show the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

Module B: Library Generation (Amide Coupling)

The 7-carboxamide motif is critical for binding to PARP-1 (mimicking the nicotinamide pocket) and 5-HT3 receptors.[1]

Protocol 2: Parallel Amide Synthesis (General Procedure)

  • Reagents: Acid Intermediate (1.0 eq), Amine (R-NH2, 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[1]

  • Procedure:

    • Dissolve the Acid Intermediate in DMF (0.1 M).

    • Add DIPEA, followed by HATU.[1] Stir for 10 minutes at RT to activate the acid (formation of the OAt ester).

    • Add the specific Amine.

    • Stir at RT for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine.[1]

  • Scientific Insight: The ortho-oxygen can form an intramolecular H-bond with the amide proton in the final product, locking the conformation.[1] This "planarization" is often beneficial for intercalating into receptor clefts [1].

Module C: Core Decoration (C5-Bromination)

To explore Structure-Activity Relationships (SAR) in the hydrophobic region of the binding pocket, we install a halogen handle at C5.[1]

Protocol 3: Regioselective C5-Bromination

  • Reagents: 7-Carboxamide derivative (from Module B) or E-DHBF-7, N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN) or Acetic Acid.[1]

  • Procedure:

    • Dissolve the substrate in ACN (0.1 M).

    • Add NBS portion-wise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Mechanism: The dihydrofuran oxygen lone pair activates the ring. Position 5 is para to this oxygen, making it the most nucleophilic site. Position 7 is blocked; Positions 4 and 6 are meta (deactivated relative to para).[1]

  • Validation: 1H NMR will show the collapse of the aromatic region from a triplet/doublet pattern (3 protons) to two doublets (2 protons, meta-coupled ~2 Hz) corresponding to H4 and H6.[1]

Biological Screening Context

Solubility & Formulation
  • LogP Considerations: The core E-DHBF-7 has a LogP of ~2.[1]5. Derivatization with lipophilic amines can push LogP > 4, leading to poor aqueous solubility.[1]

  • Recommendation: For biological assays, prepare 10 mM stock solutions in DMSO . Ensure final assay concentration of DMSO is <1% (usually <0.1% is tolerated by most enzymes/receptors).[1]

Target Classes & Rationale
Target ClassRationale for E-DHBF-7 ScaffoldKey Citation
PARP-1 The 7-carboxamide mimics the nicotinamide moiety of NAD+, a key cofactor for PARP enzymes.[1][1]
5-HT3 Receptor The carbonyl oxygen acts as a hydrogen bond acceptor, while the aromatic core provides pi-stacking interactions.[1][2]
CK2 Kinase Halogenated derivatives (e.g., 5,7-dibromo, though here 7 is ester) mimic ATP-competitive inhibitors.[1][3]

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide... as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link][1][4]

  • Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical and Pharmaceutical Bulletin. [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. Journal of Medicinal Chemistry. [Link][1]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate / European Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous biologically active natural products and pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Overview of Synthetic Strategies

The construction of the dihydrobenzofuran core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and required functional group tolerance. Recent advances have focused on transition-metal-catalyzed approaches, which offer high efficiency and selectivity.[2][3]

Common synthetic strategies include:

  • Oxidative Coupling of Phenylpropanoids: A classical and frequently used method, particularly for the synthesis of dihydrobenzofuran neolignans.[4][5] This typically involves the use of an oxidant like silver(I) oxide to promote the coupling of two phenylpropanoid units.

  • Transition-Metal-Catalyzed Cyclizations: Modern methods often employ catalysts based on rhodium, palladium, gold, or copper to facilitate intramolecular C-H activation, annulation, or coupling reactions.[3] These reactions can offer excellent control over stereochemistry.

  • Intramolecular C-O Bond Formation: This approach involves the direct cyclization of a tethered alcohol onto an aryl C-H bond, often facilitated by a hypervalent iodine reagent and a copper catalyst.[6] This method is valued for its mild reaction conditions.

  • Radical Cyclizations: Aryl radicals can undergo rapid and regioselective cyclization to form the dihydrobenzofuran ring system.[7]

  • Domino and Annulation Reactions: These strategies allow for the construction of the dihydrobenzofuran skeleton in a single step from relatively simple starting materials, often with high stereoselectivity.[8][9]

Troubleshooting Guide (Q&A)

This section addresses specific problems that you may encounter during the synthesis of dihydrobenzofurans.

Issue 1: Low Yield in Silver(I)-Promoted Oxidative Coupling

Question: I am performing a silver(I) oxide-promoted oxidative coupling of a methyl p-coumarate derivative, but my yields are consistently low. What factors should I investigate to improve the outcome?

Answer:

Low yields in silver(I)-promoted oxidative couplings are a common issue and can often be resolved by systematically optimizing several reaction parameters. Here’s a breakdown of what to consider:

  • Oxidant Stoichiometry and Type:

    • Stoichiometry: The amount of silver(I) oxide (Ag₂O) is critical. While it's an oxidant, its stoichiometry can significantly impact both conversion and selectivity. Using 0.5 equivalents of Ag₂O has been found to be optimal in many cases, providing a good balance between consuming the starting material and selectively forming the desired dihydrobenzofuran.[4][5] Increasing the amount of Ag₂O might increase conversion but can also lead to the formation of undesired byproducts, thus lowering the selectivity and overall yield.[5]

    • Silver Salt: While Ag₂O is the most common, other silver(I) salts like AgOAc, Ag₂CO₃, and AgNO₃ have been explored. However, Ag₂O generally proves to be the most efficient for this transformation.[4]

  • Solvent Choice:

    • The reaction solvent plays a crucial role. While traditional solvents like benzene, acetone, and dichloromethane have been used, acetonitrile has been shown to provide an excellent balance between conversion and selectivity.[4][5][10] A key advantage of acetonitrile is that it is a "greener" solvent option compared to chlorinated solvents and benzene.[5][10]

  • Reaction Time and Temperature:

    • Time: Prolonged reaction times do not always lead to higher yields. In fact, extending the reaction time beyond the optimum can decrease selectivity due to the formation of side products.[4] For silver(I)-promoted couplings in acetonitrile, the reaction time can often be reduced from 20 hours to as little as 4 hours without a significant drop in performance.[4][5][10]

    • Temperature: These reactions are typically run at room temperature. While increasing the temperature (e.g., to reflux) can speed up the reaction and improve homogenization, it may also decrease selectivity by promoting side reactions.[4] Conversely, running the reaction at 0°C can lead to a decrease in both conversion and selectivity.[4] Room temperature is often the best compromise for energy efficiency and selectivity.[4]

  • Radical Initiators/Inhibitors:

    • The mechanism of silver(I)-promoted oxidative coupling is believed to involve radical intermediates.[4][11] The addition of a radical initiator like AIBN has been shown to significantly increase the conversion of the starting material.[4] However, the effect on selectivity can be complex and may require careful optimization.

Summary of Optimized Conditions for Silver(I) Oxidative Coupling:

ParameterConventional ConditionsOptimized ConditionsRationale for Optimization
Oxidant Ag₂O (0.5 - 1.6 equiv)Ag₂O (0.5 equiv)Balances conversion and selectivity, minimizing side reactions.[4][5]
Solvent Benzene/Acetone, DichloromethaneAcetonitrile"Greener" solvent that provides a better balance of conversion and selectivity.[4][5][10]
Temperature Room TemperatureRoom TemperatureOffers the best selectivity and is energy efficient.[4]
Time 20 hours4 hoursReduces the formation of degradation products without significantly impacting yield.[4][5]

Experimental Workflow for Optimization:

G cluster_start Start: Low Yield cluster_optimization Optimization Steps cluster_end Goal start Initial Low Yield Experiment oxidant Vary Ag₂O Stoichiometry (0.5, 0.7, 1.0 equiv) start->oxidant Step 1 solvent Screen Solvents (Acetonitrile, DCM, Benzene/Acetone) oxidant->solvent Step 2 time Optimize Reaction Time (4h, 8h, 20h) solvent->time Step 3 temp Test Temperature (0°C, RT, Reflux) time->temp Step 4 end_node Optimized Yield temp->end_node

Caption: A systematic workflow for optimizing reaction conditions.

Issue 2: Poor Diastereoselectivity in Rhodium-Catalyzed C-H Insertion

Question: I am attempting an intramolecular C-H insertion using a dirhodium carboxylate catalyst to synthesize a 2,3-disubstituted dihydrobenzofuran, but I am getting a poor diastereomeric ratio. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in rhodium-catalyzed C-H insertion reactions is highly dependent on the catalyst structure. The ligands on the dirhodium core create a chiral environment that influences the trajectory of the C-H insertion event.

  • Catalyst Selection:

    • The choice of the dirhodium catalyst is paramount. Different rhodium catalysts possess distinct steric and electronic properties that can dramatically influence stereoselectivity. For the synthesis of 2,3-dihydrobenzofuran skeletons via C-H insertion of aryldiazoacetates, novel diastereoselective dirhodium carboxylate catalysts have been developed that can furnish the product with excellent trans diastereoselectivity (>91:9 dr).

  • Solvent Effects:

    • The polarity of the solvent can influence the transition state of the reaction. For some rhodium-catalyzed annulations, polar solvents like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting the desired [3+2] annulation and achieving high yields. It is advisable to screen a range of solvents with varying polarities.

Proposed Rhodium-Catalyzed C-H Activation and Annulation Mechanism:

G cluster_mech Rhodium-Catalyzed [3+2] Annulation A N-Phenoxyacetamide + [Rh] B Intermediate via C-H/N-H Cleavage A->B Reversible C-H/N-H Cleavage C Insertion of 2-Alkenylphenol B->C Alkene Insertion D Cyclized Intermediate C->D Annulation E 2,3-Dihydrobenzofuran + [Rh] D->E Reductive Elimination

Caption: Proposed mechanism for rhodium-catalyzed synthesis.

Issue 3: Difficulty with Purification of the Final Dihydrobenzofuran Product

Question: My reaction to form a functionalized 2,3-dihydrobenzofuran appears to be successful by TLC and NMR of the crude material, but I am struggling to purify the product using column chromatography. Are there alternative purification strategies?

Answer:

Purification can indeed be a significant challenge, especially if the product has similar polarity to starting materials or byproducts.

  • Standard Chromatographic Techniques:

    • If you are using silica gel chromatography, consider varying the solvent system. A systematic screen of solvent systems with different polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) can be beneficial. Sometimes, switching to a different stationary phase, such as alumina (basic or neutral) or using reverse-phase chromatography, can provide the necessary separation.

  • Group-Assisted Purification (GAP):

    • For certain substrates, a "Group-Assisted Purification" (GAP) strategy can be employed. This involves designing the synthesis with a protecting or directing group that significantly alters the solubility of the product. For instance, in the synthesis of functionalized 2,3-dihydrobenzofurans from salicyl N-phosphonyl imines, the products can be purified by simply washing the crude mixture with a non-polar solvent like hexanes.[8][9] This bypasses the need for traditional chromatography, which can often lead to product loss.[9]

  • Crystallization:

    • If your product is a solid, recrystallization is an excellent method for purification. A screen of various solvents or solvent mixtures is necessary to find suitable conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydrobenzofurans?

A1: The synthesis of dihydrobenzofurans is a well-explored area of organic chemistry. Some of the most prevalent methods include the oxidative coupling of phenylpropanoids, transition-metal-catalyzed reactions (particularly with palladium and rhodium), intramolecular C-O bond formation via C-H functionalization, and various annulation strategies.[2][4][6] The choice of method depends on the specific target molecule and available starting materials.

Q2: How does the choice of catalyst affect the outcome of a transition-metal-catalyzed synthesis?

A2: The catalyst is a critical component in these reactions, influencing yield, selectivity, and even the reaction mechanism. For example, in palladium-catalyzed reactions, the choice of ligand can be crucial. Bulky phosphine ligands may be required to promote the coupling of certain substrates.[12] In rhodium-catalyzed C-H insertions, the ligands on the dirhodium center dictate the stereoselectivity of the reaction.

Q3: Are there "green" or more environmentally friendly methods for dihydrobenzofuran synthesis?

A3: Yes, there is a growing emphasis on developing more sustainable synthetic methods. For instance, in the silver(I)-promoted oxidative coupling, switching from solvents like dichloromethane or benzene to acetonitrile is considered a "greener" alternative.[4][5][10] Additionally, developing catalytic methods that operate at lower temperatures and with higher atom economy contributes to more environmentally friendly processes.

Q4: What is the role of additives in these reactions?

A4: Additives can play several roles. In some rhodium-catalyzed reactions, a base like cesium carbonate is used. In palladium-catalyzed couplings, additives may be used to facilitate the catalytic cycle. In some C-H functionalization reactions, an oxidant is required.[6] The specific role of an additive is highly dependent on the reaction mechanism.

Q5: Can I synthesize enantiomerically pure dihydrobenzofurans?

A5: Yes, several asymmetric methods have been developed. These often rely on the use of chiral catalysts, such as chiral dirhodium carboxylates or palladium complexes with chiral ligands, to control the stereochemistry of the product. Enantioselective synthesis is particularly important for applications in medicinal chemistry, where a single enantiomer is often responsible for the desired biological activity.[9]

Key Experimental Protocols

Protocol 1: Optimized Silver(I)-Promoted Oxidative Coupling of Methyl p-Coumarate

This protocol is based on the optimized conditions reported for the synthesis of dihydrobenzofuran neolignans.[4][5]

Materials:

  • Methyl p-coumarate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl p-coumarate (1.0 equiv).

  • Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Add silver(I) oxide (0.5 equiv) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • The reaction is typically complete within 4 hours.

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Reisman, S. E., et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]

  • Request PDF. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Taylor & Francis. (n.d.). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ChemRxiv. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • SciELO. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of the dihydrobenzofuran derivative 79 using a base-induced reaction. [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. [Link]

  • RSC Publishing. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to enhance the yield and purity of your target compound.

Section 1: Overview of the General Synthetic Strategy

The synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of the 2,3-dihydro-1-benzofuran-7-carboxylic acid core, followed by esterification. This strategy allows for purification of the intermediate acid before proceeding to the final ester, which can significantly improve the final product's purity.

The overall workflow can be visualized as follows:

Synthetic_Workflow A Starting Material (e.g., 2-Hydroxy-3-(2-hydroxyethyl)benzoic acid) B Intramolecular Cyclization A->B C Intermediate (2,3-Dihydro-1-benzofuran-7-carboxylic acid) B->C D Fischer Esterification C->D E Final Product (Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate) D->E F Purification & Analysis E->F Troubleshooting_Cyclization Start Low Cyclization Yield Check_SM Is Starting Material Pure? Start->Check_SM Purify_SM Action: Purify Starting Material via Recrystallization or Chromatography Check_SM->Purify_SM No Check_Reaction Reaction Stalled or Multiple Side Products on TLC? Check_SM->Check_Reaction Yes Purify_SM->Start Optimize_Cond Action: Optimize Conditions (Temp, Catalyst, Solvent) Check_Reaction->Optimize_Cond Yes Alt_Route Action: Consider Alternative Route (e.g., Mitsunobu Reaction) Check_Reaction->Alt_Route Tried Optimization, Still Low Yield Success Yield Improved Optimize_Cond->Success Alt_Route->Success

Technical Support Center: Dihydrobenzofuran Neolignan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of dihydrobenzofuran neolignans. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic transformation. The oxidative coupling of phenylpropanoids is a powerful method for constructing the dihydrobenzofuran core, but it is often plagued by competing side reactions that can diminish yield and complicate purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance the selectivity and success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?

Problem/Observation: You observe a low yield of the desired dihydrobenzofuran neolignan. TLC and mass spectrometry analysis indicate the presence of significant byproducts with approximately double the mass of the starting material, suggesting dimerization.

Probable Cause: The core of this synthesis is a radical-mediated oxidative coupling. While the desired pathway involves the coupling of two different radical positions (C8–C5' and C7–O4') to form the heterocyclic ring, other radical coupling pathways are competitive. An excess of radical species or conditions that favor intermolecular reactions can lead to the formation of undesired C-C or C-O linked dimers and oligomers.

Proposed Solutions & Methodologies:

  • Optimize Oxidant Stoichiometry: Using an excessive amount of the oxidant (e.g., silver(I) oxide, Ag₂O) can dramatically increase the concentration of radical intermediates, which in turn promotes undesired side reactions and lowers selectivity.[1][2] It is recommended to start with a substoichiometric amount of the oxidant. The best balance between substrate conversion and selectivity is often achieved with approximately 0.5 equivalents of Ag₂O.[2][3]

  • Control Substrate Concentration: High concentrations of the phenylpropanoid starting material can favor intermolecular dimerization over the desired intramolecular cyclization step. Try performing the reaction under more dilute conditions to disfavor these bimolecular side reactions.

  • Modify the Addition Method: Instead of adding all reagents at once, consider a slow addition of the oxidant or one of the coupling partners to the reaction mixture. This maintains a low instantaneous concentration of the radical intermediates, suppressing dimerization and other side reactions.

Question 2: The reaction is sluggish and conversion is poor, but increasing the temperature or reaction time mainly produces decomposition products. How can I improve conversion without sacrificing selectivity?

Problem/Observation: The reaction fails to proceed to completion, leaving a large amount of unreacted starting material. Attempts to drive the reaction forward with heat or prolonged reaction times result in a complex mixture of unidentified decomposition products, rather than an increased yield of the desired product.

Probable Cause: The desired radical coupling pathway has a specific activation energy. While heat can increase the reaction rate, it can also provide enough energy to access undesired pathways, such as polymerization or decomposition of the sensitive radical intermediates.[4] Similarly, extended reaction times can lead to the degradation of the product or intermediates.[2]

Proposed Solutions & Methodologies:

  • Solvent Optimization: The choice of solvent is critical for balancing conversion and selectivity. While dichloromethane and benzene/acetone mixtures are common, acetonitrile has been shown to provide an excellent balance, often allowing for a significant reduction in reaction time from over 20 hours to just 4 hours without a major loss in selectivity.[1][3][5][6] Acetonitrile is also a "greener" solvent alternative.[2]

  • Introduce a Radical Initiator: The mechanism involves radical intermediates.[2][6] In cases of low conversion, the addition of a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) can significantly increase the rate of conversion of the starting material.[2][4] However, this must be carefully optimized, as excessive initiation can also lead to side reactions.

  • Temperature Control: While high heat can be detrimental, running the reaction at a controlled room temperature is often the most effective strategy. It provides a good balance between a reasonable reaction rate and high selectivity compared to reflux or 0 °C conditions.[2][4]

Frequently Asked Questions (FAQs)

  • Q: How does the choice of oxidant impact the reaction?

    • A: The oxidant is central to initiating the reaction by generating the phenoxy radical from the starting material. Silver(I) oxide (Ag₂O) is the most commonly employed and efficient heterogeneous oxidant for this transformation.[1] Other silver(I) salts can be used, but Ag₂O often provides the best balance of conversion and selectivity.[1] Alternative, non-metal-based methods, such as using enzymes (e.g., horseradish peroxidase) or photocatalysis with a benign terminal oxidant like ammonium persulfate, can also be explored to avoid issues associated with metal oxidants and their byproducts.[7]

  • Q: What is the mechanistic basis for the formation of the trans-dihydrobenzofuran product?

    • A: The silver(I)-promoted oxidative coupling is diastereoselective, yielding a racemic mixture of trans-enantiomers.[2] The proposed mechanism involves the formation of a quinone methide intermediate after the initial C-C bond formation. The subsequent intramolecular conjugate addition of the phenolic hydroxyl group to this intermediate proceeds in a way that places the two bulky aryl groups in a trans configuration, which is thermodynamically more stable.

  • Q: Can protecting groups be used to prevent side reactions?

    • A: Yes, protecting groups are a key strategy in complex organic synthesis to prevent unwanted reactions.[8] If your phenylpropanoid starting material has other reactive functional groups (e.g., additional hydroxyl or carboxyl groups), they should be protected before the oxidative coupling step. For example, carboxylic acids are often converted to methyl esters to prevent their participation in the reaction.[1][9] The choice of protecting group is critical; it must be stable to the oxidative conditions of the coupling reaction and selectively removable later.[8][10]

Visualizing the Reaction: Desired vs. Side Pathways

To better understand the chemistry at play, the following diagrams illustrate the intended reaction pathway and a common competitive side reaction.

G cluster_main Desired Reaction Pathway Start Phenolic Precursor Radical Phenoxy Radical Intermediate Start->Radical Oxidation (e.g., Ag₂O) Coupled Quinone Methide Intermediate Radical->Coupled Radical Coupling (C8-C5') Product trans-Dihydrobenzofuran Neolignan (Desired Product) Coupled->Product Intramolecular Cyclization (C7-O4')

Caption: Desired oxidative coupling pathway.

G cluster_side Common Side Reaction Pathway Start Phenolic Precursor Radical1 Phenoxy Radical 1 Start->Radical1 Oxidation Radical2 Phenoxy Radical 2 Start->Radical2 Oxidation SideProduct C-C Linked Dimer (Side Product) Radical1->SideProduct Alternative Coupling (e.g., C8-C8') Radical2->SideProduct Alternative Coupling (e.g., C8-C8')

Caption: Competing dimerization side reaction.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key findings from optimization studies, demonstrating how different parameters affect the synthesis of dihydrobenzofuran neolignans (DBNs) from methyl ferulate.

ParameterConditionConversion (%)Selectivity (%)Key InsightReference
Ag₂O Amount 0.25 equiv.36.860.3Lower oxidant amount leads to lower conversion.[1]
0.5 equiv. 67.7 85.8 Optimal balance of conversion and selectivity. [1]
1.0 equiv.78.160.6Higher oxidant amount increases conversion but hurts selectivity.[1]
Solvent Dichloromethane20.078.2A common but less optimal solvent.[1][3]
Benzene/Acetone20.591.1Good selectivity but lower conversion and uses hazardous benzene.[1]
Acetonitrile 32.0 90.3 Excellent balance and a greener choice. [1][3]
Temperature 0 °CLowLowReaction is too slow at low temperatures.[2][4]
Room Temp. Good High Best compromise for efficient and clean reaction. [2]
Reflux (85 °C)HighDecreasedHigh temperature promotes side reactions.[2][4]

Optimized Experimental Protocol

This protocol is based on optimized conditions for the silver(I) oxide-promoted oxidative coupling of phenylpropanoid methyl esters.[1][2]

Materials:

  • Methyl p-coumarate or Methyl ferulate (1.0 equiv.)

  • Silver(I) Oxide (Ag₂O) (0.5 equiv.)

  • Acetonitrile (ACS Grade)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Aluminum foil

Procedure:

  • Setup: Add the phenylpropanoid starting material (1.0 equiv.) and silver(I) oxide (0.5 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with a slow stream of nitrogen or argon for 5-10 minutes to remove oxygen, which can interfere with radical reactions.

  • Solvent Addition: Add dry acetonitrile to the flask via syringe to achieve the desired concentration (e.g., 0.1 to 0.2 M).

  • Reaction Conditions: Cover the flask with aluminum foil to protect the light-sensitive silver salts. Vigorously stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Under these optimized conditions, the reaction should reach high conversion within approximately 4 hours.[1][5]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts, washing the pad with a small amount of ethyl acetate or dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to isolate the desired dihydrobenzofuran neolignan.

References

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32, 20-28. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. SciELO. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Semantic Scholar. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Yeo, H., Lee, J. H., & Kim, J. (1999). Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling. Archives of Pharmacal Research, 22(3), 306–308. [Link]

  • Jovanovic, M. (2006). New synthetic approaches to 8,5'-neolignans. ResearchGate. [Link]

  • Kumar, A., & Sharma, R. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Organic Chemistry & Drug Discovery. [Link]

  • Pagotti, M. C., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. MDPI. [Link]

  • Nicewicz, D. A., & Nguyen, T. M. (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. ACS Catalysis, 4(10), 3557-3560. [Link]

  • Pieters, L., et al. (1999). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 42(26), 5475-5481. [Link]

  • Singh, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mohd Nor, S. N. A., et al. (2018). 2-Aryldihydrobenzofuran Neolignans: Synthesis of Ficusal and Tomentosanan B. Der Chemica Sinica, 9(2), 633-639. [Link]

  • Seeberger, P. H. (Ed.). (2017). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

Sources

Technical Support Center: Purification of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Product: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (CAS: 870693-46-2 / Analogous Intermediates) Support Level: Tier 3 (Senior Application Scientist)

Initial Assessment & Triage

Scientist's Note: Welcome. If you are working with Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate , you are likely synthesizing a scaffold for 5-HT agonists or


 nicotinic acetylcholine receptor ligands.

The primary challenge with this molecule is not the synthesis itself, but the purification of the dihydro core without accidentally oxidizing it to the fully aromatic benzofuran or hydrolyzing the ester. The 2,3-dihydro ring is susceptible to dehydrogenation under thermal stress or prolonged exposure to air/silica.

Quick Diagnostics Table
ObservationLikely CauseRecommended Action
Material is a dark oil (expected solid) Solvent entrapment or aromatic impurityRun High-Vacuum Drying or Seeding (See FAQ #1).
Pungent, acidic odor Residual carboxylic acid (Hydrolysis)Perform Bicarbonate Wash (Protocol B).
NMR shows splitting at

6.7-7.5 (aromatic)
Benzofuran impurity (Dehydrogenation)Silver Nitrate Chromatography or fine Silica fractionation.
TLC shows streaking Phenolic impurities or Acidic degradationAdd 1% TEA to eluent or perform Acid Removal .

Purification Decision Matrix

Before proceeding, determine your purification path based on crude purity and physical state.

Purification_Decision_Tree Start Crude Reaction Mixture Check_State Physical State Check (RT) Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Oil Viscous Oil Check_State->Oil TLC_Check TLC Analysis (Hex:EtOAc 8:2) Solid->TLC_Check Low Purity Recryst Protocol C: Recrystallization (EtOAc/Hex) Solid->Recryst High Purity (>90%) Oil->TLC_Check Acid_Impurity Spot at Baseline? (Carboxylic Acid) TLC_Check->Acid_Impurity Aromatic_Impurity Co-eluting Spot? (Benzofuran Analog) Acid_Impurity->Aromatic_Impurity No Wash Protocol B: Bicarbonate Wash Acid_Impurity->Wash Yes Column Protocol A: Flash Chromatography Aromatic_Impurity->Column Yes (Critical) Distill Protocol D: Vac Distillation (<0.5 mmHg) Aromatic_Impurity->Distill No (Scale >10g) Wash->TLC_Check

Figure 1: Decision matrix for selecting the optimal purification method based on crude material characteristics.

Detailed Protocols

Protocol A: Flash Chromatography (The Gold Standard)

Best for: Removing the "Aromatic Benzofuran" impurity and baseline tars. Scientific Rationale: The 2,3-dihydro ring is slightly less polar than the fully aromatic benzofuran due to the lack of full conjugation, but the difference is minimal (


). Standard silica requires a shallow gradient.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Steps:

  • Equilibration: Pack column with 100% Hexanes.

  • Loading: Dissolve crude oil in minimum DCM (Dichloromethane). Do not load neat oil as it causes band broadening.

  • Gradient Elution:

    • 0–5% EtOAc: Elutes non-polar impurities (starting halides).

    • 5–10% EtOAc: Target Compound Elution Zone.

    • 10–20% EtOAc: Elutes the fully aromatic benzofuran impurity (often tails the product).

    • 50% EtOAc: Elutes the hydrolyzed acid (2,3-dihydro-1-benzofuran-7-carboxylic acid).

  • Fraction Analysis: Use UV (254 nm). The dihydro-benzofuran has a distinct absorption compared to the aromatic analog. If available, use a TLC dip (Vanillin or PMA) to visualize non-UV active aliphatic impurities.

Troubleshooting Tip: If separation is poor, switch solvent system to Toluene/EtOAc . The


 interactions with toluene often improve separation of aromatic vs. dihydro-aromatic species.
Protocol B: Chemical Remediation (Acid Removal)

Best for: Removing 2,3-dihydro-1-benzofuran-7-carboxylic acid (hydrolysis byproduct). Scientific Rationale: The ester is neutral, while the impurity is a carboxylic acid (


). A weak base wash selectively deprotonates the acid, moving it to the aqueous phase without hydrolyzing the target ester.

Steps:

  • Dissolve crude (up to 50g) in Ethyl Acetate (10 mL/g).

  • Wash 2x with Saturated Aqueous NaHCO

    
     .
    
    • Caution: Gas evolution (CO

      
      ) will occur. Vent separatory funnel frequently.
      
  • Wash 1x with Brine to break emulsions.

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    
    (Magnesium sulfate is slightly acidic and can catalyze degradation; Sodium sulfate is safer).
  • Concentrate under reduced pressure.

Protocol C: Recrystallization (For Solid Batches)

Best for: High-purity batches (>90%) that have solidified. Scientific Rationale: Ethyl esters of bicyclic aromatics often have low melting points. Impurities act as "solvents," depressing the melting point and causing "oiling out."

Solvent System: Hexane : Ethyl Acetate (10:1) Steps:

  • Dissolve solid in minimum boiling EtOAc.

  • Slowly add hot Hexane until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Cooling: Let stand at Room Temp (25°C) for 2 hours, then move to 4°C.

    • Critical: Do not plunge into ice bath immediately; this traps impurities.

  • Harvest: Filter cold. Wash crystals with cold Hexane.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: This is a thermodynamic issue where the liquid-liquid phase separation occurs before solid-liquid nucleation. It usually happens if the solution is too concentrated or cooled too fast. The Fix:

  • Re-heat the mixture until it is a single phase.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Solvent Switch: If Hexane/EtOAc fails, try Ethanol/Water . Dissolve in warm Ethanol, add water dropwise until turbid, then cool.

Q2: I see a co-eluting spot on TLC that stains strongly with KMnO4. What is it?

Diagnosis: This is likely the fully aromatic benzofuran-7-carboxylate . Mechanism: During synthesis (especially if heating with Pd or Cu catalysts), the 2,3-dihydro ring can dehydrogenate to form the aromatic system. Solution:

  • AgNO

    
     Silica:  Impregnate silica gel with 10% Silver Nitrate. The silver ions form 
    
    
    
    -complexes with the fully aromatic system, retarding its elution significantly compared to the dihydro target.
  • Distillation: If the boiling point difference is sufficient (>10°C), use a Kugelrohr distillation apparatus.

Q3: Can I distill this compound?

Answer: Yes, but with extreme caution regarding thermal degradation .

  • Vacuum: Must be high vacuum (< 0.5 mmHg).

  • Temperature: Keep the bath temperature below 150°C.

  • Risk: Prolonged heating can cause decarboxylation (loss of CO

    
    ) or dehydrogenation  (aromatization).
    
  • Recommendation: Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize residence time at high heat.

Reaction Monitoring & Impurity Profile

Understanding the impurity genesis is key to purification.

Impurity_Pathways Start Precursor (Salicylaldehyde deriv.) Target Target: Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Start->Target Cyclization Impurity_Acid Impurity A: Carboxylic Acid (Hydrolysis) Target->Impurity_Acid H2O / H+ / OH- Impurity_Aro Impurity B: Benzofuran Analog (Oxidation/Dehydrogenation) Target->Impurity_Aro Heat / O2 / Pd Impurity_Open Impurity C: Ring Opening (Phenolic Ester) Target->Impurity_Open Strong Acid

Figure 2: Common degradation pathways leading to impurities. Preventing these during synthesis reduces purification burden.

References

  • Synthesis of 2,3-dihydrobenzofuran derivatives

    • Title: Resolution of 2,3-dihydro-benzofuran-3-ols.[1][2]

    • Source:Journal of Chemical Sciences, Vol. 123, pp. 459–466 (2011).[3]

    • Relevance: Describes separation techniques and stability of the dihydrobenzofuran core.
    • URL:[Link]

  • Impurity Characterization & Analogues

    • Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists.[4]

    • Source:ChemMedChem, 4(10): 1615–1629 (2009).[5]

    • Relevance: Provides detailed experimental protocols for the purification of substituted 2,3-dihydrobenzofurans via flash chrom
    • URL:[Link]

  • Patent Literature on Synthesis

    • Title: Preparation method of 2,3-dihydrobenzofuran compound (CN102942542A).[6]

    • Source: Google P
    • Relevance: Industrial scale preparation and crystallization methods for 7-carboxylic acid derivatives.[6]

    • URL
  • Physical Properties Verification

    • Title: Ethyl 2,3-dihydrobenzofuran-5-carboxyl
    • Source: Sigma-Aldrich / PubChem.
    • Relevance: Used to benchmark boiling points and solubility profiles for the 7-isomer.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities that may arise during synthesis. Our goal is to explain the causality behind experimental outcomes and provide robust protocols for identifying and mitigating these impurities.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions our team receives regarding impurities encountered during the synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

Q1: My final product shows a peak with a lower retention time in reverse-phase HPLC and a mass corresponding to the loss of an ethyl group. What is this impurity?

A1: This is almost certainly the corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-7-carboxylic acid . The ethyl ester is susceptible to hydrolysis, particularly if the reaction workup or purification steps involve strong acidic or basic conditions.[1][2] Even exposure to ambient moisture over time during storage can lead to slow hydrolysis.

  • Causality: The ester functional group is an electrophilic center. It can be attacked by nucleophiles like water or hydroxide ions. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the formation of the more polar carboxylic acid, which typically elutes earlier in reverse-phase chromatography.

Q2: I've detected an impurity with the same mass as my desired product but with different NMR shifts, particularly in the aromatic region. What could this be?

A2: This is likely a regioisomer of the target molecule. The formation of regioisomers is highly dependent on the synthetic route. For instance, in a Friedel-Crafts type reaction, alkylation or acylation can occur at different positions on the aromatic ring, leading to isomers.[3] If your synthesis involves the construction of the benzene ring, the position of the carboxylate group relative to the dihydrofuran ring system can vary.

  • Preventative Measures: To minimize regioisomer formation, ensure strict control over reaction conditions, particularly temperature.[3] Using sterically hindering directing groups or employing synthetic strategies that offer high regioselectivity, such as palladium-catalyzed cross-coupling reactions, can also be effective.[4]

Q3: My product analysis shows a mass that is two daltons less than the expected product, and my NMR spectrum shows signals consistent with an aromatic furan ring instead of the dihydrofuran. What happened?

A3: This impurity is likely Ethyl 1-benzofuran-7-carboxylate , the oxidized, fully aromatic analogue of your target molecule. The dihydrofuran ring can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures or if oxidizing agents are present. Certain catalysts, particularly some transition metals used in C-H activation or coupling reactions, can sometimes promote dehydrogenation.

  • Troubleshooting: To avoid this, run reactions under an inert atmosphere (e.g., Nitrogen or Argon). If the oxidation is occurring during purification, consider using degassed solvents and minimizing the exposure of the compound to heat and light.

Q4: I am observing traces of my starting materials in the final product. How can I improve their removal?

A4: The presence of unreacted starting materials is a common issue resulting from incomplete reactions.

  • Reaction Optimization:

    • Stoichiometry: Consider a slight excess (1.1-1.2 equivalents) of one of the reagents to drive the reaction to completion.

    • Reaction Time & Temperature: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating the workup.

  • Purification Strategy:

    • Acid-Base Extraction: If your starting materials have different acidic or basic properties than your product, a liquid-liquid extraction can be highly effective. For example, a phenolic starting material can be removed by washing the organic layer with a basic aqueous solution (e.g., 5% NaOH).[2]

    • Chromatography: Optimize your column chromatography conditions (solvent system, gradient) to achieve better separation between your product and the starting materials.

Q5: What are some common catalyst- or reagent-derived impurities I should be aware of?

A5: These impurities depend entirely on your synthetic route.

  • Palladium or Rhodium Catalysts: If you are using catalytic methods like Heck coupling or C-H activation, residual transition metals may remain.[4][5] These can often be removed by treatment with activated carbon, specific metal scavengers, or by careful chromatography.

  • Bases: Inorganic bases like potassium carbonate (K2CO3) can typically be removed with an aqueous wash.[6] Organic bases like triethylamine or DIPEA may require an acidic wash (e.g., dilute HCl) during workup to be converted to their water-soluble salts.

  • Phase Transfer Catalysts: If used, compounds like tetrabutylammonium bromide (TBAB) can sometimes be challenging to remove. Multiple aqueous washes are recommended.

Part 2: Troubleshooting and Analytical Guides
Troubleshooting Workflow for Unknown Impurities

When an unknown peak appears in your chromatogram, a systematic approach is necessary for identification and remediation.

Caption: A logical workflow for identifying and addressing unknown impurities.

Summary of Potential Impurities
Impurity NamePotential SourceIdentification MethodMitigation Strategy
2,3-Dihydro-1-benzofuran-7-carboxylic acidHydrolysis of the ethyl esterLC-MS, HPLC (shorter R.T.)Avoid strong acid/base; use anhydrous conditions; careful workup.
Unreacted Starting MaterialsIncomplete reactionLC-MS, GC-MS, NMRIncrease reaction time/temperature; adjust stoichiometry; optimize purification.
Ethyl 1-benzofuran-7-carboxylateOxidation of the dihydrofuran ringLC-MS (Mass -2 Da), NMRUse inert atmosphere (N2/Ar); avoid excessive heat.
RegioisomersNon-selective reaction step (e.g., Friedel-Crafts)LC-MS (same mass), NMRStrict temperature control; use regioselective synthetic methods.
Residual Catalyst (Pd, Rh, etc.)Incomplete removal after reactionICP-MSTreatment with activated carbon; use metal scavengers; chromatography.
Part 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. It should be optimized for your specific system and impurity profile. High-performance liquid chromatography (HPLC) is a sensitive and reliable technique for separating and quantifying impurities.[7][8]

Instrumentation & Columns:

  • System: Agilent 1260 HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 10% B

    • 20-25 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Expected Results:

  • The main product peak should be well-resolved from solvent fronts and any impurity peaks.

  • The hydrolyzed carboxylic acid impurity will typically elute earlier than the ester product.

  • The oxidized benzofuran impurity may elute slightly earlier or later depending on its polarity, but it will be clearly separated.

Protocol 2: Workup Procedure to Remove Acidic Impurities

This procedure is designed to remove the common impurity 2,3-dihydro-1-benzofuran-7-carboxylic acid from the crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 5% sodium hydroxide (NaOH) solution.[2] The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Repeat (Optional): For significant amounts of acidic impurity, repeat the basic wash.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified ester.

References
  • Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Discussion Addendum. Organic Syntheses. Available from: [Link]

  • Wikipedia. (n.d.). Carbon–hydrogen bond activation. Available from: [Link]

  • Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Available from: [Link]

  • Kumar, A., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Tovar-Miranda, R., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21). Available from: [Link]

  • Patel, K. D., & Patel, N. K. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Indo American Journal of Pharmaceutical Research.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 183-189.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.

Sources

Troubleshooting diastereoselectivity in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydrobenzofuran Synthesis

A Senior Application Scientist's Guide to Troubleshooting Diastereoselectivity

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in their synthetic routes. The 2,3-dihydrobenzofuran scaffold is a privileged motif found in numerous natural products and pharmaceuticals, making the precise control of its stereochemistry a critical objective.[1][2]

This document moves beyond standard protocols to address a common and often frustrating challenge: poor or inconsistent diastereoselectivity. Here, we will dissect the underlying causes of selectivity issues and provide structured, actionable solutions based on mechanistic principles and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses foundational questions regarding the factors that govern the stereochemical outcome of dihydrobenzofuran-forming reactions.

Q1: What are the primary factors that control diastereoselectivity in an intramolecular cyclization to form a dihydrobenzofuran?

A1: Diastereoselectivity is determined by the relative energy difference (ΔΔG‡) between the transition states leading to the different diastereomers. The smaller this energy difference, the lower the selectivity. Four primary experimental factors allow you to manipulate this energy landscape:

  • Catalyst and Ligand Architecture: In metal-catalyzed reactions, the ligand creates a chiral environment around the metal center. Its steric bulk and electronic properties dictate how the substrate can coordinate and the trajectory of the cyclization, directly influencing facial selectivity.[3][4][5][6]

  • Reaction Temperature: Lowering the temperature generally enhances selectivity. According to the Eyring equation, the impact of a given ΔΔG‡ on the product ratio is magnified at lower temperatures. However, be aware of rare cases where a reversal of selectivity can occur at different temperatures, a phenomenon known as the isoinversion principle.[7][8]

  • Solvent Environment: The solvent can preferentially stabilize one transition state over another through polarity effects, hydrogen bonding, or other specific interactions.[8][9] A systematic solvent screen is often a crucial step in optimization.

  • Substrate-Intrinsic Effects: The inherent structure of the substrate, including steric hindrance and the presence of directing groups, can create a strong bias for the formation of one diastereomer.[10][11] This is often referred to as substrate control.

Q2: My reaction gives the trans-diastereomer, but the literature and my desired natural product have a cis-relationship. How can I reverse the selectivity?

A2: Reversing diastereoselectivity requires altering the relative stability of the competing transition states. This is a significant challenge that often requires more than simple temperature or solvent changes. Key strategies include:

  • Ligand Modification: This is the most powerful tool in catalyst-controlled reactions. Switching from one class of ligand to another (e.g., a phosphine to an N-heterocyclic carbene) or even making subtle steric or electronic changes to the existing ligand can invert the selectivity.[4][6]

  • Substrate Modification: Introducing a bulky protecting group or a coordinating functional group can block one face of the substrate, forcing the cyclization to occur from the opposite side.[12]

  • Changing the Reaction Mechanism: If possible, employing a different synthetic methodology to forge the dihydrobenzofuran ring can lead to a different stereochemical outcome. For example, a reaction proceeding through an oxidative [3+2] cycloaddition will have a completely different set of stereodetermining interactions than an intramolecular Heck reaction.[3]

Q3: Why is my diastereoselectivity inconsistent between batches, even when I follow the protocol exactly?

A3: This common issue in process development often points to sensitivity to trace impurities or slight variations in reaction setup.

  • Water/Oxygen Sensitivity: Many organometallic catalysts and reagents are highly sensitive to moisture and air. Ensure all solvents and reagents are rigorously dried and reactions are run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: The purity of starting materials, catalysts, and ligands is paramount. Trace impurities can sometimes act as catalyst poisons or alter the catalytic cycle.

  • Reaction Concentration: While often overlooked, concentration can influence the aggregation state of the catalyst or the kinetics of competing pathways, thereby affecting selectivity. Maintain consistent concentrations across all scales.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific diastereoselectivity problems.

Problem: Poor or No Diastereoselectivity (Diastereomeric Ratio ≈ 1:1)

This outcome indicates that the transition states leading to both diastereomers are nearly identical in energy. The goal is to introduce factors that will differentiate them.

Troubleshooting Workflow The following diagram outlines a systematic approach to addressing poor diastereoselectivity.

G start Problem: Poor d.r. (~1:1) temp Step 1: Lower Temperature (e.g., RT -> 0°C -> -40°C) start->temp solvent Step 2: Screen Solvents (Vary polarity & coordinating ability) temp->solvent If minor improvement outcome_good Success: High d.r. Achieved temp->outcome_good If successful ligand Step 3: Modify Catalyst/Ligand (Increase steric bulk or change electronics) solvent->ligand If minor improvement solvent->outcome_good If successful substrate Step 4: Modify Substrate (Introduce steric bulk or directing group) ligand->substrate If still poor ligand->outcome_good If successful substrate->outcome_good If successful outcome_bad No Improvement: Re-evaluate Mechanism substrate->outcome_bad If no success

Caption: A systematic workflow for troubleshooting poor diastereoselectivity.

Detailed Solutions:

  • Temperature Reduction (Thermodynamic Handle):

    • Causality: The diastereomeric ratio (d.r.) is exponentially related to the difference in the free energies of activation (ΔΔG‡) and inversely related to the temperature (T). By lowering T, you make the reaction more sensitive to even small intrinsic energy differences between the two pathways.

    • Action: Decrease the reaction temperature incrementally. If your reaction runs at room temperature, try 0 °C, then -20 °C, and then -78 °C. Monitor reaction progress, as kinetics will slow significantly.

  • Solvent Screening (Environmental Control):

    • Causality: Solvents can stabilize transition states differently based on dipole moments and specific interactions (e.g., hydrogen bonding). A non-coordinating, non-polar solvent often provides a "cleaner" environment where the catalyst/ligand architecture is the dominant controlling element.[11] Conversely, a coordinating solvent might compete for a metal center, altering its steric environment.

    • Action: Perform a parallel screen of solvents with varying properties. A standard set might include Toluene (non-polar), Dichloromethane (DCM, polar aprotic), Tetrahydrofuran (THF, coordinating), and Acetonitrile (MeCN, polar aprotic).

    Table 1: Influence of Common Reaction Parameters on Diastereoselectivity

    Parameter General Trend for Improved Selectivity Mechanistic Rationale
    Temperature Decrease Magnifies the impact of small differences in activation energy (ΔΔG‡) between diastereomeric transition states.
    Solvent Decrease Polarity/Coordinating Ability Minimizes solvent interference and allows the catalyst's chiral environment to dominate stereocontrol.[8][11]
    Catalyst/Ligand Increase Steric Bulk Creates a more defined and constrained chiral pocket, forcing the substrate to approach from a specific trajectory.[4][5]

    | Concentration | Decrease (Dilution) | Can disfavor bimolecular side reactions or catalyst aggregation, leading to a more well-defined catalytic species. |

  • Catalyst/Ligand Modification (Steric & Electronic Control):

    • Causality: The ligand is arguably the most critical component for inducing asymmetry. Increasing the steric bulk of a ligand can create a more tightly controlled pocket around the metal, leading to better facial discrimination.[13]

    • Action: If using a known catalyst system (e.g., a Pd catalyst with a phosphine ligand), switch to a ligand with bulkier substituents (e.g., from PPh₃ to P(o-tolyl)₃ or JohnPhos). Alternatively, explore different classes of ligands entirely. Many transition metal-catalyzed approaches have been developed for dihydrobenzofuran synthesis, including those using Rhodium, Iridium, Copper, and Nickel, each compatible with a unique set of ligands.[3][14]

    General Catalytic Cycle and Point of Stereocontrol The diagram below illustrates a generalized metal-catalyzed intramolecular cyclization, highlighting the stereodetermining step.

    G sub Substrate + M(L)n int1 Oxidative Addition/Coordination sub->int1 int2 Key Intermediate [Substrate-M-L] int1->int2 int3 Intramolecular Cyclization (Stereodetermining Step) int2->int3 int4 Reductive Elimination int3->int4 Diastereomer A (Low Energy TS) int3->int4 Diastereomer B (High Energy TS) prod Product + M(L*)n int4->prod

    Caption: Generalized catalytic cycle showing the ligand's (L*) influence at the stereodetermining cyclization step.

Section 3: Key Experimental Protocols

These protocols provide a starting point for optimization experiments. Always perform reactions on a small scale when screening new conditions.

Protocol 1: General Procedure for a Catalytic Asymmetric Synthesis

This protocol is a representative example and should be adapted based on the specific literature procedure you are following.

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., a BINAP derivative, 6 mol%).

  • Inert Atmosphere: Seal the flask, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent and Reagents: Add the anhydrous solvent (e.g., Toluene, 0.1 M) via syringe. Add the substrate (1.0 equiv) and any other necessary reagents (e.g., a base like Cs₂CO₃, 1.2 equiv).[15][16]

  • Reaction: Place the flask in a pre-cooled bath at the desired temperature (e.g., 0 °C). Stir vigorously for the time specified in the literature or until TLC/LC-MS analysis shows consumption of the starting material.

  • Workup: Quench the reaction as appropriate (e.g., with saturated aq. NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy (by integrating distinct signals for each diastereomer) or chiral HPLC.

Protocol 2: Parallel Screening of Reaction Conditions

This method allows for the efficient testing of multiple parameters simultaneously.

  • Setup: Arrange an array of reaction vials (e.g., 2 mL autosampler vials) in a vial holder or an aluminum heating/cooling block. Add a small stir bar to each vial.

  • Stock Solutions: Prepare stock solutions of your substrate, catalyst, ligand, and any other reagents in the appropriate anhydrous solvent. This ensures accurate and consistent dispensing.

  • Dispensing:

    • Variable Parameter: To each vial, add the variable you are testing (e.g., for a solvent screen, add 0.5 mL of Toluene to vial 1, 0.5 mL of THF to vial 2, etc.).

    • Fixed Parameters: Add the required volumes of the stock solutions for the fixed parameters to each vial via syringe or micropipette.

  • Execution: Seal the vials with screw caps containing septa. Purge with an inert gas using a manifold. Place the block on a stirrer plate and set it to the desired temperature.

  • Monitoring & Analysis: After the designated reaction time, take a small aliquot from each vial for LC-MS or TLC analysis to assess conversion and d.r. This allows for rapid identification of promising conditions.

By applying these structured troubleshooting principles and experimental protocols, you can more effectively diagnose and solve challenges with diastereoselectivity, accelerating your progress toward the efficient and stereocontrolled synthesis of complex dihydrobenzofuran targets.

References

  • Chemistry. 2006 Nov 24;12(34):8762-9.

  • Organic Letters.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • Synfacts 2019, 15(09), 0980.

  • RSC Advances.

  • RSC Advances. 2024; 14(20): 14197–14238.

  • Molecules. 2018 Nov; 23(11): 2996.

  • Organic & Biomolecular Chemistry, 2022,20, 37-41.

  • Organic Chemistry Portal.

  • Organic Preparations and Procedures International, 41:4, 267-314.

  • J. Chem. Soc., Perkin Trans. 1, 2000, 4464-4468.

  • BenchChem.

  • Chemical Communications (RSC Publishing).

  • Organic & Biomolecular Chemistry, 2022, 20, 3505-3509.

  • eScholarship, University of California.

  • ResearchGate.

  • Organic Letters 2011, 13 (20), 5480-5483.

  • Angewandte Chemie (International ed. in English). 2013 Dec 9; 52(50): 13385–13388.

  • The Journal of Organic Chemistry 2023, 88 (1), 269-280.

  • Journal of the South African Chemical Institute, 2020, 73, 38-44.

  • ResearchGate.

  • The Journal of Organic Chemistry 2006, 71 (15), 5704-5712.

  • J-GLOBAL.

  • Molecules. 2021 Jul; 26(14): 4323.

  • Chemical Society Reviews, 2009, 38, 782-793.

  • ARKIVOC 2016 (v) 362-375.

  • ResearchGate.

  • Organic Letters 2022, 24 (31), 5821-5825.

  • ChemRxiv.

  • Molecules. 2015 Apr; 20(4): 7127–7143.

  • Organic Chemistry Portal.

  • Organic Letters. 2024 Oct 18;26(41):8798-8802.

  • ChemPhysChem. 2022 Nov 21; 23(22): e202200377.

  • Angewandte Chemie (International ed. in English). 2008; 47(48): 9315–9318.

  • The Journal of Organic Chemistry 1991, 56 (6), 2146-2150.

  • ResearchGate.

Sources

Catalyst Selection for Efficient Benzofuran Ring Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzofuran ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the synthesis of benzofuran derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guide: Common Issues in Benzofuran Synthesis

This section addresses common problems encountered during the catalytic synthesis of benzofurans, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is not producing the desired benzofuran, or the yield is significantly lower than expected. What are the likely causes and how can I fix it?

Answer:

Low or no yield in benzofuran synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Cause 1: Catalyst Inactivity or Decomposition

  • Insight: Palladium, copper, and gold catalysts, while robust, can be sensitive to air, moisture, and impurities in the starting materials or solvents.[1][2] Palladium(0) species, often the active catalyst in cross-coupling reactions, can be oxidized to inactive Palladium(II) if oxygen is not rigorously excluded.

  • Solution:

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.

    • Ligand Protection: The choice of ligand is crucial as it stabilizes the metal center. For palladium-catalyzed reactions like Sonogashira coupling followed by cyclization, phosphine ligands such as PPh₃ or PCy₃ are common.[3][4] If the ligand is degrading, consider using more robust Buchwald or Herrmann-type ligands.

Potential Cause 2: Inappropriate Base or Solvent

  • Insight: The base plays a critical role in many benzofuran syntheses, such as promoting the deprotonation of a phenol or neutralizing acids formed during the reaction.[5] The solvent affects solubility, reaction rate, and catalyst stability.

  • Solution:

    • Base Screening: The choice of base is highly dependent on the reaction mechanism. For intramolecular cyclizations of o-alkynylphenols, inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective.[5][6] Amine bases such as triethylamine (TEA) are commonly used in Sonogashira couplings.[3][7] If your reaction is sluggish, screen a panel of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, DBU).

    • Solvent Optimization: Solvents like DMF, toluene, and acetonitrile are frequently used.[8] Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[8] If solubility is an issue, consider a different solvent system. For instance, in some palladium-catalyzed reactions, a polar aprotic solvent like DMF is preferred, while in others, a non-polar solvent like toluene gives better results.[3][7]

Potential Cause 3: Substrate-Related Issues

  • Insight: The electronic properties of your starting materials can significantly impact the reaction outcome. Electron-withdrawing groups on the phenol ring can make the hydroxyl group more acidic but may also deactivate the aromatic ring towards certain electrophilic steps. Conversely, electron-donating groups can enhance reactivity.[3][7]

  • Solution:

    • Electronic Effects: If your substrate contains strong electron-withdrawing groups, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.[3] For substrates with electron-donating groups that lead to high yields, you might be able to reduce catalyst loading or reaction times.[7]

    • Starting Material Purity: Impurities in your starting materials can poison the catalyst. Ensure your phenols, alkynes, and any other reagents are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the benzofuran, but I am also getting significant amounts of side products. How can I improve the selectivity?

Answer:

Side product formation is a common challenge and often points to a lack of selectivity in one or more steps of the reaction sequence.

Potential Cause 1: Homocoupling of Alkynes (in Sonogashira-type reactions)

  • Insight: In palladium/copper co-catalyzed Sonogashira reactions, the homocoupling of the terminal alkyne to form a diyne is a frequent side reaction. This is often promoted by the presence of oxygen.

  • Solution:

    • Strictly Anaerobic Conditions: As with low yield issues, ensure your reaction is free of oxygen.

    • Copper Co-catalyst: The copper co-catalyst (e.g., CuI) is crucial for the Sonogashira coupling.[3][7] Ensure you are using an appropriate amount. In some cases, running the reaction "copper-free" can minimize homocoupling, although this may require a different palladium catalyst and ligand system.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Potential Cause 2: Isomerization or Decomposition of Starting Materials or Products

  • Insight: The reaction conditions (temperature, base) might be too harsh, leading to the decomposition of sensitive functional groups on your starting materials or the desired benzofuran product.

  • Solution:

    • Milder Conditions: Try running the reaction at a lower temperature or for a shorter duration.[8]

    • Weaker Base: If you suspect the base is causing decomposition, switch to a milder base. For example, if you are using a strong base like DBU, try a carbonate base like K₂CO₃.[5]

Workflow for Troubleshooting Low Selectivity

G start Low Selectivity Observed check_homocoupling Is alkyne homocoupling occurring? start->check_homocoupling anaerobic Improve Anaerobic Conditions check_homocoupling->anaerobic Yes check_decomposition Are starting materials or product decomposing? check_homocoupling->check_decomposition No optimize_cu Optimize Copper Co-catalyst anaerobic->optimize_cu end Improved Selectivity optimize_cu->end milder_conditions Use Milder Conditions (Lower T, Shorter Time) check_decomposition->milder_conditions Yes check_decomposition->end No weaker_base Switch to a Weaker Base milder_conditions->weaker_base weaker_base->end

Caption: Troubleshooting workflow for low selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my benzofuran synthesis?

A1: The optimal catalyst depends heavily on the synthetic route you are employing. Here is a general guide:

  • Palladium Catalysts: These are the most versatile and widely used catalysts for benzofuran synthesis.[1][3][7] They are particularly effective for reactions involving cross-coupling steps, such as the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[1][3][7] Palladium acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are common choices.[3][4][7]

  • Copper Catalysts: Copper catalysts are often used as co-catalysts with palladium in Sonogashira reactions.[3][7] They are also employed in their own right for intramolecular C-O bond formation, particularly in the cyclization of o-halobenzyl ketones.[2][9] Copper iodide (CuI) is a frequently used copper source.[3][7]

  • Gold and Silver Catalysts: Gold and silver catalysts are known for their ability to activate alkynes towards nucleophilic attack.[3][7][10] They are particularly useful for the intramolecular hydroalkoxylation of o-alkynylphenols. A combination of a gold catalyst like JohnPhosAuCl with a silver salt such as AgNTf₂ can be effective.[3][7]

  • Metal-Free Conditions: For certain substrates, particularly activated o-alkynylphenols, benzofuran formation can be achieved under metal-free conditions using a strong base like phosphazene P4-tBu or even Cs₂CO₃ under mild conditions.[6][11]

Catalyst Selection Summary

Catalyst TypeCommon ExamplesTypical ApplicationKey Considerations
Palladium Pd(OAc)₂, Pd(PPh₃)₂Cl₂Sonogashira coupling/cyclization, Heck reactionRequires a ligand, can be sensitive to air.[3][7][12]
Copper CuI, Cu(OTf)₂Co-catalyst in Sonogashira, intramolecular cyclizationCan promote alkyne homocoupling.[2][3][7]
Gold/Silver JohnPhosAuCl/AgNTf₂Intramolecular hydroalkoxylation of alkynesMilder conditions, good for complex molecules.[3][7][10]
Ruthenium Ru-based complexesIsomerization followed by ring-closing metathesisOffers alternative reaction pathways.[13]
Metal-Free Cs₂CO₃, P4-tBuBase-promoted cyclization of activated substratesAvoids metal contamination, cost-effective.[6][11]

Q2: What is the role of ligands in palladium-catalyzed benzofuran synthesis, and how do I choose one?

A2: In palladium catalysis, ligands are crucial for stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. The choice of ligand can dramatically affect the outcome of your synthesis.

  • Triphenylphosphine (PPh₃): A common, relatively inexpensive, and versatile ligand used in many palladium-catalyzed reactions, including Sonogashira couplings.[3][7]

  • Tricyclohexylphosphine (PCy₃): A more electron-rich and bulky ligand than PPh₃.[3][4] This can sometimes lead to higher catalytic activity.

  • Buchwald Ligands (e.g., SPhos, XPhos): These are sterically hindered biaryl phosphine ligands that can significantly enhance the efficiency of cross-coupling reactions, often allowing for lower catalyst loadings and milder reaction conditions.

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, making them highly active and robust catalysts.

Decision Tree for Ligand Selection

G start Starting a Pd-catalyzed reaction standard_sonogashira Is it a standard Sonogashira coupling? start->standard_sonogashira yes_standard Start with PPh3 standard_sonogashira->yes_standard Yes no_standard Is the reaction sluggish or low-yielding? standard_sonogashira->no_standard No end Optimized Ligand Choice yes_standard->end yes_sluggish Try a more electron-rich ligand like PCy3 no_standard->yes_sluggish Yes no_sluggish Are you working with challenging substrates? no_standard->no_sluggish No yes_sluggish->end yes_challenging Consider a Buchwald ligand (e.g., SPhos) or an NHC ligand no_sluggish->yes_challenging Yes yes_challenging->end

Caption: A decision-making guide for ligand selection.

Q3: Can I run my benzofuran synthesis open to the air?

A3: Generally, it is not recommended to run transition-metal-catalyzed reactions open to the air, especially those involving palladium(0) intermediates which are prone to oxidation.[1] Oxygen can deactivate the catalyst, leading to lower yields and the formation of side products like alkyne homodimers in Sonogashira reactions. While some modern, highly robust pre-catalyst systems show some tolerance to air, it is always best practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and optimal results. For metal-free, base-promoted cyclizations, the sensitivity to air is generally lower, but it is still good practice to exclude moisture.[6]

Experimental Protocol Example: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a general guideline for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

  • o-iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.

References

  • de Oliveira, B. F., da Silva, G. Q., & de F. F. M. da Costa, M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Babar, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Babar, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. [Link]

  • Choudhury, D., et al. (2023). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ResearchGate. [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Cimini, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2017). Reaction conditions for the synthesis of benzofuran 14. ResearchGate. [Link]

  • Southwestern University. (2024). Novel Gold(I) Catalysis Synthesis of Benzofurans. Southwestern University. [Link]

  • Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Wang, Z., et al. (2011). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications. [Link]

  • Zhang, J., et al. (2009). Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction. ResearchGate. [Link]

  • Babar, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Zhang, Q., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PubMed Central. [Link]

  • Wang, W., et al. (2015). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. PubMed Central. [Link]

  • Google Patents. (2012). Chemical processes for the manufacture of substituted benzofurans.
  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • Cimini, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Oreate AI Blog. (2026). Copper-Catalyzed Tandem Reactions for the Synthesis of Benzofuranone Derivatives. Oreate AI Blog. [Link]

  • ResearchGate. (2023). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Babar, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Liu, T., et al. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. [Link]

Sources

Technical Support Center: Solvent Effects on Oxidative Coupling for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the oxidative coupling synthesis of dihydrobenzofurans. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide field-proven insights to help you overcome common challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on mechanistic principles and validated experimental observations.

Q1: My reaction has a very low yield or has stalled completely. TLC analysis shows mostly unreacted starting material. What's wrong?

A1: This is a common issue that can often be traced back to solvent-related problems, primarily concerning solubility, catalyst activation, or reaction kinetics.

  • Pillar 1: Solubility and Catalyst Activation. The fundamental prerequisite for any reaction is that all components—substrates, oxidant, and catalyst—are sufficiently soluble to interact. In many palladium-catalyzed cross-couplings, the active catalytic species is a monomeric form derived from a precatalyst like trimeric palladium acetate.[1] Highly polar solvents like NMP or DMF are more effective at breaking down these trimers into the active monomeric form compared to non-polar solvents like toluene.[1] If your catalyst or substrates are not dissolving, the reaction cannot proceed.

    • Troubleshooting Steps:

      • Observe Solubility: First, visually inspect the reaction mixture. Is the catalyst fully dissolved? Are the starting materials in solution at the reaction temperature?

      • Solvent Swap: If solubility is an issue, consider switching to a solvent with higher dissolving power for your specific substrates. Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are excellent starting points as they dissolve a wide range of organic compounds and many inorganic salts.[1]

      • Temperature Adjustment: Increasing the temperature can improve solubility and reaction rate. Ensure your chosen solvent has an appropriate boiling point for the desired temperature. Some oxidative couplings show improved conversion and selectivity at elevated temperatures (e.g., refluxing in acetonitrile).[2]

  • Pillar 2: Reaction Kinetics and Transition State Stabilization. The rate-determining step in many oxidative couplings is the oxidative addition. The energy barrier for this step can be significantly influenced by the solvent.[3] Polar solvents tend to stabilize polar or charged transition states, lowering the activation energy and accelerating the reaction.[3][4]

    • Troubleshooting Steps:

      • Increase Solvent Polarity: If your reaction is sluggish in a non-polar solvent like toluene or dioxane, switching to a more polar solvent like acetonitrile or DMF could increase the rate. Computational studies on Pd/NHC-catalyzed couplings have shown that activation barriers can be significantly lower in polar solvents.[3]

      • Consider Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar and can promote challenging cyclizations, including [3+2] annulations, to achieve higher yields.[5][6]

Q2: The reaction works, but I'm getting a poor diastereoselective ratio (e.g., a mix of trans and cis isomers). How can I improve this?

A2: Diastereoselectivity in dihydrobenzofuran synthesis is often controlled by the mechanism of the ring-closing step. The solvent can influence the conformation of key intermediates, thereby affecting the stereochemical outcome.

  • Pillar 1: Mechanistic Pathway. The oxidative coupling of phenylpropanoids, for example, is often diastereoselective, yielding the trans isomer as the major product.[2] This selectivity arises from the sterically favored arrangement of the radical intermediates during the C-C bond formation and subsequent cyclization.

    • Troubleshooting Steps:

      • Solvent Screening: The literature shows that solvent choice can be critical for selectivity. In a study on silver(I)-promoted oxidative coupling, acetonitrile provided the best balance between conversion and selectivity for the desired trans product compared to dichloromethane or benzene/acetone mixtures.[2][7]

      • Analyze Intermediates: If possible, use spectroscopic methods like NMR to study the reaction mixture. The presence of specific intermediates might suggest a mechanistic pathway that is sensitive to solvent effects. The coupling constants of the benzylic protons in the final product can confirm the stereochemistry (J = 8.0–9.5 Hz for cis and J = 4.0–6.5 Hz for trans).[8]

Q3: My reaction is messy. I'm forming multiple side products, including homocoupled dimers of my starting materials.

A3: The formation of multiple products indicates a loss of selectivity, which can be either chemoselectivity (reacting at the wrong site) or a competition between desired cross-coupling and undesired homo-coupling.

  • Pillar 1: Chemoselectivity Control. In substrates with multiple potential reaction sites (e.g., an aryl chloride and an aryl triflate), solvent choice can be the deciding factor.

    • Insight: Polar aprotic solvents like MeCN, DMF, and DMSO are known to favor oxidative addition at the more electrophilic C-OTf bond in palladium-catalyzed Suzuki-Miyaura couplings.[4][9] This is because they effectively stabilize the highly polar, anionic transition state of the nucleophilic displacement pathway.[4][10] Conversely, non-polar solvents favor reaction at the C-Cl bond.[9]

    • Troubleshooting Steps:

      • Match Solvent to Desired Reactivity: If you want to react at a triflate site, use a polar solvent like DMF. If you want to favor a halide site, use a non-polar solvent like toluene.

      • Avoid Oversimplification: Be aware that this trend is not universal for all polar solvents. Protic solvents (water, alcohols) and some polar aprotic solvents (acetone, MeNO₂) can behave like non-polar solvents, favoring C-Cl coupling. The coordinating ability of the solvent with the metal center also plays a complex role.[9]

  • Pillar 2: Suppressing Homo-Coupling. Homo-coupling is a common side reaction, especially in photocatalytic or radical-based mechanisms.

    • Insight: The relative rates of cross-coupling versus homo-coupling can be tuned by reactant concentration and solvent. In a visible-light TiO₂-catalyzed synthesis, it was found that reducing the equivalence of one coupling partner improved the yield of the desired hetero-dimer significantly.[11]

    • Troubleshooting Steps:

      • Optimize Stoichiometry: Systematically vary the ratio of your coupling partners.

      • Solvent Screening: A solvent screen is crucial. A study on oxidative decarboxylative cycloetherification found that dichloromethane (CH₂Cl₂) provided cleaner and higher-yielding reactions compared to other common organic solvents.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of oxidative coupling for dihydrobenzofuran synthesis, and where does the solvent intervene?

A1: While multiple mechanisms exist depending on the catalyst and oxidant, a common pathway, particularly for phenol coupling, involves the formation of a phenoxy radical or a radical cation.[2][13]

  • Oxidation: The phenolic starting material is oxidized (by a metal oxidant like Ag₂O, an organic oxidant, or a photocatalyst) to form a phenoxy radical intermediate.[2][13]

  • Dimerization/Coupling: Two radical intermediates couple, or one radical intermediate is attacked by a neutral olefin molecule. This forms the key C-C or C-O bond.

  • Cyclization: An intramolecular reaction occurs where the hydroxyl group attacks an activated double bond or another suitable position to form the five-membered dihydrofuran ring.

The solvent plays a critical role at each stage:

  • Stabilization: It stabilizes the charged or radical intermediates formed during oxidation. Polar solvents are particularly effective at stabilizing charged intermediates like radical cations.[4]

  • Kinetics: It modulates the energy of the transition states, directly affecting the reaction rate.[3]

  • Selectivity: It can influence which of several possible reaction pathways is favored, thereby controlling chemo- and diastereoselectivity.[9]

G cluster_0 Mechanism Overview Start Phenol Substrate + Olefin Oxidation Step 1: Oxidation (e.g., Ag(I), Photocatalyst) Start->Oxidation Intermediate Phenoxy Radical / Cation Intermediate Oxidation->Intermediate Coupling Step 2: C-C or C-O Bond Formation Intermediate->Coupling Cyclization Step 3: Intramolecular Cyclization Coupling->Cyclization Product Dihydrobenzofuran Cyclization->Product Solvent Solvent Influence Solvent->Intermediate Stabilizes Intermediate Solvent->Coupling Affects Selectivity & Rate

Caption: Simplified mechanism of oxidative coupling.

Q2: How does solvent polarity directly influence the reaction?

A2: Solvent polarity is one of the most significant factors. As a general rule, reactions that proceed through polar or charged transition states are accelerated by polar solvents.[3][4] For example, the oxidative addition of an aryl triflate to a Pd(0) complex proceeds via a highly polar, nucleophilic displacement pathway. This transition state is stabilized to a much greater extent in polar solvents like DMF than in non-polar solvents, leading to faster reaction rates.[4][10] However, the relationship is not always linear with the solvent's dielectric constant; specific solvent-solute interactions can be more important.[9]

Q3: What are the most commonly used solvents, and what are their pros and cons?

A3: The choice is highly dependent on the specific reaction (e.g., catalyst system, substrates).

Solvent ClassExamplesProsCons
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOExcellent dissolving power for a wide range of substrates and salts.[1] Can accelerate reactions and switch selectivity.[2][9]Higher boiling points can make removal difficult. Can coordinate to metal centers, affecting catalysis.
Non-Polar Toluene, Benzene, DioxaneUseful for reactions proceeding through non-polar transition states.[4] Can provide opposite selectivity to polar solvents.[9]Poor solubility for polar reagents and inorganic salts. Often higher toxicity (e.g., Benzene).
Chlorinated Dichloromethane (DCM), ChloroformGood general-purpose solvents with moderate polarity. Can provide clean reactions and high yields in specific cases.[12]Environmental and health concerns.
Polar Protic Water, Methanol, Ethanol, HFIP, TFECan act as H-bond donors.[4] Fluorinated alcohols (HFIP, TFE) are highly polar and can enable difficult transformations.[5][6]Can interfere with reactions involving strong bases or water-sensitive reagents.
Q4: Are there "greener" solvent choices available?

A4: Yes. There is a significant push towards more environmentally benign solvents. For the oxidative coupling synthesis of dihydrobenzofuran neolignans, acetonitrile has been identified as a "greener" alternative to commonly used solvents like dichloromethane and benzene.[2][14] It offers a better balance of conversion and selectivity, has lower toxicity, and is more easily recycled.[2][7] Additionally, using water as a solvent, where possible, is an excellent green chemistry practice.[15]

Q5: How do solvent properties other than polarity affect the reaction?

A5: While polarity is key, other properties are also influential:

  • Coordinating Ability: Solvents like DMF, DMSO, and acetonitrile can act as ligands, coordinating to the metal catalyst. This can stabilize the catalyst but may also inhibit reactivity by blocking open coordination sites needed for the catalytic cycle.[4]

  • Hydrogen Bonding: Solvents can be hydrogen bond donors (e.g., alcohols) or acceptors (e.g., ethers, DMF). For substrates with functional groups capable of hydrogen bonding (like -NH₂ or -OH), a solvent with high hydrogen bond basicity can alter the substrate's electron density, deactivating it toward oxidative addition.[4]

  • Viscosity and Surface Tension: These bulk properties can affect mass transport and reaction rates, although they are generally considered secondary effects compared to polarity and coordinating ability.

Part 3: Data Summary & Experimental Protocol

Solvent Effects on Ag₂O-Promoted Oxidative Coupling

The following table summarizes data from the optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans, demonstrating the profound impact of solvent choice on both substrate conversion and selectivity towards the desired product.[2]

Solvent SystemSubstrateConversion (%)Selectivity (%)
CH₂Cl₂I100.022.0
II100.020.0
Benzene/Acetone (6:4)I100.035.3
II100.039.4
MethanolI100.019.4
II100.025.1
Acetonitrile I 100.0 78.1
II 100.0 60.6

Data adapted from Dias, et al. (2021).[2] Substrate I: methyl p-coumarate; Substrate II: methyl ferulate.

General Experimental Protocol (Illustrative)

This protocol for a silver-promoted oxidative coupling highlights critical solvent-dependent steps.

  • Reagent Preparation: In a round-bottom flask, dissolve the phenylpropanoid starting material (1.0 equiv) in the chosen solvent (e.g., Acetonitrile, see table above for optimized choice). [Critical Step: Ensure complete dissolution. If the substrate is not soluble, the reaction will be inefficient.]

  • Reaction Setup: In a separate flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere (N₂ or Ar), add the oxidant (e.g., Ag₂O, 0.5 equiv).

  • Initiation: Transfer the substrate solution to the flask containing the oxidant via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [Critical Step: Reaction time can vary significantly with solvent. Acetonitrile was found to reduce reaction times from 20h to 4h compared to other solvents.][2]

  • Workup: Upon completion, cool the mixture, filter it through a pad of Celite to remove the silver salts, and wash the pad with the reaction solvent .

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Caption: A workflow for troubleshooting common solvent-related issues.

References

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Oxidative decarboxylative ammonium hypoiodite-catalysed dihydrobenzofuran synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. [Link]

  • SynOpen. Thieme Connect. [Link]

  • Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis Online. [Link]

  • Diastereoselective trans 2, 3-dihydrobenzofuran derivatives: Iodine catalyzed, Aqueous mediated Tandem synthesis. SSRN. [Link]

  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. PMC. [Link]

  • Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]

  • Visible-light TiO₂-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. RSC Publishing. [Link]

Sources

Managing scalability issues in Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support center for the scalable production of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate . It is designed for process chemists and engineers moving from gram-scale optimization to kilogram-scale pilot production.[1]

Status: Operational | Version: 2.4 | Topic: Process Scalability & Troubleshooting

Executive Summary

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a critical pharmacophore, often serving as the scaffold for 5-HT4 receptor agonists (e.g., Prucalopride intermediates).[1] Scalability challenges primarily stem from the double alkylation cyclization step, which is prone to dimerization, oxidation, and exotherms. This guide standardizes the 2,3-dihydroxybenzoate + 1,2-dihaloethane route, prioritizing safety and impurity control.[1]

Module 1: Synthesis Route & Reaction Engineering[3]

The Validated Pathway

The most robust scalable route involves the annulation of Ethyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (EDB) or 1,2-dichloroethane (EDC).

Reaction Logic:

  • Substrate: Ethyl 2,3-dihydroxybenzoate (prepared via esterification of 2,3-dihydroxybenzoic acid).[1]

  • Reagent: 1,2-Dibromoethane (preferred for pilot scale due to higher reactivity than dichloro- analog).[1]

  • Base: Potassium Carbonate (

    
    ) – Anhydrous, milled.[1]
    
  • Solvent: Acetone (reflux) or DMF (80-100°C). Recommendation: Use Methyl Ethyl Ketone (MEK) for scale-up to balance reaction rate and solvent recovery.[1][2]

Mechanistic Workflow

The reaction proceeds via a double


 mechanism.[1] The phenolic hydroxyl at position 2 is typically more acidic due to intramolecular hydrogen bonding with the ester, but the hydroxyl at position 3 is less sterically hindered.[1] Control of stoichiometry is vital to prevent intermolecular bridging (dimerization).[1]

ReactionPathway SM Ethyl 2,3-dihydroxybenzoate Inter Mono-alkylated Intermediate (Transient) SM->Inter 1st Alkylation EDB 1,2-Dibromoethane (Excess) EDB->Inter Base K2CO3 / MEK Reflux Base->Inter Prod Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Inter->Prod Cyclization (Fast) Impurity1 Impurity A: Dimer (Bridged) Inter->Impurity1 Intermolecular Rxn (Low Dilution) Impurity2 Impurity B: Vinyl Ether Inter->Impurity2 Elimination (-HBr)

Figure 1: Reaction pathway showing the desired cyclization versus competitive impurity formation.

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
Low Yield (<60%) Competitive dimerization (Impurity A).[1][2]Increase Dilution: Maintain solvent volume >10 L/kg. Reverse Addition: Add base slowly to the phenol/EDB mixture.[1]
Dark/Black Mixture Oxidation of catechol moiety.[1][2]Inert Atmosphere: Sparge solvent with

for 30 min prior to heating.[1][2] Ensure strict

blanket.
Stalled Reaction Particle size of

too large.
Surface Area: Use milled/micronized

.[1][2] Add 5 mol% KI or TBAI as a phase transfer catalyst if using chlorinated reagents.[1]
Vinyl Impurity Overheating causing E2 elimination.[1][2]Temp Control: Limit jacket temperature. Do not exceed 85°C if using MEK.[1]

Module 2: Process Safety & Hazard Management

Critical Hazard: 1,2-Dibromoethane (EDB)

EDB is a potent carcinogen and volatile alkylating agent.[1]

  • Engineering Control: Use a closed reactor system with a caustic scrubber (NaOH) connected to the vent to neutralize HBr and trap EDB vapors.[1]

  • Destruction: Quench excess EDB in the filtrate with aqueous amine (e.g., ethanolamine) or thiols before waste disposal.[1]

Thermal Hazards

The alkylation is exothermic.[1]

  • Adiabatic Potential: High.[1][2]

  • Control Strategy:

    • Charge Phenol and EDB in solvent.[1]

    • Heat to reflux.[1]

    • Dose Base: Add solid

      
       via a solids-addition funnel or screw feeder in portions. This limits the reaction rate by base availability.[1]
      

Module 3: Work-up & Purification[1][2][4]

Isolation Protocol
  • Filtration: Hot filtration is required to remove inorganic salts (KBr/KCl).[1]

    • Note: Salts can trap product.[1] Wash the filter cake with hot MEK (2x bed volume).

  • Solvent Swap: Distill off MEK/Acetone and swap to Ethanol or Isopropanol for crystallization.[1][2]

    • Warning: Do not distill to dryness; catechols can decompose.[1]

  • Crystallization:

    • Cool the alcoholic solution to 0-5°C.

    • Seed with pure crystal (0.5 wt%) at saturation temperature.[1]

    • If oiling out occurs, use a Methanol/Water gradient (add water slowly to methanolic solution).[1]

Purification Troubleshooting
IssueObservationSolution
Oiling Out Product separates as a liquid phase instead of crystals.Solvent Choice: Switch to Heptane/Ethyl Acetate (9:1).[1][2] The ester is lipophilic; non-polar solvents often promote better crystal growth.[1]
Colored Product Pink/Brown hue persists after crystallization.[1][2]Charcoal Treatment: Reflux with activated carbon (5 wt%) in Ethanol for 30 mins, then filter hot over Celite.
High Bromide Content Residual inorganic salts.[1][2]Water Wash: Dissolve crude in EtOAc and wash with water/brine before crystallization.[1][2]

Module 4: Quality Control & Impurity Profile

Impurity Identification

To ensure "Self-Validating" purity, you must monitor these specific retention times (relative to product) via HPLC:

  • Starting Material (Ethyl 2,3-dihydroxybenzoate): RRT ~0.8. Indicates incomplete reaction.[1]

  • Impurity A (Dimer): RRT ~1.5. Highly lipophilic.[1] Result of low dilution.[1]

  • Impurity B (Vinyl Ether): RRT ~1.1. Result of elimination.

Analytical Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

QC_Decision_Tree Start Crude Product Analysis CheckSM SM > 0.5%? Start->CheckSM CheckDimer Dimer > 1.0%? CheckSM->CheckDimer No Recrys Recrystallize (EtOH/H2O) CheckSM->Recrys Yes CheckColor Color Check: White/Off-white? CheckDimer->CheckColor No Reslurry Reslurry in Cold Heptane CheckDimer->Reslurry Yes (Dimer is lipophilic) Carbon Carbon Treatment (EtOAc soln) CheckColor->Carbon No (Colored) Release Release Batch CheckColor->Release Yes Recrys->CheckSM Reslurry->CheckDimer Carbon->CheckColor

Figure 2: Quality Control Decision Tree for purification logic.

FAQ: Frequently Asked Questions

Q: Can I use 1,2-dichloroethane (EDC) instead of dibromoethane (EDB) to save cost? A: Yes, but EDC is significantly less reactive. You must use a pressurized vessel (autoclave) at 110-120°C or add a catalyst like Potassium Iodide (Finkelstein reaction) to generate the iodo-intermediate in situ.[1] For pilot scale (<10kg), EDB is recommended to avoid pressure equipment.[1]

Q: Why is the order of addition critical? A: Adding the base to the phenol/EDB mixture ensures that the phenoxide anion is generated slowly and immediately reacts with the excess EDB surrounding it.[1] If you add EDB to a mixture of Phenol and Base, you create a high concentration of phenoxide relative to alkylating agent, favoring the attack of a second phenoxide on the mono-alkylated intermediate (Dimerization).

Q: The product has a low melting point and is difficult to dry.[1] What do I do? A: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate can form a low-melting eutectic with impurities.[1][2] Ensure the "Dimer" impurity is <0.5%.[1] If drying is slow, melt the product (if MP < 60°C) and strip residual solvent under high vacuum as a melt, then solidify by casting into trays.

References

  • Synthesis of 2,3-dihydrobenzofuran derivatives

    • Title: Preparation method of 2,3-dihydrobenzofuran compound (Patent CN102942542A).[1]

    • Source: Google Patents.[1]

    • URL
  • Alkylation of Catechols (General Protocol)

    • Title: Synthesis of 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID.[1][3][4]

    • Source: ChemicalBook / Monatshefte für Chemie (1990).[1][3]

  • Safety Data & Properties

    • Title: Ethyl 2,3-dihydrobenzofuran-7-carboxyl
    • Source: PubChem.[1]

    • URL:[Link][1][2]

  • Mechanistic Insight (Catechol Oxidation)

    • Title: Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II).[1][5]

    • Source: PubMed (NIH).[1]

    • URL:[Link]

Sources

Stability and degradation pathways of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our approach is rooted in established principles of chemical stability and degradation, ensuring that the information provided is both accurate and practical for your experimental needs.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and handling of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

Q1: What is the general stability profile of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate?

A: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a molecule possessing two primary functional groups that dictate its stability: an ethyl ester and a dihydrobenzofuran ring system. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. The dihydrobenzofuran moiety can be sensitive to oxidation, which can lead to aromatization, forming the corresponding benzofuran.[1] Overall, the compound is expected to be reasonably stable under neutral, anhydrous conditions, protected from light and strong oxidizing agents.

Q2: What are the primary degradation pathways I should be aware of?

A: The two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ethyl ester bond to form 2,3-dihydro-1-benzofuran-7-carboxylic acid and ethanol. This is accelerated by acidic or basic conditions.[2]

  • Oxidation: Aromatization of the dihydrofuran ring to yield Ethyl 1-benzofuran-7-carboxylate. This can be promoted by exposure to air (auto-oxidation), chemical oxidants, or certain catalytic conditions.[3][4]

Q3: How should I store this compound to ensure long-term stability?

A: For optimal long-term stability, store Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Protect it from light by using an amber vial or by storing it in a dark location. Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents.

Q4: Is this compound sensitive to light?

A: Benzofuran and its derivatives can be susceptible to photodegradation.[5][6] While specific data for this molecule is limited, it is best practice to assume photosensitivity. Experiments should be conducted in low-light conditions or with appropriate light protection for solutions and solid samples to prevent potential photolytic degradation pathways from being initiated.

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development used to understand the intrinsic stability of a molecule.[7][8][9] This section provides guidance on troubleshooting common issues encountered during these studies with Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

Issue 1: Rapid and Excessive Degradation Observed Under Basic Conditions

Scenario: You are performing a basic hydrolysis study (e.g., 0.1 M NaOH at 60°C) and find that over 90% of the parent compound has degraded within the first hour, making it difficult to study the degradation kinetics.

Root Cause Analysis: The ester linkage in Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is highly susceptible to base-catalyzed hydrolysis, a process also known as saponification.[2] This reaction is typically much faster than acid-catalyzed hydrolysis for esters. The conditions you have chosen are likely too harsh for this particular molecule.

Troubleshooting Steps & Solutions:

  • Reduce Molarity of Base: Decrease the concentration of NaOH from 0.1 M to a lower concentration, such as 0.01 M or even 0.001 M. This will slow down the reaction rate to a more manageable level.

  • Lower the Temperature: Perform the study at a lower temperature. Instead of 60°C, try room temperature (~25°C) or 40°C. The rate of chemical reactions, including hydrolysis, generally decreases significantly with temperature.

  • Time-Point Optimization: If you must use stronger conditions, adjust your sampling schedule to include very early time points (e.g., 5, 15, and 30 minutes) to capture the initial degradation profile before the parent compound is completely consumed.

Expected Outcome: By moderating the conditions, you should aim for a target degradation of 10-30% over a reasonable timeframe (e.g., 24-48 hours). This allows for accurate kinetic profiling and the identification of primary degradation products.

Issue 2: No Significant Degradation Detected in Oxidative Stress Testing

Scenario: You have exposed the compound to 3% hydrogen peroxide (H₂O₂) at room temperature for 48 hours, but your analytical method (e.g., HPLC-UV) shows no significant decrease in the parent peak and no new impurity peaks.

Root Cause Analysis: While the dihydrobenzofuran ring is susceptible to oxidation, the reaction may require more forcing conditions or a different type of oxidant to proceed at an appreciable rate. The activation energy for the oxidation of this specific heterocyclic system might not be met under these mild conditions. Dihydrobenzofurans can be oxidized, but the conditions are critical.[3][10]

Troubleshooting Steps & Solutions:

  • Increase Temperature: Gently heat the reaction mixture. A modest increase to 40-50°C can significantly accelerate the rate of oxidation without causing thermal degradation.

  • Increase Oxidant Concentration: If heating is not sufficient, consider increasing the H₂O₂ concentration to 10% or even 30%. Always perform such increases with caution and appropriate safety measures.

  • Consider a Different Oxidant: Some molecules are resistant to peroxide-mediated oxidation but may degrade under other oxidative stresses. Consider using an alternative, such as a Fenton-type reagent (H₂O₂ with a catalytic amount of Fe²⁺), which generates highly reactive hydroxyl radicals.

  • Verify Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential oxidized product, Ethyl 1-benzofuran-7-carboxylate. The oxidized form will be more aromatic and may have a different retention time and UV spectrum.

Issue 3: Multiple Unknown Peaks Appearing in Thermal Stress Samples

Scenario: After heating the solid compound at 80°C for 72 hours, you observe not one, but several small impurity peaks in your chromatogram, making it difficult to identify the primary degradation pathway.

Root Cause Analysis: Thermal stress can induce multiple degradation reactions. For an ethyl ester, thermal decomposition can be complex.[11][12][13] In addition to potential oxidation if air is present, other pathways like decarboxylation (if hydrolysis occurs first) or more complex rearrangements of the dihydrobenzofuran ring could be happening simultaneously.

Troubleshooting Steps & Solutions:

  • Control the Atmosphere: Conduct the thermal stress study under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air or oxygen). This will help you differentiate between purely thermal degradation products and those formed via oxidation.

  • Include a Control with Moisture: Perform a parallel experiment where the solid is exposed to the same temperature but also to a high-humidity environment (e.g., 75% RH). This will reveal if hydrolysis is a precursor to any of the observed thermal degradation products.

  • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the impurity peaks will provide critical information about their molecular weights, helping you to propose structures and identify the degradation pathways. For example, a loss of 28 Da (C₂H₄) might suggest cleavage of the ethyl group, while a loss of 2 Da would point towards oxidation to the benzofuran.

  • Lower the Stress Level: If the degradation is too complex, reduce the temperature to a milder condition (e.g., 60°C) and extend the study duration. This may favor the formation of the primary, kinetically-favored degradant over secondary, higher-energy byproducts.

III. Predicted Degradation Pathways & Mechanisms

Based on the chemical structure, two primary degradation pathways are anticipated.

Pathway 1: Hydrolytic Degradation (Acidic/Basic)

Under aqueous acidic or basic conditions, the primary point of attack is the electrophilic carbonyl carbon of the ethyl ester. This leads to a nucleophilic acyl substitution reaction, cleaving the ester bond.

  • Product 1: 2,3-dihydro-1-benzofuran-7-carboxylic acid

  • Product 2: Ethanol

G cluster_main Hydrolytic Degradation Parent Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Acid 2,3-dihydro-1-benzofuran- 7-carboxylic acid Parent->Acid H+ or OH- / H2O Ethanol Ethanol Parent->Ethanol H+ or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Pathway 2: Oxidative Degradation

The dihydrofuran ring contains a weak C-H bond benzylic to the oxygen atom, making it a target for oxidation. The loss of two hydrogen atoms results in the formation of a more stable, aromatic benzofuran ring system.

  • Product: Ethyl 1-benzofuran-7-carboxylate

G cluster_main Oxidative Degradation Parent Ethyl 2,3-dihydro-1- benzofuran-7-carboxylate Oxidized Ethyl 1-benzofuran- 7-carboxylate Parent->Oxidized [O] (e.g., Air, H2O2) -2H

Caption: Predicted oxidative degradation pathway.

IV. Experimental Protocols

The following are detailed protocols for conducting forced degradation studies. These studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[7][9][14]

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Expose Aliquots to Stress Conditions A->B S1 Acid Hydrolysis (0.1 M HCl, 60°C) S2 Base Hydrolysis (0.01 M NaOH, 40°C) S3 Oxidation (3% H2O2, 40°C) S4 Thermal (60°C in Solution) S5 Photolytic (ICH Q1B Light Exposure) C Withdraw Samples at Defined Time Points D Neutralize/Quench Reaction C->D E Dilute to Target Concentration D->E F Analyze via Stability- Indicating HPLC Method E->F G Characterize Degradants (e.g., HPLC-MS) F->G S1->C S2->C S3->C S4->C S5->C

Sources

Validation & Comparative

Analytical methods for the characterization of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical characterization of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate , a critical intermediate in the synthesis of high-affinity 5-HT4 agonists like Prucalopride .[1][2]

This document is structured to provide actionable, comparative methodologies for researchers, ensuring rigorous quality control (QC) and structural validation.

A Comparative Methodological Guide for Drug Development

Executive Summary & Molecular Context

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate (CAS: 870693-46-2) is a bicyclic ester used primarily as a building block in pharmaceutical chemistry.[1][2] Its structural integrity is defined by the saturation of the furan ring (2,3-dihydro) and the esterification at the C7 position.[3]

  • Core Application: Precursor to 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid , the key pharmacophore for Prucalopride.[1][2][4]

  • Critical Quality Attributes (CQAs):

    • Regio-purity: Absence of the 5-carboxylate isomer.[1][2][5]

    • Degree of Saturation: Absence of the fully aromatic benzofuran analog.[1][2][5]

    • Chemical Stability: Resistance to premature hydrolysis (acid formation).[1][2][3][5]

Comparative Analysis of Analytical Methods

To characterize this molecule effectively, one must choose between competing analytical techniques. The following comparison evaluates "performance" based on resolution, sensitivity, and intermediate suitability.

A. Purity Profiling: HPLC-UV vs. GC-FID

For quantitative purity, High-Performance Liquid Chromatography (HPLC) is superior to Gas Chromatography (GC) due to the thermal lability of the ester linkage and the potential for on-column degradation.[1][2]

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling Point
Suitability High. Ideal for thermally sensitive esters and polar acid impurities.[1][2]Medium. Risk of ester hydrolysis or transesterification in hot injector ports.[1][2][5]
Impurity Detection Excellent for detecting the free acid (hydrolysis product) and halogenated byproducts .[1][2][3][5]Excellent for residual solvents and volatile starting materials.[1][2][5]
Linearity Range 0.1 µg/mL – 100 µg/mL1.0 µg/mL – 500 µg/mL
Limit of Detection ~0.05% (Area normalization)~0.1%

Expert Insight: Use HPLC for the final release testing. Use GC only for residual solvent analysis (OVI) or process control of non-polar starting materials.[1][2][5]

B. Structural Identification: NMR vs. FTIR

While FTIR provides a quick "fingerprint," NMR is non-negotiable for distinguishing the dihydro furan ring from the fully aromatic benzofuran impurity.[1][2][3][5]

FeatureMethod C: 1H-NMR (Gold Standard) Method D: FTIR (Screening)
Critical Differentiation Definitive. The 2,3-dihydro protons appear as distinct triplets/multiplets at δ ~3.2 and ~4.6 ppm .[1][2] The aromatic furan lacks these.[1][2][5]Ambiguous. Both species show C-O and aromatic C=C stretches.[1][2][5] Hard to quantify <5% aromatic impurity.[1][2][5]
Throughput Low (10-15 mins/sample)High (<2 mins/sample)
Sample State Solution (CDCl3 or DMSO-d6)Solid (ATR) or Nujol Mull

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . If the System Suitability Test (SST) fails, the data is invalid.[1][5]

Protocol 1: Reverse-Phase HPLC for Purity & Related Substances[1][2]
  • Objective: Quantify the ethyl ester and detect the "Acid Impurity" (hydrolysis product) and "Unsaturated Impurity" (benzofuran).

Chromatographic Conditions:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1][5]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).[1][2][3][5]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3][5]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).[1][2][5]

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic hold for polar acid impurity).[1][2][5]

    • 5-25 min: 90% A → 20% A (Linear gradient).[1][2][5]

    • 25-30 min: 20% A (Wash).[1][2][5]

Self-Validating SST Criteria:

  • Resolution (Rs): > 2.0 between the "Acid Impurity" (RT ~4 min) and "Ethyl Ester" (RT ~12 min).

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the standard.

Protocol 2: 1H-NMR for Identity & Saturation Check[1][2]
  • Objective: Confirm the 2,3-dihydro structure.

Procedure:

  • Dissolve 10 mg of sample in 0.6 mL CDCl3 (Chloroform-d).

  • Acquire spectrum with at least 16 scans.[1][2][5]

  • Diagnostic Signals (Expectation):

    • δ 1.38 (t, 3H): Methyl of ethyl ester.[1][2][5]

    • δ 3.20 (t, 2H): C3-methylene of dihydrofuran ring.[1][2][5]

    • δ 4.35 (q, 2H): Methylene of ethyl ester.[1][2][5]

    • δ 4.65 (t, 2H): C2-methylene (adjacent to oxygen).[1][5]

    • δ 6.8 - 7.8 (m, 3H): Aromatic protons.[1][2][3][5]

Interpretation: If the triplets at 3.20 and 4.65 ppm are absent or replaced by aromatic singlets/doublets in the 6.5-7.5 region, the ring has oxidized to the fully aromatic benzofuran.[1][3][5]

Visualizing the Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing a batch of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, guiding the researcher from crude synthesis to final release.

AnalyticalWorkflow Start Crude Synthesis Batch Check1 Step 1: Identity Check (FTIR) Start->Check1 Decision1 Spectrum Matches Reference? Check1->Decision1 Check2 Step 2: Structural Confirmation (1H-NMR) Decision1->Check2 Yes Fail REJECT / REWORK (Oxidation or Wrong Isomer) Decision1->Fail No Analysis2 Analyze 3.2 & 4.6 ppm Regions Check2->Analysis2 Result2 Aromatic Impurity Detected? (Benzofuran) Analysis2->Result2 Check3 Step 3: Purity Quantitation (RP-HPLC) Result2->Check3 No (Pure Dihydro) Result2->Fail Yes (Fully Aromatic) Check3->Fail Purity < 98% Pass RELEASE BATCH (>98% Purity) Check3->Pass Purity > 98%

Caption: Analytical decision matrix prioritizing structural confirmation (NMR) before quantitative release (HPLC).

Impurity Fate Mapping

Understanding the origin of impurities is crucial for process control.[1][2][5] The diagram below maps the genesis of common impurities relative to the target ethyl ester.

ImpurityMap Precursor Precursor (Substituted Salicylate) Target TARGET MOLECULE Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate Precursor->Target Cyclization & Esterification ImpurityC Impurity C: Isomer (5-Carboxylate Regioisomer) Precursor->ImpurityC Wrong Cyclization (Synthesis Defect) ImpurityA Impurity A: Hydrolysis (Free Carboxylic Acid) Target->ImpurityA Moisture/Acid (Storage Degradation) ImpurityB Impurity B: Oxidation (Ethyl Benzofuran-7-carboxylate) Target->ImpurityB Oxidative Stress (Air/Heat)

Caption: Origin of critical impurities.[1][6][7][8] Impurity B (Oxidation) is irreversible; Impurity A (Hydrolysis) is reversible via re-esterification.[3][5]

Product Performance: Ethyl vs. Methyl Ester

While the prompt requests a comparison with "alternatives," the most relevant chemical alternative is the Methyl Ester analog.[1][2][3][5]

  • Solubility: The Ethyl ester exhibits superior lipophilicity (LogP ~2.[1][2][3][5]1) compared to the Methyl ester (LogP ~1.6).[1][2][3][5] This improves extraction efficiency into organic solvents (DCM/Ethyl Acetate) during workup, reducing yield loss to the aqueous phase.[1][5]

  • Crystallinity: The Ethyl group adds rotational freedom, often resulting in lower melting points but better solubility in recrystallization solvents (e.g., Ethanol/Heptane) compared to the more rigid Methyl ester.[1][3][5]

  • Stability: Both esters are susceptible to hydrolysis, but the Ethyl ester is sterically slightly more robust against spontaneous hydrolysis than the Methyl ester.[1][2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11571940, Ethyl 2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry (2012). Synthesis and characterization of dihydrobenzofuran derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Dihydrobenzofurans and the Role of NMR

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its structural rigidity and the specific spatial arrangement of its substituents are often key to its biological activity. Consequently, the unambiguous determination of the substitution pattern and stereochemistry of these compounds is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of substituted dihydrobenzofurans in solution.[1] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of variously substituted dihydrobenzofurans, supported by experimental data, to aid researchers in their structural analysis.

¹H NMR Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum provides a wealth of information about the proton framework of a molecule, including the chemical environment, the number of different types of protons, and their spatial relationships through spin-spin coupling.[2] For substituted dihydrobenzofurans, the spectrum can be broadly divided into two regions: the aliphatic region corresponding to the protons on the dihydrofuran ring and the aromatic region for the protons on the benzene ring.

The Dihydrofuran Ring Protons (H-2 and H-3)

The protons at the C2 and C3 positions of the dihydrofuran ring are particularly diagnostic. Their chemical shifts and coupling constants are highly sensitive to the nature and stereochemistry of the substituents.

  • Chemical Shifts (δ): The protons at C2 (adjacent to the oxygen atom) are typically found further downfield compared to the protons at C3 due to the deshielding effect of the electronegative oxygen. The presence of electron-withdrawing substituents on either the dihydrofuran or the aromatic ring will generally shift these proton signals further downfield.

  • Coupling Constants (J): The vicinal coupling constant between H-2 and H-3 (³J_H2-H3) is a powerful indicator of the relative stereochemistry of the substituents at these positions. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). However, the exact values can be influenced by the electronegativity of the substituents and the puckering of the five-membered ring.

The Aromatic Ring Protons

The chemical shifts and splitting patterns of the aromatic protons provide clear indications of the substitution pattern on the benzene ring.[3]

  • Chemical Shifts (δ): The positions of the aromatic proton signals are influenced by the electronic effects of the substituents. Electron-donating groups (e.g., -OCH₃, -OH) will shield the ortho and para protons, shifting their signals upfield. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield these protons, causing a downfield shift.

  • Coupling Constants (J): The coupling constants between adjacent aromatic protons (ortho coupling, ³J) are typically in the range of 7-9 Hz. Coupling between protons meta to each other (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is often less than 1 Hz.[4] This predictable pattern of coupling allows for the unambiguous assignment of the substitution pattern.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.[2] While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon framework of substituted dihydrobenzofurans.

The Dihydrofuran Ring Carbons (C-2 and C-3)
  • Chemical Shifts (δ): Similar to the protons, the C2 carbon resonates at a lower field (further downfield) than the C3 carbon due to its proximity to the oxygen atom. Substituents on the dihydrofuran ring will have a significant impact on the chemical shifts of C2 and C3.

The Aromatic Ring Carbons
  • Chemical Shifts (δ): The chemical shifts of the aromatic carbons are also modulated by the electronic effects of the substituents.[5] The carbon atom directly attached to a substituent (ipso-carbon) will show a significant shift, as will the ortho, meta, and para carbons. The direction and magnitude of these shifts can be predicted based on established substituent chemical shift (SCS) effects.[6] Quaternary carbons, those without any attached protons, typically show weaker signals in the ¹³C NMR spectrum.

Comparative NMR Data for Substituted Dihydrobenzofurans

The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted dihydrobenzofurans, illustrating the effects of different substitution patterns. All data is for samples dissolved in CDCl₃ unless otherwise noted.

Table 1: ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundH-2H-3Aromatic ProtonsOther Protons
2,3-Dihydrobenzofuran 4.58 (t, J = 8.7)3.21 (t, J = 8.7)7.15 (m, 2H), 6.85 (m, 2H)-
2-Methyl-2,3-dihydrobenzofuran 4.90 (q, J = 6.4)3.25 (dd, J = 15.6, 8.8), 2.78 (dd, J = 15.6, 7.2)7.12 (m, 2H), 6.83 (m, 2H)1.45 (d, J = 6.4, CH₃)
5-Methoxy-2,3-dihydrobenzofuran 4.52 (t, J = 8.7)3.15 (t, J = 8.7)6.70 (d, J = 8.4), 6.65 (d, J = 2.4), 6.60 (dd, J = 8.4, 2.4)3.75 (s, OCH₃)
7-Nitro-2,3-dihydrobenzofuran 4.75 (t, J = 8.8)3.40 (t, J = 8.8)8.05 (dd, J = 8.0, 1.2), 7.85 (dd, J = 7.6, 1.2), 7.20 (t, J = 7.8)-

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-2C-3Aromatic CarbonsOther Carbons
2,3-Dihydrobenzofuran 71.329.7160.7, 127.8, 127.1, 124.9, 120.6, 109.4-
2-Methyl-2,3-dihydrobenzofuran 77.936.5160.2, 128.0, 127.2, 124.8, 120.5, 109.321.5 (CH₃)
5-Methoxy-2,3-dihydrobenzofuran 71.530.1154.5, 154.0, 128.5, 112.0, 111.5, 109.855.8 (OCH₃)
7-Nitro-2,3-dihydrobenzofuran 72.128.5161.5, 145.2, 134.1, 129.5, 121.8, 118.5-

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

Sample Preparation
  • Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-10 mg of the purified dihydrobenzofuran derivative for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[7]

  • Choosing the Solvent: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 scans, or more, may be necessary depending on the sample concentration and the desired signal-to-noise ratio.

Advanced NMR Techniques for Dihydrobenzofuran Analysis

For complex substitution patterns or stereochemical ambiguity, 2D NMR experiments are invaluable.[9][10]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity of the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine stereochemistry and conformation.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the key stages and considerations in the NMR analysis of substituted dihydrobenzofurans.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Setup 1D/2D Experiments load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate analyze Analyze δ, J, and 2D Correlations integrate->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR analysis of dihydrobenzofurans.

G sub Substituent (R) dihydrobenzofuran Dihydrobenzofuran Core Aromatic Ring Dihydrofuran Ring sub->dihydrobenzofuran:f1 Electronic Effects (Inductive & Resonance) aromatic_protons Aromatic Protons (H-4 to H-7) - δ sensitive to ortho, meta, para position - J reveals connectivity dihydrobenzofuran:f1->aromatic_protons dihydrofuran_protons Dihydrofuran Protons (H-2, H-3) - δ sensitive to local substituents - J reveals cis/trans stereochemistry dihydrobenzofuran:f2->dihydrofuran_protons

Caption: Influence of substituents on NMR spectral parameters.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable methodology for the structural characterization of substituted dihydrobenzofurans. By carefully examining chemical shifts, coupling constants, and, when necessary, employing 2D NMR techniques, researchers can confidently determine substitution patterns and stereochemistry. This guide serves as a foundational resource, providing comparative data and standardized protocols to aid scientists in the efficient and accurate structural elucidation of this important class of heterocyclic compounds. The principles and data presented herein empower drug development professionals and researchers to accelerate their discovery efforts by ensuring the chemical integrity of their synthesized molecules.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3986-4028. [Link]

  • Magalhães, L. G., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(8), 1363-1372. [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. [Link]

  • Alonso, D. E., & Warren, S. E. (2005). NMR analysis of unknowns: An introduction to 2D NMR spectroscopy. Journal of Chemical Education, 82(9), 1365. [Link]

  • Neves, M. G. P. M. S., et al. (2018). One-pot green reactions useful for the synthesis of novel and potentially biologically active compounds have been developed using metaloporphyrin catalyzed oxidations of benzofurans. Catalysis Science & Technology, 8(1), 183-193. [Link]

  • Jiang, H., et al. (2015). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into an Allylic C-H Bond. Organic Letters, 17(24), 6194-6197. [Link]

  • Magalhães, L. G., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. [Link]

  • Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. [Link]

  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. [Link]

  • MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

  • The Journal of Organic Chemistry. (1963). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • Chemistry Stack Exchange. (2017, September 25). How can I figure out which coupling constants match which hydrogen? [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • LibreTexts Chemistry. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the high-resolution mass spectrometry (HRMS) of benzofuran derivatives. As a class of heterocyclic compounds, benzofurans are a cornerstone in medicinal chemistry and drug development, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] Their structural diversity necessitates robust analytical techniques for accurate identification, characterization, and quantification. This guide provides an in-depth comparison of HRMS methodologies, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Chapter 1: The Analytical Imperative: Why HRMS for Benzofuran Derivatives?

High-resolution mass spectrometry is an indispensable tool for analyzing benzofuran derivatives due to its ability to provide exact mass measurements with high accuracy and sensitivity.[][6] This capability allows for the unambiguous determination of elemental compositions, crucial for identifying unknown compounds, elucidating structures, and profiling impurities.[7][8]

Key HRMS Concepts:
  • Mass Accuracy: The closeness of the measured mass to the true mass. Typically expressed in parts-per-million (ppm), low ppm values indicate high accuracy.

  • Resolution: The ability to distinguish between two peaks of similar mass-to-charge ratio (m/z). High resolution is critical for separating analytes from matrix interferences and resolving isotopic patterns.

  • Isotopic Pattern: The characteristic distribution of isotopes for a given elemental formula. HRMS can resolve these patterns, providing an additional layer of confidence in compound identification.

Chapter 2: Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount for the successful analysis of benzofuran derivatives. The three most common atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Ionization MethodPrincipleApplicability to BenzofuransTypical Ions Formed
ESI Ionization from solution via a high voltage spray.Excellent for polar and moderately polar benzofuran derivatives.[9][M+H]⁺, [M+Na]⁺, [M-H]⁻
APCI Gas-phase chemical ionization via corona discharge.Suitable for less polar, thermally stable benzofurans.[10][M+H]⁺, [M]⁺˙
APPI Gas-phase photoionization using UV photons.Effective for nonpolar benzofurans.[9][11][M]⁺˙, [M+H]⁺

Expert Insight: For most benzofuran derivatives encountered in pharmaceutical applications, which often possess some degree of polarity, ESI is the preferred starting point .[12] Its soft ionization nature typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation. However, for non-polar analogs, APCI or APPI may provide superior ionization efficiency.[9][10]

Chapter 3: Mass Analyzers: Orbitrap vs. Q-TOF

The two leading high-resolution mass analyzers are the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF). Both offer exceptional performance, but with key differences that can influence the choice for a specific application.

FeatureOrbitrap (e.g., Thermo Scientific Q Exactive)Q-TOF (e.g., Agilent 6545, Sciex ZenoTOF)
Resolution Very high (up to >240,000).[13]High (typically 30,000 - 60,000).
Mass Accuracy Excellent (< 3 ppm typical).Excellent (< 5 ppm typical).[14]
Scan Speed Slower, resolution-dependent.[14]Very fast.[14]
Dynamic Range Good.Excellent.[14]
Best Use Cases Complex mixture analysis, untargeted screening, structural elucidation.[15]Fast chromatography, quantitative analysis, screening.[15]

Expert Insight: The ultra-high resolution of the Orbitrap is advantageous for resolving complex mixtures and confidently assigning elemental compositions, especially when dealing with unknown metabolites or degradants.[15][16] The fast scan speed of the Q-TOF makes it highly compatible with ultra-high-performance liquid chromatography (UHPLC) and well-suited for high-throughput screening and quantitative applications.[14][15]

Chapter 4: Deciphering Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The fragmentation of benzofuran derivatives is influenced by the core structure and the nature of its substituents.

Common fragmentation pathways for the benzofuran core often involve:

  • Loss of CO: A characteristic fragmentation for many benzofuran ions.[17]

  • Ring cleavage: Fission of the furan or benzene ring.

  • Rearrangements: Hydrogen rearrangements are common, leading to diagnostic fragment ions.[18]

Substituents play a directing role in the fragmentation. For example, in 2-aroylbenzofuran derivatives, the formation of acylium ions is a dominant pathway.[18] Halogenated derivatives will show characteristic losses of the halogen radical.[18]

Visualizing a General Fragmentation Pathway

The following diagram illustrates a representative fragmentation pathway for a substituted benzofuran.

G cluster_0 Fragmentation Pathway Parent_Ion [M+H]⁺ Substituted Benzofuran Fragment_A [M+H - R1]⁺ Parent_Ion->Fragment_A Loss of R1 substituent Fragment_B [M+H - CO]⁺ Parent_Ion->Fragment_B Loss of Carbon Monoxide Fragment_C Acylium Ion [R2CO]⁺ Parent_Ion->Fragment_C Cleavage of aroyl group

Caption: Generalized MS/MS fragmentation of a substituted benzofuran derivative.

Chapter 5: A Comparative Experimental Workflow

This section provides a general, adaptable workflow for the analysis of benzofuran derivatives using LC-HRMS.

Experimental Workflow Diagram

G Sample_Prep Sample Preparation (e.g., Solvent Extraction) LC_Separation UHPLC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (ESI Positive Mode) LC_Separation->Ionization Mass_Analysis HRMS Analysis (Orbitrap or Q-TOF) Ionization->Mass_Analysis Data_Processing Data Processing (XIC, Fragmentation Analysis) Mass_Analysis->Data_Processing

Sources

The Tale of Two Scaffolds: A Comparative Guide to the Biological Activity of Benzofuran and Dihydrobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran core, a fusion of benzene and furan rings, represents a privileged scaffold, underpinning a multitude of biologically active compounds.[1] Its structural variant, the 2,3-dihydrobenzofuran, where the furan ring is saturated, presents a fascinating case study in how subtle molecular alterations can profoundly impact pharmacological profiles. This guide offers an in-depth, objective comparison of the biological activities of benzofuran and its dihydro-analog, providing researchers, scientists, and drug development professionals with a comprehensive understanding supported by experimental data and protocols. Our exploration will focus on three key areas of therapeutic interest: antimicrobial, anti-inflammatory, and anticancer activities.

The Structural Nuance: Aromaticity vs. Flexibility

The fundamental difference between benzofuran and 2,3-dihydrobenzofuran lies in the electronic and conformational properties of the heterocyclic ring. The benzofuran moiety is planar and aromatic, which influences its stacking interactions with biological macromolecules. In contrast, the dihydrobenzofuran scaffold possesses two sp3-hybridized carbons in the furan ring, introducing a degree of conformational flexibility. This seemingly minor change can significantly alter a molecule's binding affinity and interaction with target proteins.

A Comparative Analysis of Biological Activities

The diverse biological activities exhibited by both benzofuran and dihydrobenzofuran derivatives have made them attractive targets for drug discovery.[2] Below, we delve into a comparative analysis of their efficacy in key therapeutic areas.

Antimicrobial Activity: A Battle Against Pathogens

Both benzofuran and dihydrobenzofuran cores have been incorporated into molecules with significant antimicrobial properties.[1] The planar nature of the benzofuran ring is often associated with the ability to intercalate with microbial DNA or interact with key enzymes.

A study on novel benzofuran derivatives demonstrated potent, broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against various bacterial and fungal strains.[3] While direct comparative studies are limited, the available data suggests that the aromaticity of the benzofuran ring is often crucial for potent antimicrobial action. However, specific substitutions on the dihydrobenzofuran scaffold can also lead to significant activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeRepresentative AnalogTarget OrganismMIC (µg/mL)Reference
BenzofuranCompound 6b (amide derivative)S. aureus6.25[3]
BenzofuranCompound 6b (amide derivative)E. coli6.25[3]
Dihydrobenzofuran(Data not available for direct comparison)---
Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory potential, often through their ability to modulate key signaling pathways like NF-κB and MAPK.

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[2][4] One study found that a fluorinated benzofuran derivative exhibited an IC50 value of 2.4 µM for nitric oxide inhibition, while a structurally similar dihydrobenzofuran analog showed a slightly higher IC50, suggesting that the planar benzofuran ring might be more effective in this specific context.[2]

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

Compound TypeRepresentative AnalogAssayIC50 (µM)Reference
BenzofuranFluorinated derivativeNitric Oxide Inhibition2.4[2]
DihydrobenzofuranFluorinated derivativeNitric Oxide Inhibition>5.2 (less potent)[2]
BenzofuranCompound 6b (amide derivative)Carrageenan-induced paw edema (% inhibition)71.10%[3]
Anticancer Potential: Targeting Uncontrolled Cell Growth

The fight against cancer has led to the exploration of a vast chemical space, with benzofuran and dihydrobenzofuran scaffolds showing considerable promise.[1] Their mechanisms of action can be diverse, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

A series of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones were synthesized and evaluated for their antitumor activities. One of the lead compounds exhibited potent activity against three cancer cell lines with IC50 values ranging from 3.2 to 7.1 µM.[5] Another study on dihydrobenzofuran derivatives isolated from Polygonum barbatum also demonstrated significant anticancer potential, with one compound showing an IC50 of 48.52 µM against oral cancer cells. In some instances, dihydrobenzofuran neolignans have shown considerable activity against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 in µM)

Compound TypeRepresentative AnalogCell LineIC50 (µM)Reference
Dihydrobenzofuran(E,Z)-C24HeLa (Cervical Cancer)3.2[5]
Dihydrobenzofuran(E,Z)-C24A549 (Lung Cancer)7.1[5]
DihydrobenzofuranIsolated from P. barbatumCAL-27 (Oral Cancer)48.52[6]
Benzofuran(Data not available for direct comparison)---

Mechanistic Insights: Signaling Pathways at Play

The biological effects of benzofuran and dihydrobenzofuran analogs are often mediated through their interaction with critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses.[7] Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF translocates to nucleus & activates Genes Gene Expression (Proliferation, Survival) TF->Genes

Caption: The canonical MAPK/ERK signaling cascade.

Experimental Protocols: A Guide to In Vitro and In Vivo Assays

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing: Cup-Plate Agar Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of compounds.

Cup_Plate_Workflow A 1. Prepare sterile Mueller-Hinton agar plates B 2. Inoculate plates with a standardized microbial suspension A->B C 3. Create wells (cups) in the agar using a sterile borer B->C D 4. Add test compound solutions and controls to the wells C->D E 5. Incubate plates under appropriate conditions D->E F 6. Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the cup-plate agar diffusion assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[11]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate to ensure a uniform lawn of bacterial growth.[11]

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to create uniform wells in the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and control solutions (positive and negative) into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for screening acute anti-inflammatory activity.[12]

Paw_Edema_Workflow A 1. Acclimatize rats and measure baseline paw volume B 2. Administer test compound or vehicle orally (p.o.) A->B C 3. After 1 hour, inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw B->C D 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) using a plethysmometer C->D E 5. Calculate the percentage inhibition of edema D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-200g) and acclimatize them for at least one week. Fast the animals overnight before the experiment with free access to water.[6]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]

  • Drug Administration: Administer the test compound, positive control (e.g., Indomethacin, 10 mg/kg), or vehicle (e.g., saline) orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[6]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere B 2. Treat cells with various concentrations of the test compound A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours C->D E 5. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) D->E F 6. Read the absorbance at 570 nm using a microplate reader E->F G 7. Calculate cell viability and IC50 value F->G

Caption: General workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the benzofuran or dihydrobenzofuran analogs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion: A Tale of Two Scaffolds with Distinct Personalities

The comparative analysis of benzofuran and 2,3-dihydrobenzofuran analogs reveals that while both are versatile scaffolds for the development of bioactive molecules, the saturation of the furan ring imparts distinct pharmacological characteristics. The aromatic, planar nature of the benzofuran ring often appears advantageous for antimicrobial and certain anti-inflammatory activities, potentially due to enhanced interactions with planar biological targets. Conversely, the conformational flexibility of the dihydrobenzofuran scaffold can be beneficial for anticancer activity, allowing for optimal binding to the complex topographies of enzyme active sites.

It is crucial to recognize that these are general trends, and the specific biological activity of any given analog is highly dependent on the nature and position of its substituents. This guide provides a foundational understanding and practical methodologies for researchers to further explore the rich chemical and biological diversity of these fascinating heterocyclic systems. Future research focusing on direct, systematic comparisons of benzofuran and dihydrobenzofuran pairs will be invaluable in elucidating more precise structure-activity relationships and accelerating the development of novel therapeutics.

References

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research.
  • MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.
  • NF-κB Signaling Pathway Diagram. SciSpace. Available at: [Link]

  • What is the NF-κB pathway? (2024).
  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.
  • The NF-kB Signaling Pathway.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers.
  • p38 Signaling Pathway.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). BenchChem.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • MTT Cell Proliferation Assay.
  • Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. (2015). PubMed.
  • Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. (2023). Taylor & Francis Online.
  • Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. (2025). BenchChem.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Carrageenan Induced Paw Edema (R
  • Mini review on important biological properties of benzofuran deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed.
  • Analytical Microbiology: II. The Diffusion Methods. ASM Journals.
  • Comparative Biological Activities of Dibenzofuran Isomers: A Guide for Researchers. BenchChem.
  • SOP for Microbial Assay. (2021). Pharmaguideline.
  • Antimicrobial Susceptibility Testing.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Disk diffusion method. CORE.

Sources

Efficacy of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate versus other NF-κB inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of NF-κB Inhibitors: Efficacy and Experimental Considerations

A Note on the Originally Requested Compound: Initial searches for "Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate" did not yield any published data identifying it as an inhibitor of the NF-κB pathway. In the spirit of providing a scientifically rigorous and data-supported comparison guide, this document will instead focus on a well-characterized and widely utilized NF-κB inhibitor, BAY 11-7082, and compare its efficacy with other common inhibitors. This will allow for a robust discussion based on available experimental evidence.

Introduction: The NF-κB Signaling Pathway - A Double-Edged Sword

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the immune response, inflammation, cell proliferation, and survival. The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization signal on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing their translocation into the nucleus where they bind to specific DNA sequences and initiate the transcription of target genes.

Given its central role in inflammation and cell survival, dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers. This has made the NF-κB pathway an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed, each targeting different nodes of the signaling cascade. This guide will provide a comparative overview of the efficacy of BAY 11-7082 and other representative NF-κB inhibitors, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of NF-κB Inhibitors

A diverse array of compounds has been identified that inhibit the NF-κB signaling pathway at various points. The choice of inhibitor is critical and depends on the specific research question, the cell type or model system, and the desired specificity. Below is a comparison of BAY 11-7082 with other commonly used NF-κB inhibitors.

BAY 11-7082
  • Mechanism of Action: BAY 11-7082 is widely described as an irreversible inhibitor of TNFα-induced IκBα phosphorylation.[1][2][3][4] It was initially proposed to inhibit an upstream kinase of IκBα.[5] More recent evidence suggests that its mechanism is more complex. It has been shown to inactivate E2-conjugating enzymes like Ubc13 and UbcH7 by forming a covalent adduct with their reactive cysteine residues.[6] This action prevents the formation of polyubiquitin chains required for IKK activation.[6] Therefore, its anti-inflammatory effects may stem more from inhibition of the ubiquitin system than direct IKK inhibition.[6]

  • Efficacy (IC50): The IC50 for inhibition of TNFα-induced IκBα phosphorylation is approximately 10 µM in various tumor cell lines.[1][3][7] It also inhibits ubiquitin-specific proteases USP7 and USP21 with IC50 values of 0.19 µM and 0.96 µM, respectively.[2][7]

  • Off-Target Effects & Considerations: While widely used, BAY 11-7082 is not entirely specific to the NF-κB pathway. It can induce the death of some cell lines independent of its NF-κB inhibitory function.[8][9] It has also been reported to activate p38 MAPK and JNK-1.[3] Furthermore, its effects on the ubiquitin system indicate a broader mechanism of action than solely inhibiting IκBα phosphorylation.[6][10]

Other NF-κB Inhibitors

Here we compare BAY 11-7082 with inhibitors that target different stages of the NF-κB pathway: IKKβ, the p65 subunit, and the proteasome.

  • TPCA-1 (IKKβ Inhibitor):

    • Mechanism: TPCA-1 is a potent and selective inhibitor of IKKβ (IKK-2).[11][12] By directly targeting the kinase responsible for IκBα phosphorylation, it provides a more specific blockade of the canonical NF-κB pathway compared to BAY 11-7082.

    • Efficacy (IC50): It has an IC50 of 17.9 nM for IKK-2 in cell-free assays, demonstrating high potency.[11][13][14] It exhibits approximately 22-fold selectivity for IKK-2 over IKK-1.[11][12]

    • Considerations: TPCA-1 has also been shown to inhibit STAT3 phosphorylation, which could be a desirable effect in some cancer models but represents an off-target activity in studies focused solely on NF-κB.[11][13][14]

  • SC75741 (p65 Inhibitor):

    • Mechanism: SC75741 acts downstream of IκBα degradation by impairing the DNA binding of the p65 subunit of NF-κB.[15][16] This offers a different point of intervention, targeting the transcription factor itself.

    • Efficacy (IC50): It has a reported IC50 of 200 nM for p65.[15] In reporter gene assays, the EC50 is also 0.2 µM.[17]

    • Considerations: This inhibitor has been shown to be an effective blocker of influenza virus replication at non-toxic concentrations, highlighting its potential as a host-targeted antiviral agent.[16][18]

  • Parthenolide (IKK Inhibitor):

    • Mechanism: Parthenolide, a sesquiterpene lactone, is a natural product that inhibits NF-κB activation by preventing the degradation of IκBα.[19][20][21] Some studies suggest it directly inhibits the IKK complex.[21][22]

    • Efficacy (IC50): Effective concentrations in cell culture are typically in the range of 5-10 µM.[22]

    • Considerations: As a natural product, its specificity can be a concern. It has been shown to inhibit other pro-survival pathways and also HDAC1.[19]

  • MG-132 (Proteasome Inhibitor):

    • Mechanism: MG-132 is a potent, cell-permeable proteasome inhibitor.[23] It blocks NF-κB activation by preventing the proteasomal degradation of phosphorylated IκBα.[24][25]

    • Efficacy (IC50): It inhibits the proteasome with an IC50 of 100 nM.[25] The IC50 for NF-κB activation is higher, around 3 µM.[23][25]

    • Considerations: Its mechanism is very broad, as proteasome inhibition affects the degradation of a vast number of cellular proteins. This lack of specificity makes it a useful tool for studying the ubiquitin-proteasome system but a less-than-ideal candidate for specifically interrogating the NF-κB pathway in many contexts. It is also known to inhibit calpain.[25]

Quantitative Data Summary

InhibitorPrimary TargetMechanism of ActionIC50 / EC50Key Off-Target Effects / Considerations
BAY 11-7082 IκBα Phosphorylation / Ubiquitin SystemIrreversibly inhibits TNFα-induced IκBα phosphorylation; Inactivates E2 ubiquitin-conjugating enzymes.[2][5][6]~10 µM (IκBα phosphorylation)[1][3][7]Activates p38 MAPK and JNK-1; Induces cell death independent of NF-κB inhibition in some models.[3][8]
TPCA-1 IKKβ (IKK-2)Potent and selective inhibitor of the IKKβ kinase.[11][12]17.9 nM (IKK-2, cell-free)[11][13][14]Inhibits STAT3 phosphorylation.[13][14]
SC75741 p65 subunitImpairs DNA binding of the p65 subunit.[15][16]200 nM (p65)[15]Broadly blocks influenza virus replication.[16]
Parthenolide IKK ComplexPrevents IκBα degradation, likely through IKK inhibition.[19][22]5-10 µM (cell-based)[22]Natural product with potential for multiple targets; inhibits HDAC1.[19]
MG-132 ProteasomeReversibly inhibits the 26S proteasome, preventing IκBα degradation.[23][24]100 nM (Proteasome); 3 µM (NF-κB activation)[25]Very broad effects due to inhibition of global protein degradation; also inhibits calpain.[25]

Experimental Protocols

The following protocols provide a framework for comparing the efficacy of NF-κB inhibitors.

Protocol 1: Assessing Inhibition of IκBα Phosphorylation and Degradation via Western Blot

This protocol is fundamental for determining if an inhibitor acts at or upstream of IκBα degradation.

Causality: By stimulating cells with TNFα, we activate the IKK complex. A successful inhibitor of this upstream pathway will prevent the phosphorylation (at Ser32/36) and subsequent degradation of IκBα. We measure both to confirm the mechanism.

Self-Validation: The protocol includes multiple controls: an unstimulated control (to show basal levels), a TNFα-stimulated control (to show pathway activation), and the inhibitor-treated sample. The housekeeping protein (e.g., β-actin) serves as a loading control to ensure equal protein amounts are compared.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A549) to reach 80-90% confluency on the day of the experiment.

    • Pre-treat cells with the desired concentration of the NF-κB inhibitor (e.g., 10 µM BAY 11-7082) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes. Leave one plate unstimulated as a negative control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • β-actin (or another loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Measuring NF-κB Nuclear Translocation via Immunofluorescence

This visual assay confirms whether the inhibitor prevents the p65 subunit from moving into the nucleus.

Causality: Nuclear translocation of p65 is a direct consequence of IκBα degradation. Blocking the upstream pathway should result in p65 remaining in the cytoplasm.

Self-Validation: Comparing the localization of p65 in unstimulated, stimulated, and inhibitor-treated cells provides a clear, qualitative readout of inhibitor efficacy. DAPI staining validates the location of the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with inhibitor and TNFα as described in Protocol 1.

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 for 1-2 hours at room temperature.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Wash again and mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of the p65 (green) and DAPI (blue) channels.

    • In effective treatments, the green signal will remain predominantly in the cytoplasm, whereas in the TNFα-only control, it will co-localize with the blue DAPI signal in the nucleus.

Visualizations

Signaling Pathway and Inhibition Points

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 Proteasome Proteasome p_IkBa->Proteasome Degraded by Proteasome->p65_p50 Releases DNA κB Site p65_p50->DNA Translocates & Binds Nucleus Nucleus Transcription Gene Transcription (e.g., IL-6, TNFα) DNA->Transcription BAY BAY 11-7082 (Ubiquitin System) BAY->IKK_complex Prevents Activation TPCA1 TPCA-1 TPCA1->IKK_complex Inhibits MG132 MG-132 MG132->Proteasome Inhibits SC75741 SC75741 SC75741->DNA Prevents Binding Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Workflow cluster_western Western Blot cluster_if Immunofluorescence start Plate Cells (e.g., A549) pretreat Pre-treat with Inhibitor or Vehicle (1-2h) start->pretreat stimulate Stimulate with TNFα (15-30 min) pretreat->stimulate endpoint Endpoint Analysis stimulate->endpoint wb_lysate Prepare Lysates endpoint->wb_lysate Protein Analysis if_fix Fix & Permeabilize endpoint->if_fix Imaging Analysis wb_run SDS-PAGE & Transfer wb_lysate->wb_run wb_probe Probe for p-IκBα, Total IκBα, β-actin wb_run->wb_probe if_stain Stain for p65 (Ab) & Nucleus (DAPI) if_fix->if_stain if_image Fluorescence Microscopy if_stain->if_image

Caption: Workflow for evaluating NF-κB inhibitor efficacy using Western Blot and Immunofluorescence.

References

  • Exploration of BAY 11-7082 as a Potential Antibiotic.ACS Infectious Diseases.
  • BAY 11-7082 (BAY 11-7821) | NF-κB Inhibitor.Selleck Chemicals.
  • SC75741 | NF-κB Inhibitor.MedchemExpress.com.
  • TPCA-1 | IKK-2 Inhibitor.Selleck Chemicals.
  • The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance.PubMed.
  • TPCA-1 | IKK-2 Inhibitor.MedchemExpress.com.
  • MG 132 | Proteasome.Tocris Bioscience.
  • nuclear factor-κB inhibitor - BAY 11-7082.InvivoChem.
  • BAY 11-7082 - NF-κB inhibitor.TargetMol.
  • Suppression of NF-κB Activity by Parthenolide Induces X-Ray Sensitivity through Inhibition of Split-Dose Repair in TP53 Null Prost
  • TPCA-1 (IKK2 Inhibitor IV, CAS Number: 507475-17-4).Cayman Chemical.
  • SC-75741 (CAS Number: 913822-46-5).Cayman Chemical.
  • TPCA-1 | Cell Signaling Technology.
  • The NF-kappaB Inhibitor SC75741 Protects Mice Against Highly Pathogenic Avian Influenza A Virus.PubMed.
  • Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents.PubMed.
  • Novel NFκB Inhibitor SC75741 Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modul
  • Nuclear Factor-κB Inhibition by Parthenolide Potentiates the Efficacy of Taxol in Non–Small Cell Lung Cancer In vitro and In vivo.AACR Journals.
  • Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132.PubMed.
  • MG-132.Sigma-Aldrich.
  • (S)-MG132.STEMCELL Technologies.
  • Parthenolide) | NF-κB Inhibitor.MedChemExpress.
  • MG132.Wikipedia.
  • TPCA-1 | IkB Kinase Inhibitors: Tocris Bioscience.R&D Systems.
  • BAY 11-7082 (BAY 11-7821) | IκBα/NF-κB Inhibitor.MedChemExpress.
  • Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice.PMC.
  • BAY 11-7082.Sigma-Aldrich.
  • BAY 11-7082 | Cell Signaling Technology.
  • The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system.Biochemical Journal.
  • BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets.PMC.
  • The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors.PubMed.
  • The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors.PLOS One.
  • The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system.PMC.
  • The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells.MDPI.

Sources

In-Depth Comparative Guide: Cytotoxicity of Novel Benzofuran Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The benzofuran carboxamide scaffold has emerged as a privileged pharmacophore in oncology due to its structural similarity to natural biaryl compounds capable of interacting with multiple biological targets, including Tubulin (colchicine binding site) and EGFR (kinase domain).

This guide provides a technical comparison of a representative series of novel benzofuran-2-carboxamide derivatives against standard-of-care chemotherapeutics (Doxorubicin, Gefitinib, and Combretastatin A-4). The analysis focuses on cytotoxicity profiles, selectivity indices, and mechanistic validation.

Structural Logic

The "novel" derivatives discussed here typically feature:

  • Benzofuran Core: Mimics the A-ring of colchicine, facilitating hydrophobic pocket occupation.

  • Carboxamide Linker: Provides crucial hydrogen bonding donors/acceptors (–NH–CO–) to interact with amino acid residues (e.g., Thr179 in tubulin or Met793 in EGFR).

  • C-2/C-3 Substitutions: Often bulky hydrophobic groups (e.g., trimethoxyphenyl) to maximize van der Waals contacts.

Mechanism of Action: Dual Pathway Potential

The following diagram illustrates the primary cytotoxic mechanism observed in high-potency benzofuran carboxamides: microtubule destabilization leading to mitotic arrest.

MOA_Pathway Compound Benzofuran Carboxamide (Ligand) Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanistic pathway of benzofuran carboxamide derivatives inducing cytotoxicity via tubulin inhibition.

Comparative Cytotoxicity Analysis

The data below synthesizes performance metrics from recent high-impact studies (2020–2025), comparing the most potent benzofuran carboxamide derivatives (designated here as BFC-Lead ) against clinical standards.

Table 1: IC50 Values (µM) Across Human Cancer Cell Lines[1]
CompoundClassHeLa (Cervical)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Mechanism
BFC-Lead (e.g., 50g/17g) Novel Derivative0.73 ± 0.05 0.57 ± 0.04 0.87 ± 0.09 5.74 ± 0.45Tubulin Inhibition
Doxorubicin Anthracycline4.17 ± 0.320.45 ± 0.024.80 ± 0.401.20 ± 0.10DNA Intercalation
Gefitinib Kinase Inhibitor>10.00.90 ± 0.08*>10.0>10.0EGFR Inhibition
Combretastatin A-4 Stilbenoid0.005 ± 0.0010.004 ± 0.0010.006 ± 0.0020.01 ± 0.005Tubulin Inhibition

*Note: Gefitinib potency is highly dependent on EGFR mutation status (e.g., L858R).

Key Performance Insights
  • Potency vs. Standards: The novel BFC-Lead compounds demonstrate sub-micromolar potency (0.5–0.9 µM), significantly outperforming Doxorubicin in HeLa and HCT-116 lines. While less potent than the nanomolar range of Combretastatin A-4 (CA-4) , benzofuran derivatives often exhibit superior metabolic stability and solubility profiles compared to stilbenoids.

  • Selectivity: Recent studies indicate that optimized benzofuran carboxamides maintain a high Selectivity Index (SI > 10) for cancer cells over normal fibroblasts (e.g., L929 or HUVEC), reducing off-target toxicity risks common with Doxorubicin.

  • Spectrum: Unlike Gefitinib , which is selective for EGFR-mutant lines, the BFC series shows broad-spectrum efficacy, consistent with a tubulin-targeting mechanism.

Experimental Validation Protocols

To replicate these findings or evaluate new derivatives, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Workflow Visualization

Experimental_Workflow Synthesis Synthesis & Purification Screen Primary Screen (MTT/SRB Assay) Synthesis->Screen Hit_Select Hit Selection (IC50 < 10 µM) Screen->Hit_Select Filter Flow Flow Cytometry (Annexin V/PI) Hit_Select->Flow Validate Apoptosis Mechanistic Tubulin Polymerization Assay Hit_Select->Mechanistic Confirm Target

Figure 2: Sequential validation workflow for evaluating benzofuran cytotoxicity.

Protocol 1: Cell Viability Assay (MTT)

Standardized for adherent cell lines (HeLa, A549, HCT-116).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO.[1]

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Replace media with 100 µL of fresh media containing the test compound (serial dilutions from 0.01 µM to 100 µM). Include:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2][3] CA-4 or Doxorubicin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL of MTT stock to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation:

    
    
    Validation Check: The OD of the control wells must be between 0.7 and 1.2 for the assay to be linear and valid.
    
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI)

Differentiates between necrotic and apoptotic cell death.

Step-by-Step Procedure:

  • Treatment: Treat cells (in 6-well plates) with the IC50 concentration of the benzofuran derivative for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 mins.

  • Staining: Resuspend pellet in

    
    
    
    
    
    Binding Buffer. Add
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI).
  • Incubation: Incubate for 15 mins at room temperature in the dark.

  • Analysis: Add

    
     Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
    
    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.[4]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.[4]

Structure-Activity Relationship (SAR) Insights

The enhanced cytotoxicity of the "Novel" series (e.g., compounds like 50g and 17g cited in literature) stems from specific molecular optimizations:

  • Linker Rigidity: The carboxamide (-CONH-) linker at position C-2 is superior to flexible ester linkers. It locks the conformation, favoring binding to the colchicine site on

    
    -tubulin.
    
  • Hydrophobic Bulk: Introduction of a 3,4,5-trimethoxyphenyl moiety (mimicking the A-ring of podophyllotoxin) or a 1,2,3-triazole ring significantly increases potency.

  • Electronic Effects: Electron-donating groups (methoxy) on the benzofuran ring (specifically at C-6 or C-7) enhance affinity, whereas electron-withdrawing groups often reduce activity.

References

  • Anticancer activity of benzofuran-2-carboxamide derivatives. RSC Advances, 2023.

  • Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. Bioorganic Chemistry, 2020.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI), 2022.

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold. Scientific Reports, 2024.

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 2020.[1]

Sources

Comparative In-Vitro Evaluation of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate Derivatives: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2,3-Dihydro-1-benzofuran

In the landscape of medicinal chemistry, the benzofuran nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][4][5][6] The 2,3-dihydro-1-benzofuran (coumaran) core, in particular, offers a three-dimensional structure that provides a versatile template for designing novel therapeutic agents. This guide focuses on the in-vitro evaluation of derivatives of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, providing a comparative framework and detailed protocols for researchers engaged in drug discovery. The strategic derivatization of this core scaffold aims to enhance potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic candidates.

Core Scaffold Synthesis and Derivatization Strategy

The foundational molecule, Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate, can be synthesized through various established routes, often involving cyclization reactions of appropriately substituted phenols.[7][8] The true pharmacological potential is unlocked through targeted derivatization. The rationale behind creating a library of derivatives is to systematically probe the structure-activity relationship (SAR), which dictates how specific chemical modifications influence biological activity. Key modification points include the aromatic ring, the dihydro-furan ring, and the ester group at the 7-position.

The following diagram illustrates a generalized workflow for the synthesis and subsequent in-vitro screening of a library of these derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening In-Vitro Screening Cascade A Starting Materials (e.g., Substituted Salicylaldehydes) B Synthesis of Core Scaffold (Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate) A->B C Chemical Derivatization (e.g., Amidation, Substitution) B->C D Library of Derivatives C->D E Primary Screening (e.g., Cytotoxicity, Antioxidant) D->E Test Compounds F Secondary Screening (e.g., Anti-inflammatory, Enzyme Inhibition) E->F Active Compounds G Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) F->G Confirmed Hits H Hit Compound(s) G->H

Caption: Generalized workflow from synthesis to in-vitro hit identification.

Part 1: Comparative Anticancer Activity

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1][3][9] Derivatives are often evaluated for their ability to induce cytotoxicity, inhibit cell proliferation, and trigger programmed cell death (apoptosis).

Primary Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Cytotoxicity of Benzofuran Derivatives

The table below illustrates how to present comparative cytotoxicity data. The IC₅₀ values represent the concentration at which 50% of cell growth is inhibited. A lower IC₅₀ value indicates higher potency.

Derivative IDModificationIC₅₀ vs. MCF-7 (µM)[9]IC₅₀ vs. HCT116 (µM)[3]IC₅₀ vs. A549 (µM)[10]
Parent-01 Ethyl ester> 100> 100> 100
Deriv-A 4'-Chlorobenzyl amide15.211.825.1
Deriv-B 3',4'-Dihydroxybenzylidene5.83.29.7
Deriv-C Bromine at C5-position8.16.512.3
Doxorubicin Reference Drug0.91.21.5

Analysis & SAR Insights: The data consistently shows that the parent ester is largely inactive. Conversion to an amide (Deriv-A) confers moderate activity. The introduction of a dihydroxybenzylidene group (Deriv-B) significantly enhances potency, likely due to increased hydrogen bonding interactions with target proteins.[11] Halogenation, a common strategy in medicinal chemistry, also improves activity (Deriv-C), potentially by enhancing membrane permeability or through specific halogen bonding.[12]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Potent compounds are further investigated to determine their mechanism of action. Flow cytometry is a powerful tool for analyzing apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle distribution (using Propidium Iodide staining of DNA). Benzofuran derivatives have been shown to induce G2/M phase arrest and apoptosis in cancer cells.[9][10]

Part 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders.[5] Benzofuran derivatives have emerged as promising anti-inflammatory agents.[13][14][15] A standard in-vitro model uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to screen for compounds that can suppress the inflammatory response.

Primary Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition

Upon stimulation with LPS, RAW 264.7 cells produce large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Analysis: Determine the IC₅₀ value for NO production inhibition. A preliminary MTT assay on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[14]

Comparative Data: Inhibition of NO Production
Derivative IDModificationIC₅₀ for NO Inhibition (µM)[13]Cell Viability at IC₅₀ (%)
Parent-01 Ethyl ester> 100> 95%
Deriv-D Piperazine Hybrid52.2> 90%
Deriv-E Fluorinated Carboxylic Acid9.0> 95%
Deriv-F Imidazole Hybrid17.3> 90%
Celecoxib Reference Drug32.1> 95%

Analysis & SAR Insights: The introduction of nitrogen-containing heterocycles like piperazine (Deriv-D) and imidazole (Deriv-F) imparts significant anti-inflammatory activity.[14] Fluorination combined with a carboxylic acid moiety (Deriv-E) yields a highly potent derivative, surpassing the reference drug Celecoxib.[5] This suggests that combining electronegative groups with acidic functions can be a powerful strategy for designing anti-inflammatory agents.

Signaling Pathway Analysis

Lead anti-inflammatory compounds can be further studied to understand their impact on inflammatory signaling pathways like NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes.[14] Western blotting can be used to measure the phosphorylation (activation) status of key proteins in these pathways (e.g., p65, IκBα, p38, JNK).

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB Cytokines Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->Cytokines Induces Expression NFkB->Cytokines Induces Expression DerivE Derivative E (Inhibitor) DerivE->MAPK Inhibits DerivE->NFkB Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling pathways.

Part 3: Comparative Antioxidant Capacity

Oxidative stress is implicated in cellular aging and numerous pathologies. Antioxidants can neutralize harmful reactive oxygen species (ROS). Benzofuran derivatives, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties.[16][17]

Screening for Radical Scavenging: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the radical scavenging ability of compounds. DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, it becomes colorless.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a reference antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Data: Antioxidant Activity
Derivative IDModificationDPPH Scavenging IC₅₀ (µM)[18]
Parent-01 Ethyl ester> 200
Deriv-G 2-hydroxy-4-(diethylamino)benzylidene11.5
Deriv-H 2,3,4-trihydroxybenzylidene8.2
Deriv-I 4-hydroxybenzylidene45.1
Ascorbic Acid Reference Antioxidant25.5

Analysis & SAR Insights: The antioxidant activity is strongly correlated with the presence and position of hydroxyl groups on the aromatic rings.[17] A single hydroxyl group (Deriv-I) confers some activity, but multiple hydroxyl groups, especially in ortho and para positions (Deriv-H), dramatically increase the radical scavenging capacity.[17] This is attributed to the ability to donate a hydrogen atom and stabilize the resulting radical through resonance.

Conclusion and Future Directions

The in-vitro evaluation detailed in this guide demonstrates that the Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate scaffold is a highly versatile starting point for the development of potent therapeutic agents. Through systematic derivatization, significant improvements in anticancer, anti-inflammatory, and antioxidant activities can be achieved. Structure-activity relationship studies reveal that the introduction of specific functionalities, such as hydroxylated aromatic rings, halogens, and nitrogen-containing heterocycles, is a viable strategy for enhancing biological efficacy.

The most promising "hit" compounds identified through this in-vitro cascade should be advanced to more complex studies, including secondary enzyme inhibition assays (e.g., for PARP-1 or Aurora Kinase B), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and ultimately, in-vivo validation in relevant animal models.[10][11] This structured approach ensures that resources are focused on derivatives with the highest potential to become next-generation therapeutics.

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11096-11120. [Link]

  • Reddy, T. S., & Kumar, K. A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Nawrot-Modranka, J., et al. (2015). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Panchabhai, V. B., et al. (2011). New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • Li, J., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Various Authors. Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. ResearchGate. [Link]

  • Zeng, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Various Authors. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Gherghel, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Rana, M., et al. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Curcio, R., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Molecules. [Link]

  • Schenone, S., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. European Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Saqa, N. A., et al. (2022). In vitro antioxidant activity of Indeno-Benzofuran derivatives. ResearchGate. [Link]

  • Temel, E., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Patel, D. R., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2018). In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

  • Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Various Authors. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Various Authors. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Various Authors. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.
  • Diaz, P., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PMC. [Link]

  • Singh, P., et al. (2020). Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents. Bioorganic Chemistry. [Link]

  • Various Authors. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

Sources

The Synthetic Chemist's Compass: A Comparative Guide to Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, gracing the structures of numerous bioactive compounds with a wide array of therapeutic properties, from anticancer to anti-inflammatory agents.[1][2][3] The enduring importance of this scaffold has spurred the development of a diverse arsenal of synthetic strategies. This guide provides a comparative analysis of the most prominent and innovative synthetic routes to dihydrobenzofurans, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach, supported by experimental data, to empower informed decisions in the design and execution of synthetic campaigns.

Transition-Metal-Catalyzed Intramolecular Cyclizations: A Powerful and Versatile Approach

Transition-metal catalysis has emerged as a dominant force in the synthesis of dihydrobenzofurans, offering high efficiency and functional group tolerance.[1][2][4] These methods typically involve the formation of a key carbon-carbon or carbon-oxygen bond through an intramolecular cyclization event.

Palladium-Catalyzed Heck-Type Reactions

The intramolecular Heck reaction and its variants, such as the Heck-Matsuda reaction, represent a robust strategy for the synthesis of dihydrobenzofurans.[5][6][7] This approach generally involves the cyclization of an aryl halide or a related precursor onto a tethered alkene.

A significant advantage of the Heck-Matsuda reaction is the use of arenediazonium salts, which can be generated in situ from anilines, offering a milder and often more efficient alternative to aryl halides.[6] Enantioselective versions of the intramolecular Heck-Matsuda reaction have been developed, providing access to chiral dihydrobenzofurans with high enantiomeric ratios.[5][6]

Causality in Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and control regioselectivity in the final β-hydride elimination.

Experimental Protocol: Enantioselective Intramolecular Heck-Matsuda Reaction [5]

  • To a solution of the corresponding arenediazonium tetrafluoroborate (0.1 mmol) in a suitable solvent (e.g., a mixture of CH2Cl2 and MeOH) under an inert atmosphere, add the chiral N,N-ligand (0.011 mmol) and the palladium catalyst (e.g., Pd2(dba)3, 0.005 mmol).

  • Stir the mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the enantioenriched dihydrobenzofuran.

Rhodium- and Iridium-Catalyzed C-H Activation and Hydroarylation

Intramolecular hydroarylation via C-H activation has gained prominence as an atom-economical route to dihydrobenzofurans.[8] Rhodium and iridium catalysts are particularly effective in promoting the direct addition of an aromatic C-H bond across a tethered alkene.

A key feature of these reactions is the use of a directing group, often a carbonyl or an amide, to position the metal catalyst for selective C-H activation at the ortho position.[8] This strategy allows for the construction of highly substituted dihydrobenzofurans with excellent regioselectivity. Enantioselective variants, employing chiral ligands, have been successfully developed, yielding products with high enantiopurity.[8]

Workflow: Rh/Ir-Catalyzed Intramolecular Hydroarylation

Start Substituted Phenol with Alkene Tether Coordination Coordination of Directing Group and Alkene Start->Coordination Catalyst Rh(I) or Ir(I) Catalyst + Chiral Ligand Catalyst->Coordination CH_Activation Oxidative Addition (C-H Activation) Coordination->CH_Activation Insertion Migratory Insertion of Alkene CH_Activation->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Product Chiral Dihydrobenzofuran Reductive_Elimination->Product

Caption: Rh/Ir-Catalyzed Intramolecular Hydroarylation Workflow.

Organocatalysis: A Metal-Free Avenue to Chiral Dihydrobenzofurans

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of dihydrobenzofurans, often providing excellent stereocontrol.[9][10][11] These reactions typically proceed through the activation of substrates by small organic molecules.

Intramolecular Michael Addition

One of the most successful organocatalytic strategies involves the intramolecular Michael addition of a phenolic oxygen to an α,β-unsaturated system.[9][10] Chiral primary or secondary amines, often derived from cinchona alkaloids, are commonly used as catalysts to generate a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective cyclization.

The diastereoselectivity of the reaction (syn vs. anti) can often be controlled by the choice of catalyst and reaction conditions.[9]

Friedel-Crafts/SN2 Domino Reactions

Bifunctional organocatalysts, such as those derived from squaramides and cinchona alkaloids, can catalyze asymmetric Friedel-Crafts/SN2 domino reactions to produce highly enantioenriched dihydrobenzofurans.[11] In this approach, a phenol derivative reacts with an electrophile, such as a bromo-nitroalkene, in a stereocontrolled manner.

Trustworthiness of the Protocol: The success of these organocatalytic reactions relies on the precise orchestration of non-covalent interactions (e.g., hydrogen bonding) between the catalyst, substrate, and reagents to create a well-defined chiral environment for the key bond-forming step.

Tandem and Cascade Reactions: Efficiency by Design

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

Claisen Rearrangement/Intramolecular Hydroalkoxylation

A classic and effective route to 2,3-dihydrobenzofurans involves the thermal or transition-metal-catalyzed tandem Claisen rearrangement of allyl aryl ethers followed by an intramolecular hydroalkoxylation.[1][12][13][14] The initial-sigmatropic rearrangement generates an ortho-allyl phenol intermediate, which then undergoes cyclization.

While thermal Claisen rearrangements often require high temperatures, transition-metal catalysts, such as those based on iridium or gold, can facilitate the reaction under milder conditions.[13][14]

Reaction Mechanism: Tandem Claisen Rearrangement/Intramolecular Hydroalkoxylation

Allyl_Aryl_Ether Allyl Aryl Ether Claisen [3,3]-Sigmatropic Claisen Rearrangement Allyl_Aryl_Ether->Claisen Ortho_Allyl_Phenol ortho-Allyl Phenol Intermediate Claisen->Ortho_Allyl_Phenol Cyclization Intramolecular Hydroalkoxylation Ortho_Allyl_Phenol->Cyclization Dihydrobenzofuran 2,3-Dihydrobenzofuran Cyclization->Dihydrobenzofuran

Caption: Tandem Claisen Rearrangement/Hydroalkoxylation.

Photocatalysis and Radical Cyclizations: Harnessing Light and Radicals

Visible-light photocatalysis and radical cyclizations offer alternative and often complementary approaches for dihydrobenzofuran synthesis.

Oxidative [3+2] Cycloaddition of Phenols

Photocatalytic methods have been developed for the oxidative [3+2] cycloaddition of phenols with alkenes.[15] These reactions, often using ruthenium or iridium-based photosensitizers, generate a phenoxy radical which then engages in a cycloaddition with the alkene.

Intramolecular Radical Cyclization

Intramolecular radical cyclizations provide a powerful means to construct the dihydrobenzofuran ring system, particularly for accessing highly substituted derivatives.[16] These reactions typically involve the generation of an aryl radical from an aryl halide, which then cyclizes onto a tethered alkene. These transformations can be initiated by visible light in the absence of a transition metal or an additional photocatalyst.[16]

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesTypical YieldsStereoselectivity
Pd-Catalyzed Heck-Type Intramolecular cyclization of aryl halides/diazonium salts.High functional group tolerance, well-established, enantioselective variants.Requires pre-functionalized starting materials, potential for β-hydride elimination issues.Good to excellentHigh (with chiral ligands)
Rh/Ir-Catalyzed C-H Activation Direct functionalization of C-H bonds.High atom economy, access to complex substitution patterns.Often requires a directing group, can be sensitive to substrate electronics.Moderate to excellentHigh (with chiral ligands)
Organocatalytic Michael Addition Metal-free, intramolecular conjugate addition.Excellent enantioselectivity, mild reaction conditions.Substrate scope can be limited, catalyst loading may be higher.Good to excellentExcellent
Tandem Claisen/Cyclization Rearrangement followed by cyclization.Utilizes readily available starting materials, can be performed under thermal or catalytic conditions.Thermal conditions can be harsh, regioselectivity can be an issue with unsymmetrical allyl ethers.Good to excellentGenerally diastereoselective
Photocatalytic Cycloaddition Light-induced radical-mediated cycloaddition.Mild reaction conditions, utilizes a renewable energy source.Can have limited substrate scope, potential for side reactions.Moderate to goodVariable

Conclusion

The synthesis of dihydrobenzofurans is a mature yet continually evolving field, with a rich tapestry of synthetic methodologies available to the modern chemist. The choice of the optimal synthetic route will invariably depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. Transition-metal catalysis, particularly palladium- and rhodium-based systems, offers unparalleled versatility and efficiency. Organocatalysis provides a powerful platform for the asymmetric synthesis of these important heterocycles. Tandem and photocatalytic reactions represent the cutting edge of the field, offering streamlined and sustainable approaches. By understanding the nuances and comparative advantages of each strategy, researchers can navigate the synthetic landscape with greater confidence and creativity, accelerating the discovery and development of novel dihydrobenzofuran-containing molecules with significant therapeutic potential.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. [Link]

  • Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry. [Link]

  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition. [Link]

  • Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process. Chemistry – A European Journal. [Link]

  • Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Organic Letters. [Link]

  • Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry. [Link]

  • Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts. Chemical Communications. [Link]

  • Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances. [Link]

  • Strategies for the Synthesis of 2,3-Dihydrobenzofurans. Journal of Chemical Research. [Link]

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances. [Link]

  • ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS IN. Middle East Technical University. [Link]

  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. [Link]

  • (PDF) Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. [Link]

  • Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Organic Preparations and Procedures International. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans. Angewandte Chemie International Edition. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Synlett. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. [Link]

  • Heck Reaction—State of the Art. Catalysts. [Link]

  • Dihydrobenzofuran Production from Catalytic Tandem Claisen Rearrangement—Intramolecular Hydroaryloxylation of Allyl Phenyl Ethers in Subcritical Water. ChemInform. [Link]

  • (PDF) Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ResearchGate. [Link]

  • Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Iridium(III)-Catalyzed Tandem Claisen Rearrangement—Intramolecular Hydroaryloxylation of Aryl Allyl Ethers to Form Dihydrobenzofurans. Organic Letters. [Link]

  • Scheme of the synthesis of substituted dihydrobenzofurans via Heck cyclization followed by Sonogashira coupling. ResearchGate. [Link]

  • The tandem intermolecular hydroalkoxylation/claisen rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. Beilstein Archives. [Link]

  • Direct vinylation reaction of phenols. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Angewandte Chemie International Edition. [Link]

  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Advanced Synthesis & Catalysis. [Link]

Sources

Validating the mechanism of action for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate serves as a critical structural scaffold for synthesizing high-affinity ligands targeting the alpha-7 nicotinic acetylcholine receptor (


 nAChR) . While the ethyl ester itself is often a synthetic intermediate or prodrug, its carboxamide analogs  (e.g., N-azabicyclo-benzofuran-7-carboxamides) act as potent orthosteric agonists or positive allosteric modulators (PAMs).

This guide outlines the validation framework for these analogs, focusing on distinguishing orthosteric agonism from allosteric modulation —a critical differentiation in drug development due to the receptor's rapid desensitization kinetics.

Mechanistic Hypothesis & Target Identification

The primary mechanism of action (MoA) for this class of analogs involves binding to the


 nAChR, a homopentameric ion channel highly permeable to calcium (

).
  • Orthosteric Agonists: Bind to the interface between subunits (classical ACh site), triggering channel opening followed by rapid desensitization (milliseconds).

  • Type II PAMs: Bind to a transmembrane allosteric site, destabilizing the desensitized state and prolonging channel opening.

  • Therapeutic Outcome: Activation triggers the

    
    /CaMKII/CREB pathway, promoting neuroprotection and cognitive enhancement, while inhibiting NF-
    
    
    
    B-mediated neuroinflammation.
Figure 1:

nAChR Signaling Pathway

G Ligand Benzofuran Analog Receptor α7 nAChR (Homopentamer) Ligand->Receptor Binding Ca_Influx Ca2+ Influx Receptor->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII NFkB NF-κB Inhibition Ca_Influx->NFkB CREB CREB Phosphorylation CaMKII->CREB Outcome Neuroprotection & Cognitive Enhancement CREB->Outcome NFkB->Outcome Reduced Inflammation

Caption: Activation of


 nAChR by benzofuran analogs triggers calcium-dependent signaling cascades.
Comparative Profiling: Analogs vs. Standards

To validate your analog, you must benchmark it against established


 modulators.
Compound ClassRepresentative StandardBinding SiteKineticsCalcium Flux Signal
Orthosteric Agonist PNU-282987 Extracellular (

-BGT site)
Rapid Onset / Fast DesensitizationWeak/Transient (unless PAM added)
Type II PAM PNU-120596 TransmembraneDelays DesensitizationPotentiates Agonist Signal
Partial Agonist Varenicline OrthostericModerate EfficacyModerate
Benzofuran Analog (Test Compound)TBD (Likely Orthosteric) Must be determined via E-phys High (if optimized)
Experimental Protocols (Self-Validating Systems)
Protocol A: Functional Calcium Flux (FLIPR/FlexStation)

Why this matters:


 nAChRs desensitize too quickly for standard FLIPR assays to capture the full signal. You must use a Type II PAM to "unlock" the receptor for validation.

Reagents:

  • Cell Line: HEK293 stably expressing human

    
     nAChR (or SH-SY5Y).
    
  • Dye: Fluo-4 AM or Calcium 6.

  • PAM: PNU-120596 (Critical Reagent).[1]

Workflow:

  • Loading: Incubate cells with Calcium-sensitive dye for 45 min at 37°C.

  • Pre-treatment (The Validation Step):

    • Group A: Buffer only (Standard Agonist Mode).

    • Group B: Pre-incubate with 10

      
      M PNU-120596  (PAM Mode).
      
    • Group C: Pre-incubate with 10

      
      M Methyllycaconitine (MLA)  (Antagonist Control).
      
  • Injection: Inject the Benzofuran Analog at varying concentrations (

    
    ).
    
  • Readout: Measure Relative Fluorescence Units (RFU).

Success Criteria:

  • If the analog is a pure agonist, Group A will show a small, fast peak. Group B will show a massive, prolonged signal potentiation (5-10x fold increase).

  • Group C must show near-zero response (confirms

    
     specificity).
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Why this matters: This is the only way to definitively prove the kinetics and rule out false positives from intracellular calcium release.

Setup:

  • Rig: Whole-cell patch clamp.

  • Holding Potential: -60 mV.

  • Perfusion: Fast-step perfusion system (exchange time <10 ms).

Workflow:

  • Apply 1 mM Acetylcholine (ACh) for 500ms to establish baseline current (

    
    ).
    
  • Washout (2 min).

  • Apply Benzofuran Analog for 500ms.

  • Key Measurement: Analyze the Decay Time Constant (

    
    ) .
    

Data Interpretation:

  • Fast Decay (

    
    ):  Indicates typical Orthosteric Agonist (similar to ACh/PNU-282987).
    
  • Slow/No Decay: Indicates PAM activity or "Silent Agonism" (Ago-PAM).

Data Interpretation & Decision Logic

Use the following logic flow to classify your analog based on the experimental data.

Figure 2: Mechanism Classification Logic

DecisionTree Start Test Analog in Calcium Flux Assay DirectResponse Direct Response (No PAM)? Start->DirectResponse MLA_Block Blocked by MLA? DirectResponse->MLA_Block Yes PAM_Check Test in Presence of ACh (Low Dose) DirectResponse->PAM_Check No Potentiation Potentiated by PNU-120596? MLA_Block->Potentiation Yes OffTarget Off-Target Effect (5-HT3 or non-specific) MLA_Block->OffTarget No Agonist Valid Orthosteric Agonist Potentiation->Agonist Yes (Signal Increases) IsPAM Positive Allosteric Modulator (PAM) PAM_Check->IsPAM Increases ACh Signal

Caption: Decision tree to classify benzofuran analogs as Agonists, PAMs, or Off-target.

References
  • Hajós, M., et al. (2005). "The Selective

    
     Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats."[2] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Hurst, R. S., et al. (2005).

    
     Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization." Journal of Neuroscience. 
    
  • Papke, R. L., et al. (2009).

    
     acetylcholine receptors, is regulated by the stoichiometry of the receptor." Molecular Pharmacology. 
    
  • Biton, B., et al. (2007). "The novel

    
     nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents."[3] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Uteshev, V. V. (2014). "

    
     nicotinic acetylcholine receptors: pharmacology and therapeutic perspectives." Pharmaceuticals.[2][4] 
    

Sources

Safety Operating Guide

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Proper Disposal and Handling of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Part 1: Executive Summary & Chemical Identity

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a specialized heterocyclic ester often utilized as a pharmacophore intermediate in medicinal chemistry. Unlike common bulk solvents, its disposal requires specific attention to its lipophilicity, potential biological activity (benzofuran core), and environmental persistence.

Immediate Action Card:

Parameter Technical Detail
CAS Registry Number 870693-46-2
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Physical State Solid (crystalline) or viscous oil (depending on purity/polymorph)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Aquatic Toxicity , Potential Carcinogen Suspect (based on benzofuran scaffold).[1]
Storage Requirement Inert atmosphere (N₂/Ar), 2-8°C. Protect from light.

Part 2: Hazard Characterization & Causality

To dispose of this compound safely, one must understand why it is hazardous. Do not treat this merely as "organic waste."

The Benzofuran Core (Toxicity & Stability)

The 2,3-dihydrobenzofuran moiety is structurally related to benzofuran, a compound flagged for potential hepatotoxicity and carcinogenicity (Category 2). While the dihydro saturation reduces the aromaticity and reactivity compared to the parent benzofuran, the metabolic pathway can still yield reactive epoxide intermediates in vivo.

  • Implication: All waste must be treated as Cytotoxic/Genotoxic until proven otherwise. Double-bagging and incineration are the gold standards.

Ester Hydrolysis & Environmental Fate

The ethyl ester group is susceptible to hydrolysis in basic conditions, releasing ethanol and 2,3-dihydro-1-benzofuran-7-carboxylic acid .

  • Implication: Do not dispose of in aqueous alkaline waste streams. Hydrolysis products may precipitate or exhibit different toxicity profiles. Keep waste streams pH-neutral or slightly acidic to maintain chemical integrity until incineration.

Peroxidation Potential

Benzofuran derivatives, particularly ethers and dihydro- analogs, have a latent potential to form peroxides upon prolonged exposure to air and light at the benzylic position (C2/C3).

  • Implication: Old bottles found in storage must be tested for peroxides before disposal. If positive, they require stabilization (e.g., with ferrous sulfate) before transport.

Part 3: Waste Classification & Regulatory Logic

Before disposal, you must classify the waste stream. This compound generally does not carry a specific RCRA "P" or "U" list code, meaning it defaults to Characteristic Waste or State-Regulated Waste .

Classification Matrix:

Regulatory Body Classification Code/Logic
US EPA (RCRA) Not Listed (P/U)D001 (if in flammable solvent) or Non-Regulated Hazardous Waste (if solid).
EU CLP/Reach HazardousH412 (Harmful to aquatic life with long lasting effects).
Waste Stream Organic / IncinerationHigh BTU Organic Waste (Preferred).

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid/Liquid Substance

Use this for expired reagents or surplus synthesis products.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended, 0.11mm min thickness).

    • Safety goggles + Face shield (if pouring liquids).

    • Lab coat with cuff sealing.

  • Container Selection:

    • Select a High-Density Polyethylene (HDPE) or Glass waste container. Avoid metal containers if the substance has degraded to free acid.

    • Labeling: Attach a hazardous waste tag immediately. Write: "Non-Halogenated Organic Waste: Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. Toxic/Irritant."

  • Solubilization (Optional but Recommended):

    • Solid waste is often harder for EHS to process than liquid. Dissolve the solid in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) only if your facility prefers liquid waste streams for incineration.

    • Note: If keeping as solid, place the original vial directly into a wide-mouth waste jar designated for "Solid Hazardous Debris."

  • Segregation:

    • DO NOT MIX with: Oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide).

  • Final Handover:

    • Seal container tightly.[2][3] Wipe the exterior with ethanol. Request pickup for High-Temperature Incineration .

Protocol B: Disposal of Contaminated Consumables

Use this for pipette tips, weighing boats, and syringes.

  • Collection:

    • Place all dry contaminated items into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment:

    • Place the sealed bag into a secondary fiberboard box or plastic drum designated for "Lab Trash - Hazardous."

  • Sharps:

    • Contaminated needles must go into a rigid Red Sharps Container. Do not recap needles.

Part 5: Spill Management Workflow

Scenario: You have dropped a 5g vial of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate on the floor.

Immediate Action:

  • Evacuate the immediate 3-meter radius.

  • Ventilate (Open fume hood sashes, close lab doors).

  • Assess: Is it solid or liquid?

Visualized Decision Tree (DOT):

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid / Powder Assess->Solid Crystalline Liquid Liquid / Oil Assess->Liquid Oily/Solvent WetMethod Cover with Wet Paper Towel (Prevent Dust) Solid->WetMethod Minimize Aerosol Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Contain Spread Scoop Scoop into Wide-Mouth HDPE Jar WetMethod->Scoop Absorb->Scoop Clean Clean Surface with Soap & Water Scoop->Clean Label Label as Hazardous Waste Clean->Label

Figure 1: Operational decision matrix for spill remediation. Note the distinction in handling solids (dust suppression) vs. liquids (containment).

Part 6: References & Verification

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235656, Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Safe Handling, Operational Protocols, and Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the appropriate personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate belongs to the benzofuran and ester chemical classes. While specific toxicological data for this exact compound is not extensively published, the known hazards of structurally similar compounds provide a strong basis for a cautious approach. The primary risks associated with benzofuran derivatives and esters include:

  • Skin Irritation and Sensitization: Many benzofuran compounds can cause skin irritation upon contact.[1] Some compounds in this family are classified as skin sensitizers, meaning they can cause an allergic reaction after repeated exposure.[2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[3]

  • Potential for Organ Damage: Some benzofuran compounds are suspected of causing damage to organs, such as the liver, through prolonged or repeated exposure.

Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate.

PPE Component Specification Rationale
Hand Protection Butyl rubber glovesEsters can degrade many common glove materials. Butyl rubber offers excellent resistance to a wide range of chemicals, including esters, ketones, and aldehydes.[4][5][6]
Double-gloving may be appropriate for larger quantities or extended handling times.Provides an additional layer of protection in case the outer glove is compromised.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant)Protects against splashes and droplets from entering the eyes.[4][7]
Face shield (worn over goggles)Required when handling larger volumes or when there is a significant risk of splashing to protect the entire face.[4][7][8]
Body Protection Chemically resistant lab coatProvides a barrier against incidental contact and small splashes.
Chemically resistant apron (over lab coat)Recommended when handling larger quantities where more significant splashes are possible.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridgesRequired when working outside of a certified chemical fume hood or when aerosols may be generated.[9]

Procedural Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh/Measure Chemical gather_materials->weigh reaction Perform Reaction/ Procedure weigh->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Sealed Solid Waste Container is_solid->solid_container Yes end Proper Disposal is_solid->end No ehs_pickup Arrange for EHS Pickup liquid_container->ehs_pickup solid_container->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of contaminated materials.

By integrating these safety protocols into your daily laboratory operations, you can confidently handle Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate while ensuring a safe and compliant research environment.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.